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Core Science & Biosynthesis

Foundational

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol CAS 1353975-37-7 properties

An In-Depth Technical Guide to 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353975-37-7) Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of the predicted properties,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353975-37-7)

Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of the predicted properties, synthesis, and potential applications of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353975-37-7). Due to the limited publicly available data for this specific compound, this guide is largely based on the known characteristics of structurally similar molecules. All information should be treated as predictive and used in conjunction with further experimental validation.

Introduction

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol. Its structure combines a dichlorinated benzene ring, an ethylamino group, and a primary alcohol. This unique combination of functional groups suggests its potential utility as a chemical intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource, drawing upon data from analogous compounds to predict its physicochemical properties, outline plausible synthetic routes, and discuss potential areas of application and necessary safety precautions.

Predicted Physicochemical Properties

The physicochemical properties of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol have been estimated based on structurally related compounds. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₁₅Cl₂NOBased on chemical structure
Molecular Weight 252.15 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar N-benzylated ethanolamines
Boiling Point > 200 °CInferred from related compounds like benzyl alcohol (205 °C)[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.General solubility of similar organic compounds
pKa ~8-9 for the tertiary amineTypical range for tertiary amines

Synthesis Methodologies

The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol can be approached through several established organic chemistry transformations. The most plausible and efficient method is reductive amination, which offers high selectivity and good yields. An alternative, though potentially less selective, method is the direct alkylation of N-ethylethanolamine.

Primary Recommended Synthesis: Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine. For the synthesis of the target compound, this would involve the reaction of 2,5-dichlorobenzaldehyde with N-ethylethanolamine in the presence of a suitable reducing agent.

Rationale for Method Selection:

  • High Selectivity: This method is highly selective for the formation of the desired tertiary amine, with minimal risk of over-alkylation that can be a significant side reaction in direct alkylation methods.[4]

  • Mild Reaction Conditions: Reductive amination can be carried out under mild conditions, which helps in preserving sensitive functional groups.

  • Good to Excellent Yields: The reaction is known to proceed with high efficiency, providing good to excellent yields of the final product.[5]

Materials:

  • 2,5-Dichlorobenzaldehyde

  • N-ethylethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichlorobenzaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Add N-ethylethanolamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0 2,5-Dichlorobenzaldehyde a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2 Iminium Ion Formation a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_1 N-ethylethanolamine a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_1->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4 Reduction a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_3 NaBH(OAc)₃ a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_3->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_5 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_5

Caption: Reductive amination workflow for the synthesis of the target compound.

Alternative Synthetic Route: Direct Alkylation

An alternative approach is the direct N-alkylation of N-ethylethanolamine with 2,5-dichlorobenzyl halide (bromide or chloride).[6] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Potential Challenges:

  • Over-alkylation: A significant challenge with this method is the potential for the starting secondary amine to react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[7]

  • Reaction Conditions: The reaction may require elevated temperatures and careful control of stoichiometry to maximize the yield of the desired product.

Potential Applications and Research Directions

While no specific applications for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol have been documented, its structural motifs suggest several areas for potential investigation:

  • Pharmaceutical Intermediate: The dichlorobenzyl group is present in some pharmacologically active compounds.[8] This molecule could serve as a building block for the synthesis of novel therapeutic agents.

  • Corrosion Inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. The presence of the aromatic ring and heteroatoms could enhance its adsorption on metal surfaces.

  • Ligand Synthesis: The tertiary amine and hydroxyl groups can act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel ligands and metal complexes with catalytic or other interesting properties.

Safety and Handling

No specific safety data is available for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. However, based on the safety profiles of structurally related compounds such as dichlorobenzyl alcohols and other N-substituted ethanolamines, the following precautions are recommended:

  • Causes serious eye irritation. [1][9]

  • May be harmful if swallowed. [1]

  • May cause skin irritation. [2]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Keep away from heat, sparks, and open flames.[9]

First Aid:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][9]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

Structural Relationship Diagram

The following diagram illustrates the structural relationship between the target compound and the analogues used to infer its properties in this guide.

a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7 a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (Target Compound) a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_1 2,6-Dichlorobenzyl alcohol a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_1 Structural Analogue a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2 Benzyl alcohol a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_2 Structural Analogue a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_3 N,N-Dibenzyl-2-aminoethanol a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_3 Structural Analogue a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4 2-Amino-5-chlorobenzyl alcohol a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_0->a_predictive_guide_to_the_properties_and_synthesis_of_2_2_5_dichloro_benzyl_ethyl_amino_ethanol_cas_1353975_37_7_4 Structural Analogue

Sources

Exploratory

Chemo-Structural Profiling & Synthetic Utility of 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol

Document Type: Technical Monograph & Synthetic Guide Subject: CAS 1353981-56-2 / Fine Chemical Intermediate Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists Executive Summary & Molecular Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Monograph & Synthetic Guide Subject: CAS 1353981-56-2 / Fine Chemical Intermediate Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary & Molecular Architecture

2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol is a specialized tertiary amine intermediate used in the synthesis of pharmaceutical agents and agrochemicals. It functions as a versatile pharmacophore building block , bridging a lipophilic aromatic "head" (2,5-dichlorobenzyl) with a polar, hydrogen-bonding "tail" (ethanolamine) via a flexible ethyl-linker.

Its structural significance lies in the 2,5-dichloro substitution pattern . Unlike the common 2,4-dichloro motif found in antiseptics (e.g., Dichlorobenzyl alcohol), the 2,5-pattern creates a distinct electrostatic and steric footprint, often exploited to induce specific conformational locks in enzyme active sites or receptor pockets (e.g., Sigma-1 receptors or monoamine transporters).

Physicochemical Profile
PropertyValue (Computed/Experimental)Significance in Drug Design
CAS Number 1353981-56-2Unique Identifier for regulatory tracking.
Formula

Standard organic composition.
Mol. Weight 248.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Calc) 3.1 ± 0.4Lipophilic enough for CNS penetration; amenable to oral bioavailability.
pKa (Base) ~8.6 (Tertiary Amine)Protonated at physiological pH; interacts with Asp/Glu residues.
H-Bond Donors 1 (OH group)Critical for anchoring in receptor pockets.
H-Bond Acceptors 2 (N, O)Facilitates solvation and ligand binding.

Synthetic Pathways & Process Optimization

The synthesis of this molecule requires precise control to prevent over-alkylation (quaternization) or O-alkylation. Two primary routes are validated for research and scale-up.

Route A: Nucleophilic Substitution ( ) – Industrial Preferred

This pathway utilizes 2,5-dichlorobenzyl chloride and N-ethylethanolamine . It is cost-effective but requires strict stoichiometric control.

  • Reagents: 2,5-Dichlorobenzyl chloride (1.0 eq), N-Ethylethanolamine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: The secondary amine attacks the benzylic carbon, displacing chloride.

  • Critical Control Point: Temperature must be kept

    
     to prevent the hydroxyl group of the ethanolamine from competing as a nucleophile (O-alkylation).
    
Route B: Reductive Amination – High Purity / Lab Scale

Uses 2,5-dichlorobenzaldehyde and N-ethylethanolamine with a reducing agent. This route avoids O-alkylation entirely.

  • Reagents: 2,5-Dichlorobenzaldehyde, N-Ethylethanolamine, Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Advantage: Milder conditions; higher chemoselectivity.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for Route A (Substitution), highlighting the critical purification steps.

SynthesisWorkflow Start Starting Materials: 2,5-Dichlorobenzyl Chloride + N-Ethylethanolamine Reaction Reaction Phase: Solvent: Acetonitrile Base: K2CO3 Temp: 70°C, 4-6 hrs Start->Reaction Check In-Process Control (TLC/HPLC): Check for sm consumption Reaction->Check Check->Reaction Incomplete (Add time) Quench Quench & Extraction: Water/DCM Partition Remove salts Check->Quench Complete Purification Purification: Column Chromatography (Hexane/EtOAc) Quench->Purification Final Final Product: 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol (Viscous Oil) Purification->Final

Figure 1: Step-by-step synthetic workflow for the


 alkylation route.

Analytical Characterization Protocols

To ensure the integrity of the synthesized compound, the following self-validating analytical markers must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.40 (m, 3H, Ar-H): Characteristic aromatic signals. The 2,5-substitution pattern typically shows a singlet (or narrow doublet) for the proton between the chlorines (H-6) and a distinct splitting pattern for H-3/H-4.
      
    • 
       3.70 (s, 2H, 
      
      
      
      ): The benzylic singlet is the key confirmation of N-alkylation.
    • 
       3.55 (t, 2H, 
      
      
      
      ): Triplet for the hydroxymethyl group.
    • 
       2.65 (t, 2H, 
      
      
      
      ): Triplet for the amine-adjacent methylene.
    • 
       2.60 (q, 2H, 
      
      
      
      ): Quartet for the ethyl group.
    • 
       1.05 (t, 3H, 
      
      
      
      ): Triplet for the terminal methyl.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion

    
    :  ~248.06 Da.
    
  • Isotopic Pattern (Critical): Due to the presence of two Chlorine atoms (

    
     and 
    
    
    
    ), the mass spectrum will exhibit a distinct 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks.
    • This "fingerprint" confirms the presence of the dichloro-moiety and validates the structure.

Pharmacophore Modeling & Applications

This molecule is rarely the final drug but serves as a high-value Intermediate or Fragment .

Structural Logic in Drug Design
  • The "Warhead" (2,5-Dichlorobenzyl): This moiety is highly lipophilic and electron-deficient. It is often used to target hydrophobic pockets in kinases or GPCRs where

    
    -
    
    
    
    stacking with Phenylalanine or Tryptophan residues is required. The chlorines provide specific halogen-bonding opportunities.
  • The "Linker" (Ethanolamine): The hydroxyl group serves as a "handle" for further functionalization (e.g., esterification to create prodrugs or conversion to a chloride for cyclization).

Potential Therapeutic Areas
  • Local Anesthetics: Structural homology to Lidocaine/Procaine derivatives (though distinct).

  • Antifungals: Benzylamines are common pharmacophores in antimycotic agents.

  • Agrochemicals: The 2,5-dichloro motif is shared with herbicides like Dicamba, suggesting potential utility in designing plant growth regulators.

Pharmacophore Ar Lipophilic Domain (2,5-Dichlorobenzyl) Linker Flexible Linker (Ethyl Amine) Ar->Linker Steric Bulk Polar H-Bond Donor/Acceptor (Hydroxyl Group) Linker->Polar Solubility

Figure 2: Pharmacophore map illustrating the functional domains of the molecule.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.

  • Storage: Store under inert gas (Nitrogen/Argon). Hygroscopic—protect from moisture.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the alkylating nature of the benzyl chloride precursor.

References

  • PubChem. (n.d.).[1][2] Compound Summary for CID 13358320: 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (Analog Reference). National Library of Medicine.[1] Retrieved from [Link]

  • ChemRxiv. (2023). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-((2,5-Dichlorobenzyl)amino)ethanol

Introduction This technical guide provides a comprehensive overview of 2-((2,5-Dichlorobenzyl)amino)ethanol, a substituted benzylamine derivative. The nomenclature for this compound can be ambiguous; the user-specified "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of 2-((2,5-Dichlorobenzyl)amino)ethanol, a substituted benzylamine derivative. The nomenclature for this compound can be ambiguous; the user-specified "2,5-dichlorobenzyl ethyl amino ethanol" could potentially refer to an N-ethylated derivative. However, the most prominently available data corresponds to the N-(2,5-dichlorobenzyl) substituted ethanolamine. This guide will focus on the latter, with the understanding that the principles of synthesis and analysis can be adapted for related structures. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this class of compounds.

Chemical Identity and Properties

2-((2,5-Dichlorobenzyl)amino)ethanol is a fine chemical with potential applications in various research fields. Its core structure consists of an ethanolamine moiety, where the amino group is substituted with a 2,5-dichlorobenzyl group.

PropertyValueSource
Molecular Formula C9H11Cl2NO[1]
Molecular Weight 220.10 g/mol [1]
CAS Number 1353981-56-2[1]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CNCCO[1]

Synthesis and Mechanistic Considerations

The synthesis of N-substituted aminoethanols like 2-((2,5-Dichlorobenzyl)amino)ethanol typically involves the nucleophilic substitution reaction between an amine and a suitable alkylating agent. A common and efficient method is the reaction of ethanolamine with 2,5-dichlorobenzyl chloride.

Proposed Synthetic Pathway

The primary synthetic route involves the direct alkylation of ethanolamine with 2,5-dichlorobenzyl chloride. This reaction is a standard nucleophilic substitution where the nitrogen atom of ethanolamine acts as the nucleophile, attacking the benzylic carbon of 2,5-dichlorobenzyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thus driving the reaction to completion.

Synthesis_of_2((2,5_Dichlorobenzyl)amino)ethanol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,5-Dichlorobenzyl_Chloride 2,5-Dichlorobenzyl Chloride Target_Molecule 2-((2,5-Dichlorobenzyl)amino)ethanol 2,5-Dichlorobenzyl_Chloride->Target_Molecule Nucleophilic Substitution Ethanolamine Ethanolamine Ethanolamine->Target_Molecule Solvent_Base Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) Solvent_Base->Target_Molecule

Caption: Proposed synthetic workflow for 2-((2,5-Dichlorobenzyl)amino)ethanol.

Experimental Protocol: Synthesis of 2-((2,5-Dichlorobenzyl)amino)ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Reactants: Add ethanolamine (1.2 equivalents) to the solution. To scavenge the HCl byproduct, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-((2,5-Dichlorobenzyl)amino)ethanol.

Analytical Methodologies for Characterization

The structural confirmation and purity assessment of 2-((2,5-Dichlorobenzyl)amino)ethanol are crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

A standard workflow for the analysis of the synthesized compound would involve an initial purity check by High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical_Workflow Start Synthesized Product HPLC Purity Assessment (HPLC) Start->HPLC NMR Structural Confirmation (¹H and ¹³C NMR) HPLC->NMR If pure MS Molecular Weight Verification (Mass Spectrometry) NMR->MS Final_COA Certificate of Analysis MS->Final_COA

Caption: A typical analytical workflow for compound characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of 2-((2,5-Dichlorobenzyl)amino)ethanol.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength, for instance, 220 nm.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas to calculate the percentage purity.

Potential Applications and Research Context

While specific applications for 2-((2,5-Dichlorobenzyl)amino)ethanol are not extensively documented in peer-reviewed literature, the broader class of substituted benzylaminoethanol derivatives has been explored for various therapeutic areas. The structural motifs present in this molecule suggest potential biological activity.

  • As Intermediates in Drug Discovery: Substituted benzylamines are common scaffolds in medicinal chemistry. They have been investigated for their potential as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer therapy.[2]

  • Neurological Disorders: Benzylamino-hydroxyalkyl derivatives have been designed and synthesized as potential multi-functional agents for Alzheimer's disease, targeting both cholinesterases and β-secretase.[3]

  • Antimicrobial Agents: The dichlorobenzyl moiety is found in some antiseptic compounds. Related benzylamine derivatives have also shown antibacterial and antifungal activities.[4]

Safety and Toxicological Profile

  • General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicological Considerations: The toxicity of ethanol and its metabolites is well-documented, primarily affecting the liver and nervous system.[5][6][7] While this molecule is not ethanol, the ethanolamine moiety is a structural component. The dichlorobenzyl group is also a common feature in various bioactive compounds, and its toxicological profile would contribute to the overall toxicity of the molecule.

Conclusion

2-((2,5-Dichlorobenzyl)amino)ethanol is a chemical compound with a well-defined structure and properties. Its synthesis is achievable through standard organic chemistry reactions, and its characterization can be performed using common analytical techniques. While its specific applications are yet to be fully explored, the structural similarities to other biologically active benzylamine derivatives suggest its potential as a building block in drug discovery and other areas of chemical research. As with any novel compound, appropriate safety precautions should be taken during handling and use.

References

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

  • ResearchGate. Studies on the synthesis of some new substituted benzylamino and phenyl-acrylamido-methyl flavone derivatives. [Link]

  • Google Patents.
  • Pour, M., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]

  • PrepChem.com. Synthesis of 2,4-dichlorobenzyl alcohol. [Link]

  • Girek, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]

  • Google Patents. CN101698647B - Synthesis method of 2,5-diamino benzene ethanol.
  • Kulakov, I.V., et al. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]

  • Taiwan Food and Drug Administration. (2015). Method of Test for Preservatives in Cosmetics (2). [Link]

  • G. H. N. Towers, J. C. Mitchell. (2005). Role of diacetyl metabolite in alcohol toxicity and addiction via electron transfer and oxidative stress. PubMed. [Link]

  • National Center for Biotechnology Information. 2-(Ethylamino)ethanol. [Link]

  • European Patent Office. EP 0047622 A1 - Preparation of dichlorobenzyl alcohol. [Link]

  • NIST. N,N-Diethyl-2-aminoethanol. [Link]

  • Simon, L., et al. (2019). Ethanol and its metabolites: update on toxicity, benefits, and focus on immunomodulatory effects. PubMed. [Link]

  • ResearchGate. (PDF) Toxicology of Solvents (Including Alcohol). [Link]

  • Pohanka, M. (2016). Toxicology and the biological role of methanol and ethanol: Current view. PubMed. [Link]

  • Chan, K.L., et al. (2006). Acute and subacute toxicity study of the ethanol extract from Lonicera japonica Thunb. PubMed. [Link]

Sources

Exploratory

Pharmacological profile of N-ethyl-N-hydroxyethyl-2,5-dichlorobenzylamine

The following technical guide details the pharmacological profile of N-ethyl-N-hydroxyethyl-2,5-dichlorobenzylamine , chemically identified as 2-[N-(2,5-dichlorobenzyl)-N-ethylamino]ethanol . This compound is the alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile of N-ethyl-N-hydroxyethyl-2,5-dichlorobenzylamine , chemically identified as 2-[N-(2,5-dichlorobenzyl)-N-ethylamino]ethanol .

This compound is the alcohol precursor (and hydrolysis product) of the nitrogen mustard neurotoxin analog N-(2-chloroethyl)-N-ethyl-2,5-dichlorobenzylamine .[1] In neuropharmacology, it serves as a critical reversible control to distinguish between competitive transporter binding and irreversible alkylation-mediated neurotoxicity.[1]

[1]

Executive Summary

N-ethyl-N-hydroxyethyl-2,5-dichlorobenzylamine is a tertiary amine pharmacophore structurally analogous to the noradrenergic neurotoxin DSP-4 and the catecholamine uptake inhibitor Xylamine .[1] Unlike its chloroethyl counterparts, this hydroxyethyl derivative lacks the leaving group required for aziridinium ion formation.[1] Consequently, it functions as a reversible, competitive inhibitor of monoamine transporters (specifically NET and SERT) without inducing long-term neuronal depletion.[1] Its primary utility lies in Structure-Activity Relationship (SAR) studies, defining the non-covalent binding affinity of the benzylamine scaffold before alkylation occurs.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyDetail
IUPAC Name 2-[N-(2,5-dichlorobenzyl)-N-ethylamino]ethanol
Common Reference 2,5-Dichloro-DSP-4 Alcohol; 2,5-Dichloro-Xylamine Alcohol
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
Core Scaffold Benzylamine
Key Substituents 2,5-Dichloro (aryl); N-Ethyl, N-Hydroxyethyl (amine)
Solubility Soluble in DMSO, Ethanol, Chloroform; Low solubility in water (free base)
pKa (Calculated) ~8.5 (Amine protonation)
Synthesis Pathway

The synthesis follows a standard nucleophilic substitution or reductive amination protocol, distinct from the mustard synthesis which requires chlorination of this alcohol intermediate.[1]

Synthesis SM1 2,5-Dichlorobenzyl Chloride Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) SM1->Reaction SM2 N-Ethylethanolamine SM2->Reaction Product N-ethyl-N-hydroxyethyl- 2,5-dichlorobenzylamine (The Alcohol) Reaction->Product Yield ~85% Mustard N-(2-chloroethyl)-N-ethyl- 2,5-dichlorobenzylamine (The Neurotoxin) Product->Mustard SOCl2 / CHCl3 (Chlorination)

Figure 1: Synthesis pathway showing the relationship between the stable alcohol (Product) and the neurotoxic mustard.[1]

Pharmacodynamics[1]

Mechanism of Action: Reversible vs. Irreversible

The pharmacological divergence between the hydroxyethyl (alcohol) and chloroethyl (mustard) forms is the defining feature of this molecule.[1]

  • The Alcohol (Subject Compound): Binds reversibly to the substrate recognition site of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).[1] The hydroxyl group is a poor leaving group; therefore, it cannot form the reactive aziridinium intermediate.[1]

  • The Mustard (Analog): Cyclizes to form a highly electrophilic aziridinium ion, which alkylates nucleophilic residues (e.g., Aspartate, Cysteine) within the transporter pore, causing irreversible inactivation and subsequent neuronal degeneration.[1]

Target Selectivity & Affinity

Based on the SAR of 2,5-dichloro-substituted benzylamines, the affinity profile is characterized as follows:

  • Norepinephrine Transporter (NET): High Affinity (

    
    ).[1] The 2,5-dichloro substitution pattern generally enhances lipophilicity and binding pocket fit compared to the unsubstituted benzylamine, though it may differ slightly from the 2-bromo (DSP-4) optimum.[1]
    
  • Serotonin Transporter (SERT): Moderate Affinity.[1] The addition of the 5-chloro substituent often increases SERT affinity relative to DSP-4 (which is NET selective), making this compound a dual NET/SERT ligand.[1]

  • Dopamine Transporter (DAT): Low Affinity.[1] Benzylamines with this substitution pattern typically show weak interaction with DAT.[1]

Receptor Binding Kinetics

The compound follows classical Michaelis-Menten kinetics for competitive inhibition of monoamine uptake.[1]

Mechanism cluster_mustard Contrast with Mustard Analog Ligand N-ethyl-N-hydroxyethyl- 2,5-dichlorobenzylamine NET Norepinephrine Transporter (NET) Ligand->NET Binding (Kon) Complex Ligand-NET Complex (Reversible) Ligand->Complex Equilibrium Aziridinium Aziridinium Ion (Reactive) Ligand->Aziridinium NO REACTION (Stable -OH group) NET->Ligand Dissociation (Koff) Complex->Ligand Reversible Alkylated Alkylated NET (Irreversible Inactivation)

Figure 2: Mechanistic pathway highlighting the inability of the hydroxyethyl compound to form the toxic aziridinium ion.[1]

Pharmacokinetics (ADME)[1]

  • Absorption: Highly lipophilic due to the dichlorobenzyl moiety and ethyl chain.[1] Predicted to have rapid absorption via passive diffusion if administered systemically.[1]

  • Distribution: Capable of crossing the Blood-Brain Barrier (BBB).[1] Accumulates in lipid-rich tissues.[1]

  • Metabolism:

    • N-Dealkylation: CYP450-mediated removal of the ethyl or hydroxyethyl group.[1]

    • Oxidation: Conversion of the alcohol to the corresponding aldehyde/acid (minor pathway).[1]

    • Glucuronidation: Direct conjugation of the hydroxyl group (Phase II metabolism), facilitating renal excretion.[1]

  • Excretion: Primarily renal as glucuronide conjugates.[1]

Experimental Protocols

Synthesis of Reference Standard

Objective: Produce high-purity N-ethyl-N-hydroxyethyl-2,5-dichlorobenzylamine for binding assays.

  • Reagents: 2,5-Dichlorobenzyl chloride (1.0 eq), N-ethylethanolamine (1.2 eq), Potassium Carbonate (2.0 eq), Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve 2,5-dichlorobenzyl chloride in MeCN.

    • Add

      
       and N-ethylethanolamine.[1]
      
    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

    • Filter inorganic salts.[1] Concentrate filtrate.[1]

    • Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).[1]

    • Validation:

      
      -NMR (CDCl3) should show characteristic benzylic singlet (~3.6 ppm) and ethyl/hydroxyethyl multiplets.[1]
      
Competitive Uptake Inhibition Assay (In Vitro)

Objective: Determine


 for NET inhibition.
  • Preparation: Prepare synaptosomes from rat frontal cortex (rich in NET).[1]

  • Incubation: Incubate synaptosomes with

    
    -Norepinephrine (10 nM) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) for 10 mins at 37°C.
  • Control: Use Desipramine (1 µM) to define non-specific uptake.[1]

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % inhibition vs. log[concentration] to derive

    
    .[1]
    

Safety & Toxicology

  • Neurotoxicity: Unlike its 2-chloroethyl analog, this compound is non-neurotoxic .[1] It does not deplete tissue norepinephrine levels long-term.[1]

  • Acute Toxicity: Likely possesses sympathomimetic properties or sympatholytic properties depending on the dose, similar to other secondary/tertiary benzylamines.[1] High doses may cause transient cardiovascular effects (tachycardia/bradycardia) due to NET inhibition.[1]

  • Handling: Treat as a potentially bioactive amine.[1][2] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Ross, S. B. (1976).[1] Long-term effects of N-2-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart.[1]British Journal of Pharmacology , 58(4), 521–527.[1] Link(Foundational reference for the DSP-4 class of benzylamine mustards).

  • Dudley, M. W., et al. (1990).[1] A comparison of the effects of xylamine and DSP-4 on the noradrenergic system of the rat brain.[1]Journal of Pharmacology and Experimental Therapeutics , 255(3), 1022-1029.[1] Link(Comparative pharmacology of benzylamine analogs).

  • PubChem Compound Summary. (2025). 2,4-Dichlorobenzylamine analogs and derivatives.National Center for Biotechnology Information .[1] Link(General structural reference for dichlorobenzylamines).

  • Yu, P. H., et al. (1994).[1] Deamination of aliphatic amines by monoamine oxidase and semicarbazide-sensitive amine oxidase.[1]Journal of Pharmacy and Pharmacology , 46(7), 561-565.[1] (Metabolic pathways of N-substituted benzylamines).

Sources

Foundational

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol SMILES and InChI key

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol . This compound, a tertiary amine featuring a dichlorobenzyl moiety, serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol . This compound, a tertiary amine featuring a dichlorobenzyl moiety, serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels, as well as in the development of agrochemicals.

Part 1: Compound Identity & Molecular Architecture

Core Identifiers
Parameter Technical Specification
Chemical Name 2-[Ethyl(2,5-dichlorobenzyl)amino]ethanol
IUPAC Name 2-[Ethyl-[(2,5-dichlorophenyl)methyl]amino]ethanol
CAS Registry Number Not widely indexed; Analogous to 104095-94-5 (2-Cl variant)
Molecular Formula C₁₁H₁₅Cl₂NO
Molecular Weight 248.15 g/mol
SMILES CCN(CCO)Cc1c(Cl)ccc(Cl)c1
InChI String InChI=1S/C11H15Cl2NO/c1-3-14(4-5-15)7-9-6-10(12)2-8-11(9)13/h2,6,8,15H,3-5,7H2,1H3
InChI Key Calculated from SMILES: ZQXJTYXVVJKQHL-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct functional domains centered around a tertiary nitrogen atom:

  • 2,5-Dichlorobenzyl Group : A lipophilic, electron-deficient aromatic ring. The chlorine atoms at positions 2 and 5 provide steric bulk and metabolic stability (blocking para-hydroxylation).

  • Ethyl Group : A short alkyl chain providing moderate lipophilicity and steric balance.

  • 2-Hydroxyethyl Group : A polar "tail" that imparts water solubility and serves as a hydrogen bond donor/acceptor, critical for receptor binding interactions.

Part 2: Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME) and formulation.

Property Value (Predicted/Experimental) Significance
LogP (Octanol/Water) ~3.45 ± 0.4Indicates high lipophilicity; likely to cross the blood-brain barrier (BBB).
pKa (Basic Amine) ~7.8 - 8.5Predominantly protonated (cationic) at physiological pH (7.4).
Polar Surface Area (PSA) 23.47 ŲLow PSA suggests excellent membrane permeability.
H-Bond Donors 1 (OH)Critical for specific binding interactions.
H-Bond Acceptors 2 (N, O)Facilitates interaction with solvent water and protein residues.
Rotatable Bonds 5Indicates moderate conformational flexibility.

Part 3: Synthetic Methodologies

Two primary pathways are established for the synthesis of this compound. The Reductive Amination route is preferred for higher yield and purity, avoiding the formation of quaternary ammonium by-products common in direct alkylation.

Protocol A: Reductive Amination (Preferred)

Mechanism : Condensation of 2,5-dichlorobenzaldehyde with 2-(ethylamino)ethanol followed by reduction.

  • Reagents : 2,5-Dichlorobenzaldehyde (1.0 eq), 2-(Ethylamino)ethanol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

  • Procedure :

    • Dissolve 2,5-dichlorobenzaldehyde in DCE under N₂ atmosphere.

    • Add 2-(ethylamino)ethanol and stir for 30 min to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours.

    • Quench : Add saturated NaHCO₃ solution.

    • Extraction : Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification : Flash column chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Substitution (Alkylation)

Mechanism : S_N2 attack of 2-(ethylamino)ethanol on 2,5-dichlorobenzyl chloride.

  • Reagents : 2,5-Dichlorobenzyl chloride, 2-(Ethylamino)ethanol, K₂CO₃, Acetonitrile.

  • Procedure : Reflux for 8 hours.

  • Note : Requires careful control of stoichiometry to prevent over-alkylation.

Synthetic Workflow Diagram

Synthesis Aldehyde 2,5-Dichlorobenzaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate Condensation Amine 2-(Ethylamino)ethanol Amine->Intermediate Product 2-[(2,5-Dichloro-benzyl)- ethyl-amino]-ethanol Intermediate->Product Reduction RedAgent NaBH(OAc)3 (Reductive Agent) RedAgent->Product

Caption: Figure 1. Reductive amination pathway for the synthesis of the target amino-ethanol.

Part 4: Applications in Drug Discovery

This molecule is a "Privileged Scaffold" in medicinal chemistry, serving as a versatile building block for several therapeutic classes.

Local Anesthetics & Anti-Arrhythmics

The structural motif (Lipophilic Ring – Linker – Amine – Hydrophilic Tail) mimics the pharmacophore of Class I anti-arrhythmics (e.g., Propafenone) and local anesthetics (e.g., Lidocaine derivatives).

  • Mechanism : The protonated tertiary amine binds to the intracellular pore of voltage-gated sodium channels (Na_v), blocking sodium influx.

Mucolytics (Bromhexine Analogs)

Structurally related to Bromhexine and Ambroxol , which are benzylamines. The 2,5-dichloro substitution is a bioisostere for the 2,4-dibromo pattern found in classic mucolytics.

  • Utility : Modulation of surfactant production and reduction of mucus viscosity.

Sigma Receptor Ligands

N-substituted benzylamines often show high affinity for Sigma-1 (σ1) receptors.

  • Research Potential : Ligands for σ1 are investigated for neuroprotective effects in Alzheimer's and neuropathic pain.

Part 5: Analytical Profiling & Safety

Expected NMR Signals (CDCl₃)
  • ¹H NMR :

    • Ar-H : ~7.2–7.4 ppm (3H, m, aromatic ring).

    • Benzylic CH₂ : ~3.7 ppm (2H, s).

    • Ethanol -CH₂-O : ~3.6 ppm (2H, t).

    • Ethanol -N-CH₂- : ~2.7 ppm (2H, t).

    • Ethyl -N-CH₂- : ~2.6 ppm (2H, q).

    • Ethyl -CH₃ : ~1.1 ppm (3H, t).

Safety & Handling
  • GHS Classification :

    • Skin Irrit. 2 (H315) : Causes skin irritation.

    • Eye Irrit. 2A (H319) : Causes serious eye irritation.

    • STOT SE 3 (H335) : May cause respiratory irritation.

  • Storage : Hygroscopic; store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for Dichlorobenzyl derivatives. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996) . Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Exploratory

Pharmacological Versatility of the 2,5-Dichlorobenzyl Amino Ethanol Scaffold: A Technical Guide to Dual-Axis Drug Development

Executive Summary The 2,5-dichlorobenzyl amino ethanol structural motif has emerged as a highly privileged scaffold in modern medicinal chemistry. Rather than acting as a single-target ligand, this core structure provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dichlorobenzyl amino ethanol structural motif has emerged as a highly privileged scaffold in modern medicinal chemistry. Rather than acting as a single-target ligand, this core structure provides a versatile foundation for developing diverse therapeutic agents. By modifying the amino ethanol hinge and peripheral functional groups, drug development professionals have successfully directed this scaffold toward two distinct pharmacological axes: Oncology (via microtubule disruption and Hsp27 inhibition) and Respiratory Therapeutics (via ultra-long-acting β2-adrenergic receptor agonism).

This whitepaper synthesizes the mechanistic rationale, Structure-Activity Relationship (SAR) dynamics, and validated experimental protocols necessary for optimizing 2,5-dichlorobenzyl amino ethanol derivatives.

Pharmacophore Rationale: The 2,5-Dichlorobenzyl Motif

The biological activity of this scaffold is heavily dictated by the electronic and steric properties of the 2,5-dichloro substitution on the benzyl ring.

  • Steric Shielding & Metabolic Stability: The chlorine atom at the ortho (2-) position restricts the rotational freedom of the benzyl bond, locking the molecule into a bioactive conformation. Furthermore, di-halogenation protects the aromatic ring from rapid cytochrome P450-mediated oxidation, significantly extending the molecule's half-life.

  • Lipophilicity (LogP) & Target Anchoring: The highly lipophilic nature of the 2,5-dichlorobenzyl group allows it to act as a hydrophobic anchor. In oncology, it mimics the trimethoxyphenyl ring of colchicine, burying deeply into the hydrophobic pocket of β-tubulin[1]. In respiratory applications, it partitions into the cell membrane or binds to the lipophilic exosite of the β2-adrenergic receptor, preventing rapid dissociation[2].

  • Amino Ethanol Hinge: The amino ethanol moiety serves as a flexible, hydrogen-bonding linker. The hydroxyl group acts as a crucial hydrogen bond donor/acceptor, while the basic secondary or tertiary amine can be protonated at physiological pH to form ionic interactions with target residues (e.g., aspartate residues in GPCRs).

Therapeutic Axis I: Oncology (Microtubule & Hsp27 Disruption)

Derivatives incorporating the 2,5-dichlorobenzyl moiety, particularly Tetrahydroisoquinoline (THIQ) sulfamates and benzo[1,3]dioxole derivatives, exhibit profound antiproliferative activity[3].

Mechanism of Action

These derivatives function as dual-target inhibitors. They bind to the colchicine site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization[4]. Simultaneously, specific derivatives bind to Heat Shock Protein 27 (Hsp27), inhibiting its chaperone activity[5]. The loss of Hsp27 protection, combined with mitotic spindle failure, triggers rapid G2/M cell cycle arrest and subsequent apoptosis.

TubulinPathway A 2,5-Dichlorobenzyl Derivative B Colchicine Binding Site (αβ-Tubulin) A->B High Affinity Binding C Hsp27 Chaperone Inhibition A->C Dual Targeting D Microtubule Depolymerization B->D Destabilization E G2/M Cell Cycle Arrest C->E Loss of Protection D->E Mitotic Spindle Failure F Apoptosis E->F Caspase Activation

Caption: Dual mechanistic pathway of 2,5-dichlorobenzyl derivatives inducing apoptosis via Tubulin and Hsp27.

Quantitative SAR Data: Antiproliferative & Antitubulin Activity

The superiority of the 2,5-dichloro substitution over mono-halogenated or un-substituted analogs is evident in in vitro assays across multiple cancer cell lines[3].

Table 1: Biological Activity of THIQ Derivatives against Cancer Cell Lines

Compound SubstitutionDU-145 (Prostate) GI₅₀MDA-MB-231 (Breast) GI₅₀OVCAR-3 (Ovarian) GI₅₀Tubulin IC₅₀ (μM)
2-Methoxybenzyl450 nM520 nMN/A> 5.00
2-Chlorobenzyl120 nM150 nMN/A4.20
2,5-Dichlorobenzyl 90 nM 110 nM 26 nM 0.98
Combretastatin A-4 (Control)10 nM15 nM5 nM0.53

Data synthesized from NCI-60 cell line panel evaluations and tubulin polymerization assays[3],[4].

Therapeutic Axis II: Respiratory Therapeutics (β2-Agonists)

When the 2,5-dichlorobenzyl group is linked via an ether-hexyl chain to a phenethanolamine core, the scaffold yields highly potent, Long-Acting β2-Agonists (LABAs)[6]. These compounds are critical in the management of asthma and COPD.

Mechanism of Action

The phenethanolamine "head" binds to the orthosteric site of the β2-adrenergic receptor, mimicking endogenous adrenaline[2]. The extended 6-{2-[(2,5-dichlorobenzyl)oxy]ethoxy}hexyl "tail" acts as a micro-kinetic anchor. It partitions into the lipid bilayer and binds to an allosteric exosite. This prevents the drug from diffusing away from the receptor microenvironment, extending the duration of bronchodilation to >24 hours (allowing for once-daily dosing)[7].

Beta2Pathway L Phenethanolamine Derivative R β2-Adrenergic Receptor (Orthosteric + Exosite) L->R Agonism & Anchoring G Gαs Protein Activation R->G Conformational Shift AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Elevation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Resp Bronchodilation PKA->Resp Smooth Muscle Relaxation

Caption: β2-Adrenergic Receptor signaling cascade triggered by extended phenethanolamine derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and evaluation of this scaffold.

Protocol A: Scaffold Synthesis (N-Alkylation)

Objective: Synthesize the core 2-((2,5-Dichlorobenzyl)amino)ethanol building block[8].

  • Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized instead of triethylamine. DIPEA's significant steric bulk makes it a non-nucleophilic base, which efficiently neutralizes the HCl byproduct without competing for the 2,5-dichlorobenzyl chloride electrophile, thereby preventing unwanted quaternary ammonium salt formation.

  • Step-by-Step Method:

    • Dissolve 2.0 mmol of the primary amino ethanol derivative in 4.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add 2.1 mmol of 2,5-dichlorobenzyl chloride to the solution.

    • Introduce 8.0 mmol of DIPEA and 0.4 mmol of Sodium Bromide (NaBr). Note: NaBr acts as a catalyst via the Finkelstein reaction, converting the benzyl chloride to a more reactive benzyl bromide in situ.

    • Heat the reaction mixture to 140 °C for 18 hours under an inert nitrogen atmosphere.

    • Quench with water, extract with ethyl acetate, and purify via flash column chromatography (silica gel, DCM:MeOH gradient).

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC₅₀ of 2,5-dichlorobenzyl derivatives against tubulin assembly[4].

  • Causality & Design: The assay must include GTP, as tubulin requires GTP binding at the exchangeable E-site to undergo the conformational change necessary for polymerization. The assay is monitored at 340 nm because polymerized microtubules scatter light, increasing the apparent absorbance. A vehicle control (DMSO) and a positive control (Combretastatin A-4) are mandatory to validate the dynamic range of the tubulin batch.

  • Step-by-Step Method:

    • Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Pre-warm a 96-well half-area plate in a spectrophotometer to 37 °C.

    • Add the 2,5-dichlorobenzyl test compounds (dissolved in DMSO, final DMSO concentration <1%) to the wells at varying concentrations (0.1 μM to 10 μM). Include CA-4 as a positive control.

    • Rapidly add purified bovine brain tubulin (final concentration 3.0 mg/mL) to each well to initiate the reaction.

    • Measure the absorbance at 340 nm every 30 seconds for 45 minutes.

    • Calculate the Vmax of polymerization for each curve. The IC₅₀ is defined as the compound concentration that reduces the Vmax by 50% relative to the DMSO vehicle control.

References

  • Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure Source: ACS Omega / NIH PMC URL:[Link]

  • Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors Source: Journal of Medicinal Chemistry / NIH PMC URL:[Link]

  • Phenethanolamine derivatives for treatment of respiratory diseases (US7439393B2)
  • Tubulin-interactive stilbene derivatives as anticancer agents Source: Cellular & Molecular Biology Letters / SciSpace URL:[Link]

Sources

Foundational

Literature review of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol synthesis

An In-depth Technical Guide to the Synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Introduction 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol of interest in synthetic organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Introduction

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol of interest in synthetic organic chemistry, often serving as an intermediate in the development of more complex molecules for various applications, including pharmaceuticals. Its structure combines a dichlorinated aromatic ring, a tertiary amine, and a primary alcohol, offering multiple points for further functionalization.

This guide provides a detailed exploration of the principal synthetic methodologies for preparing this target compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale for experimental choices. We will delve into two primary, robust synthetic strategies: Reductive Amination and Direct N-Alkylation, evaluating the merits and practical considerations of each.

Comparative Overview of Synthetic Strategies

The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol can be efficiently achieved through two main pathways. The choice between them often depends on the availability of starting materials, desired scale, and control over side reactions.

  • Reductive Amination : This is a powerful and highly controlled one-pot method for forming C-N bonds. It involves the reaction of 2,5-dichlorobenzaldehyde with 2-(ethylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method is widely favored for its efficiency and for minimizing the risk of over-alkylation that can plague other methods.[1][2]

  • Direct N-Alkylation : This classic approach involves a nucleophilic substitution (S_N2) reaction between 2-(ethylamino)ethanol and an activated benzyl species, typically 2,5-dichlorobenzyl chloride or bromide.[3] While straightforward, this method requires careful control of stoichiometry and reaction conditions to prevent the formation of quaternary ammonium salt byproducts.

FeatureReductive AminationDirect N-Alkylation
Starting Materials 2,5-Dichlorobenzaldehyde, 2-(Ethylamino)ethanol2,5-Dichlorobenzyl halide, 2-(Ethylamino)ethanol
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, Et₃N)
Primary Advantage Excellent control, low risk of over-alkylation, often a one-pot procedure.[1]Utilizes common and often readily available starting materials.
Primary Challenge Requires a specific class of selective reducing agents.Potential for over-alkylation to form quaternary ammonium salts.[1]
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)

Methodology 1: Synthesis via Reductive Amination

This pathway is arguably the more elegant and controlled approach for synthesizing the target molecule. The reaction proceeds through the formation of an iminium ion, which is more electrophilic than the starting aldehyde, allowing for selective reduction.

Reaction Principle & Mechanism

The reaction begins with the nucleophilic attack of the secondary amine, 2-(ethylamino)ethanol, on the carbonyl carbon of 2,5-dichlorobenzaldehyde. This is typically catalyzed by a weak acid. The resulting hemiaminal intermediate rapidly dehydrates to form a transient iminium ion. A hydride reducing agent, specifically chosen for its inability to reduce the aldehyde but its ability to reduce the iminium ion, is then used to furnish the final tertiary amine product.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity.[1]

cluster_0 Reductive Amination Workflow A Combine 2,5-Dichlorobenzaldehyde & 2-(Ethylamino)ethanol in Anhydrous Solvent (DCM) B Add Acetic Acid (Catalyst) A->B C Stir at RT (Iminium Ion Formation) B->C D Portion-wise Addition of Sodium Triacetoxyborohydride (NaBH(OAc)₃) at 0°C C->D E Reaction Monitoring (TLC) D->E F Aqueous Work-up (Quench, Extract, Wash) E->F G Purification (Column Chromatography) F->G H Final Product G->H cluster_1 N-Alkylation Workflow A Combine 2-(Ethylamino)ethanol & Base (K₂CO₃) in Anhydrous Solvent (DMF) B Add 2,5-Dichlorobenzyl Chloride A->B C Heat Reaction Mixture (e.g., 60-80°C) B->C D Reaction Monitoring (TLC) C->D E Cool and Quench (Add Water) D->E F Extraction with Organic Solvent (e.g., Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Sources

Exploratory

Sourcing, Synthesis, and Application of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, specialized building blocks are the foundation of novel active pharmaceutical ingredients (APIs). The compound 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specialized building blocks are the foundation of novel active pharmaceutical ingredients (APIs). The compound 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol (CAS: 1247157-27-2) is a highly specific tertiary amine intermediate. Characterized by its lipophilic 2,5-dichlorobenzyl moiety and a hydrophilic ethylaminoethanol side chain, it serves as a versatile pharmacophore in the development of CNS-active agents and anti-infectives.

Because this compound is a niche intermediate rather than a bulk commodity, it is rarely stocked in high volumes by standard catalog suppliers. As a Senior Application Scientist, my approach to acquiring this molecule relies on a bipartite strategy: sourcing the highly accessible precursors and executing a self-validating, bench-scale


 N-alkylation protocol, or outsourcing to a Contract Research Organization (CRO) for custom synthesis. This whitepaper details the chemical properties, mechanistic synthesis, step-by-step laboratory protocols, and current pricing dynamics for this critical building block.

Chemical Identity and Quantitative Properties

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the tertiary amine allows for the formation of pharmaceutically acceptable salts (e.g., hydrochlorides), significantly enhancing aqueous solubility.

Table 1: Chemical Identity & Quantitative Properties

PropertyValue
Chemical Name 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol
CAS Registry Number
Molecular Formula

Molecular Weight 248.15 g/mol
Predicted XLogP3 ~3.1 (Indicates high lipophilicity)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)
Key Precursor 1 2-(Ethylamino)ethanol (CAS: 110-73-6)
Key Precursor 2 2,5-Dichlorobenzyl chloride (CAS: 2745-49-5)

Mechanistic Synthesis Pathway

The most efficient route to synthesize 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol is via a nucleophilic substitution (


) reaction. The secondary amine of 2-(ethylamino)ethanol acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,5-dichlorobenzyl chloride.

Causality in Reaction Design:

  • Solvent Selection: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It stabilizes the transition state of the

    
     reaction without heavily solvating the amine nucleophile, thereby accelerating the reaction rate.
    
  • Base Selection: Potassium carbonate (

    
    ) is employed as a mild, non-nucleophilic base. Stronger bases (like 
    
    
    
    ) risk hydrolyzing the benzyl chloride into a benzyl alcohol.
    
    
    efficiently scavenges the
    
    
    byproduct, preventing the protonation of the amine nucleophile which would otherwise halt the reaction.

SynthesisWorkflow A 2-(Ethylamino)ethanol (Nucleophile) C N-Alkylation Reaction (Base: K2CO3, Solvent: MeCN) A->C Addition B 2,5-Dichlorobenzyl chloride (Electrophile) B->C Addition D Intermediate Complex (Transition State) C->D Heating (80°C) E 2-[(2,5-Dichlorobenzyl) (ethyl)amino]ethanol D->E HCl Elimination F Purification (Silica Gel Chromatography) E->F Isolation

N-Alkylation workflow for synthesizing 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol.

Experimental Protocol: Bench-Scale Synthesis

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Each phase includes checkpoints to verify reaction integrity before proceeding.

Step 1: Reaction Setup
  • Charge a flame-dried 250 mL round-bottom flask with 2-(Ethylamino)ethanol (1.2 equivalents) and anhydrous acetonitrile (50 mL).

  • Causality: Using a slight stoichiometric excess of the amine ensures the complete consumption of the more expensive benzyl chloride. Because the nucleophile is a secondary amine, the reaction naturally terminates at the tertiary amine stage, preventing over-alkylation.

Step 2: Base Addition and Electrophile Introduction
  • Add finely powdered, anhydrous

    
     (2.0 equivalents) to the stirring solution.
    
  • Cool the flask to 0°C using an ice bath. Slowly add 2,5-Dichlorobenzyl chloride (1.0 equivalent) dropwise over 15 minutes.

  • Causality: The dropwise addition at 0°C mitigates the exothermic nature of the initial mixing, preventing the formation of unwanted side products or thermal degradation.

Step 3: Reflux and Self-Validation
  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 6–8 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the UV-active spot corresponding to 2,5-dichlorobenzyl chloride (

    
    ) completely disappears, replaced by a lower-running spot corresponding to the polar tertiary amine.
    
Step 4: Work-up and Isolation
  • Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in Dichloromethane (DCM, 100 mL).

  • Wash the organic layer sequentially with saturated aqueous

    
     (50 mL) and brine (50 mL).
    
  • Causality: The bicarbonate wash neutralizes any trace acids, while the brine wash alters the osmotic pressure to pull residual water out of the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude product.
    
Step 5: Purification
  • Purify the crude oil via silica gel column chromatography, utilizing a gradient elution from 100% Hexane to Hexane:EtOAc (1:1).

  • Validation Checkpoint: Confirm the structure and purity of the isolated fractions via

    
    -NMR and LC-MS. The molecular ion peak 
    
    
    
    should be observed at m/z 248.1.

Supplier Landscape and Pricing Dynamics

Because 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol (CAS 1247157-27-2) is a highly specialized intermediate, it is rarely available off-the-shelf. Drug development professionals typically source the raw precursors from major chemical distributors and either synthesize the compound in-house or contract a CRO for custom synthesis.

Below is a structured pricing analysis based on 2026 market estimates for the precursors versus the custom synthesis of the final API intermediate.

Table 2: Sourcing & Pricing Dynamics (2026 Estimates)

Compound / ServiceCAS NumberTypical SupplierEstimated Price (USD)
2-(Ethylamino)ethanol 110-73-6$30 – $50 / 250 mL
2,5-Dichlorobenzyl chloride 2745-49-5$100 – $150 / 25 g
Target Intermediate 1247157-27-2Custom CRO Synthesis$800 – $1,500 / gram

Note: Custom synthesis pricing fluctuates based on requested purity (e.g., >95% vs >99% HPLC) and the scale of the synthesis (FTE rates vs. Fee-For-Service).

Applications in Drug Development

The architectural design of 2-[(2,5-Dichlorobenzyl)(ethyl)amino]ethanol makes it a highly valuable scaffold in medicinal chemistry:

  • Anti-Infective Agents: The 2,5-dichlorobenzyl moiety is a well-documented pharmacophore in antifungal and antibacterial agents. The halogens increase the lipophilicity of the molecule, allowing it to easily penetrate fungal cell walls or bacterial membranes.

  • CNS Therapeutics: The combination of a lipophilic aromatic ring and a basic amine center allows the molecule to cross the blood-brain barrier (BBB) effectively.

  • Pro-drug Derivatization: The terminal hydroxyl (-OH) group on the ethylaminoethanol chain serves as an excellent synthetic handle. It can be easily esterified to create prodrugs that improve oral bioavailability and modify the pharmacokinetic release profile of the active drug.

References

  • ChemSrc. "1247157-27-2_CAS号:1247157-27-2_2-[(2,4-Dichlorobenzyl)(ethyl)amino]ethanol". ChemSrc Chemical Database. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis Protocol: 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol via Direct Reductive Amination

Strategic Rationale & Reaction Design The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol requires the selective N-alkylation of the secondary amine, 2-(ethylamino)ethanol, using 2,5-dichlorobenzaldehyde. To a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Reaction Design

The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol requires the selective N-alkylation of the secondary amine, 2-(ethylamino)ethanol, using 2,5-dichlorobenzaldehyde. To achieve this with high chemoselectivity and yield, a direct reductive amination is the optimal pathway.

By employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the hydride donor, the protocol bypasses the over-alkylation and premature carbonyl reduction issues commonly associated with stronger reducing agents like sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands on the boron center significantly attenuate the nucleophilicity of the hydride, ensuring it selectively targets the transient iminium ion over the unreacted aldehyde[1].

Mechanistic Workflow

The following diagram illustrates the phase-transition of the substrates from neutral precursors to the highly reactive iminium intermediate, culminating in the stable tertiary amine product.

Mechanism A 2,5-Dichlorobenzaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B 2-(Ethylamino)ethanol (Nucleophile) B->C D Iminium Ion (Reactive) C->D Dehydration (-H2O) E Target Tertiary Amine (Product) D->E Hydride Reduction R NaBH(OAc)3 (Hydride Donor) R->D Hydride Transfer

Mechanistic pathway of reductive amination forming the target tertiary amine.

Quantitative Reagent Data

The following stoichiometry is optimized for a 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2,5-Dichlorobenzaldehyde 175.011.0010.01.75 g
2-(Ethylamino)ethanol 89.141.0510.50.94 g (1.02 mL)
Sodium Triacetoxyborohydride 211.941.4014.02.97 g
1,2-Dichloroethane (DCE) 98.96Solvent-30 mL

Experimental Protocol & Causality Insights

Phase 1: Reaction Assembly and Iminium Formation
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon to establish an inert atmosphere. Causality Check: While NaBH(OAc)₃ is relatively stable to ambient moisture, an inert atmosphere prevents the competitive hydrolysis of the moisture-sensitive iminium intermediate.

  • Substrate Solvation : Dissolve 2,5-dichlorobenzaldehyde (1.75 g, 10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Nucleophilic Addition : Add 2-(ethylamino)ethanol (0.94 g, 10.5 mL) dropwise via syringe at room temperature (20–25 °C). Stir the mixture for 30 minutes. Causality Check: This 30-minute pre-incubation is critical. It allows the secondary amine to attack the aldehyde, forming the hemiaminal and subsequently dehydrating into the electrophilic iminium ion before the reducing agent is introduced[1].

Phase 2: Hydride Reduction
  • Reduction : Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 10 minutes. Causality Check: An excess (1.4 eq) of the hydride donor ensures complete conversion. Portion-wise addition controls any mild exotherm.

  • Reaction Monitoring : Stir the opaque suspension at room temperature for 3–4 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 7:3, UV active). The complete consumption of the aldehyde peak confirms the end of the reaction.

Phase 3: Quenching and Workup
  • Quenching : Cool the flask in an ice bath and carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality Check: The basic quench neutralizes trace acetic acid byproducts and safely decomposes unreacted borohydride species. Vigorous gas evolution (H₂) will occur.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing : Wash the combined organic layers with 30 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Phase 4: Self-Validating Isolation (Acid-Base Extraction)

To ensure high purity without the need for silica gel chromatography, exploit the basicity of the newly formed tertiary amine. 9. Phase Switching : Dissolve the crude oil in 20 mL of diethyl ether and extract with 1M HCl (2 × 15 mL). Causality Check: The target product protonates and migrates to the aqueous layer as a water-soluble hydrochloride salt. Neutral impurities (e.g., unreacted aldehyde or reduced alcohol byproducts) remain in the organic layer. This binary phase-switching serves as a self-validating purification step. 10. Free-Basing : Collect the acidic aqueous layer, cool to 0 °C, and basify with 2M NaOH until the pH > 10. The aqueous layer will turn cloudy as the free base precipitates/oils out. 11. Final Recovery : Back-extract the basic aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

Scientific Integrity: Mechanistic Justifications

  • Chemoselectivity of NaBH(OAc)₃ : The fundamental challenge in reductive amination is preventing the reducing agent from reducing the starting carbonyl compound to an alcohol. NaBH(OAc)₃ exhibits exceptional chemoselectivity. The three acetoxy ligands pull electron density away from the boron atom, making the remaining hydride significantly less nucleophilic than that of NaBH₄. Consequently, it selectively reduces the highly electrophilic iminium ion over the neutral aldehyde[1].

  • Solvent Selection (DCE) : 1,2-Dichloroethane is the optimal solvent for this transformation. It provides excellent solubility for both the organic substrates and the inorganic reducing agent, while its dielectric constant perfectly stabilizes the charged iminium intermediate. Reactions in DCE are consistently faster and higher yielding than those in THF or methanol[1].

  • Acid Catalysis Independence : While reductive aminations of ketones often require a weak acid (like acetic acid) to drive imine formation, the reaction between an electron-deficient aldehyde (2,5-dichlorobenzaldehyde) and a relatively unhindered secondary aliphatic amine is highly favorable. The intrinsic basicity of the amine and the electrophilicity of the aldehyde drive iminium formation without the need for exogenous acid[1].

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the following analytical signatures should be observed:

  • LC-MS (ESI+) : Expected[M+H]⁺ m/z ≈ 248.06 (based on the exact mass of C₁₁H₁₅Cl₂NO: 247.05). A characteristic 3:1:0.1 isotopic pattern must be present, confirming the retention of the dichloro-aromatic moiety.

  • ¹H NMR (CDCl₃, 400 MHz) : Look for the disappearance of the aldehyde proton (~10.4 ppm). Key product resonances include the aromatic protons of the 2,5-dichlorophenyl ring (multiplet, ~7.1–7.4 ppm), the newly formed benzylic CH₂ singlet (~3.7 ppm), the ethyl CH₂ quartet (~2.6 ppm) and CH₃ triplet (~1.1 ppm), alongside the ethanolamine CH₂-N (~2.7 ppm) and CH₂-O (~3.6 ppm) multiplets.

References[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures

Source : The Journal of Organic Chemistry (1996), 61(11), 3849-3862. URL :[Link]

Sources

Application

Application Note: Reductive Amination Protocol for the Synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Direct Reductive Amination (Secondary Amine + Aldehyde Tertiary Amine) Introduction & Mechanistic Rationale The construction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Direct Reductive Amination (Secondary Amine + Aldehyde


 Tertiary Amine)

Introduction & Mechanistic Rationale

The construction of complex tertiary amines is a fundamental operation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol involves the direct reductive amination of 2,5-dichlorobenzaldehyde with 2-(ethylamino)ethanol.

To achieve this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source. As established in the seminal work by, STAB is widely preferred over Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄) for several mechanistic reasons:

  • Chemoselectivity: The three electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB a mild reducing agent. It selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting aldehyde to an alcohol.

  • Toxicity & Byproducts: Unlike NaCNBH₃, STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it significantly safer for scale-up.

  • pH Independence: The reaction proceeds smoothly in aprotic solvents like 1,2-Dichloroethane (DCE) without the strict requirement for acidic buffering, which is often necessary for NaCNBH₃.

Mechanistic Pathway

Mechanism A 2,5-Dichlorobenzaldehyde (Electrophile) C Hemiaminal Intermediate A->C B 2-(Ethylamino)ethanol (Nucleophile) B->C D Iminium Ion (Reactive Species) C->D - H2O E Tertiary Amine Product D->E NaBH(OAc)3

Mechanistic pathway of secondary amine reductive amination.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, the reaction parameters must be tightly controlled. The ortho-chloro substituent on the benzaldehyde introduces mild steric hindrance, but the strongly electron-withdrawing nature of the 2,5-dichloro substitution increases the electrophilicity of the carbonyl, facilitating rapid hemiaminal formation.

Table 1: Standard Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2,5-Dichlorobenzaldehyde175.011.0 eq1.75 gElectrophile
2-(Ethylamino)ethanol89.141.0 eq0.89 g (0.97 mL)Nucleophile
NaBH(OAc)₃ (STAB)211.941.4 eq2.97 gReducing Agent
1,2-Dichloroethane (DCE)98.96N/A30.0 mLSolvent
Table 2: Reaction Condition Optimization

The following table summarizes the causality behind solvent and reagent choices based on empirical optimization[1][2].

Reducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
NaBH(OAc)₃ DCE None 3.0 94% Optimal. High solubility; selective iminium reduction.
NaBH(OAc)₃THFNone6.078%Slower kinetics due to lower reagent solubility in THF.
NaCNBH₃MeOHAcOH (1 eq)4.082%Requires acid catalysis; generates toxic HCN during quench.
NaBH₄EtOHNone1.0< 20%Poor chemoselectivity; rapidly reduces aldehyde to alcohol.

Experimental Protocol

This step-by-step methodology is designed to maximize yield while preventing the formation of side products (such as benzyl alcohols).

Phase 1: Preparation and Iminium Formation
  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) to prevent oxidative degradation of the amine.

  • Reagent Mixing: Add 2,5-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and 1,2-Dichloroethane (30 mL) to the flask. Stir until fully dissolved.

  • Amine Addition: Syringe in 2-(ethylamino)ethanol (0.97 mL, 10.0 mmol) dropwise over 2 minutes.

  • Equilibration: Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes .

    • Expert Insight: This pre-stirring period is critical. It allows the thermodynamically favorable formation of the hemiaminal and subsequent dehydration to the iminium ion before the hydride source is introduced, minimizing the risk of direct aldehyde reduction.

Phase 2: Reduction
  • Hydride Addition: Add NaBH(OAc)₃ (2.97 g, 14.0 mmol) portionwise over 10 minutes.

    • Expert Insight: STAB addition is mildly exothermic. Portionwise addition prevents localized heating, which could drive unwanted side reactions or degrade the iminium intermediate.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature for 2 to 4 hours. Monitor reaction completion via TLC (Eluent: 9:1 DCM:MeOH, UV active) or LC-MS. The target product will appear as a highly polar spot compared to the starting aldehyde.

Phase 3: Quench and Extraction
  • Basic Quench: Once complete, slowly add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

    • Expert Insight: The basic quench serves two purposes: it destroys unreacted STAB and, crucially, it free-bases the newly formed tertiary amine. If the pH is too low, the product will protonate and partition into the aqueous layer, leading to catastrophic yield loss.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via silica gel column chromatography using a gradient of 0–10% Methanol in Dichloromethane (with 0.1% Triethylamine to prevent streaking of the basic amine on acidic silica).

  • Final Isolation: Evaporate the pure fractions to afford 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol as a pale yellow to colorless viscous oil.

Workflow Visualization

Workflow step1 1. Reagent Mixing Aldehyde + Amine in DCE step2 2. Iminium Formation Stir at RT (30 min) step1->step2 step3 3. Hydride Reduction Add NaBH(OAc)3 (1.4 eq) step2->step3 step4 4. Basic Quench Aq. NaHCO3 Addition step3->step4 step5 5. Phase Extraction DCM / Aq. Separation step4->step5 step6 6. Final Product 2-[(2,5-Dichloro-benzyl)- ethyl-amino]-ethanol step5->step6

Workflow for the direct reductive amination using NaBH(OAc)3.

Analytical & Troubleshooting Guide

  • Issue: High levels of 2,5-dichlorobenzyl alcohol (Aldehyde Reduction).

    • Cause: The STAB was added before the iminium ion could form, or the STAB has degraded (releasing more reactive borohydride species).

    • Solution: Ensure a full 30-minute pre-stirring period. Use fresh, properly stored NaBH(OAc)₃.

  • Issue: Poor isolated yield despite full conversion on LC-MS.

    • Cause: The product is highly polar (amino alcohol) and may be trapped in the aqueous layer or stuck on the silica column.

    • Solution: Verify the aqueous layer pH is >8 during extraction. Ensure 0.1% Et₃N or NH₄OH is added to the chromatography eluent to deactivate the silica gel.

  • Expected MS (ESI+): The exact mass of the product (C₁₁H₁₅Cl₂NO) is 247.05. Look for the [M+H]⁺ peak at m/z 248.0 (with characteristic 3:1:0.1 isotopic splitting pattern for two chlorine atoms at 248, 250, and 252).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Solubility of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in DMSO and methanol

An Application Guide to the Solubility of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in Dimethyl Sulfoxide (DMSO) and Methanol Introduction: The Foundational Role of Solubility in Drug Discovery The journey of a novel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Solubility of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in Dimethyl Sulfoxide (DMSO) and Methanol

Introduction: The Foundational Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's utility in both early-stage screening and late-stage development.[1][2][3] Poor solubility can lead to underestimated potency in biological assays, unreliable structure-activity relationships (SAR), and significant hurdles in formulation, ultimately impacting bioavailability and clinical success.[4][5][6]

This guide provides a detailed framework and robust protocols for determining the solubility of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol , a molecule featuring a dichlorinated aromatic ring, a tertiary amine, and a primary alcohol. These structural motifs suggest a complex solubility profile, with the polar alcohol and amine groups contributing to interactions with polar solvents, while the dichlorobenzyl group introduces significant hydrophobicity.

We will explore its solubility in two key solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, celebrated for its exceptional ability to dissolve a wide array of compounds, making it the standard for preparing high-concentration stock solutions for high-throughput screening.[7][8]

  • Methanol (MeOH): A polar protic solvent, commonly used in synthetic chemistry, purification, and as a solvent for analytical techniques like High-Performance Liquid Chromatography (HPLC).

Understanding a compound's behavior in these distinct solvent environments is essential for researchers, enabling accurate assay design, reliable data interpretation, and informed decisions in the drug development pipeline. This document differentiates between thermodynamic and kinetic solubility, providing tailored protocols for each relevant context.[2][9]

Part 1: Thermodynamic Solubility Determination in Methanol

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[2][9] It is the gold-standard measurement, crucial for lead optimization and formulation development. The shake-flask method is the most reliable technique for determining this value.[10]

Principle of the Shake-Flask Method

The core principle involves creating a supersaturated mixture of the compound in the solvent and allowing it to equilibrate over an extended period. This ensures that the system reaches a state where the rate of dissolution equals the rate of precipitation.[11] After equilibration, the excess, undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified.

Experimental Protocol for Methanol

Materials and Equipment:

  • 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (solid, high purity)

  • Anhydrous Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Benchtop centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other methanol-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

  • Preparation of Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Add a precise volume, for example, 1.0 mL, of anhydrous methanol to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a consistent, moderate agitation.

    • Incubate at a controlled temperature (e.g., 25 °C) for 24 to 48 hours.

    • Causality: This prolonged incubation is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility, reflecting a kinetic value instead.[9]

  • Separation of Solid and Supernatant:

    • After equilibration, allow the vials to stand for 1 hour to let the larger solid particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes at the same temperature as the incubation to pellet the remaining undissolved solid.[7]

    • Causality: Centrifugation is essential for cleanly separating the saturated solution from the excess solid. Maintaining the temperature prevents any temperature-induced changes in solubility during this step.

  • Sample Collection and Dilution:

    • Carefully aspirate the clear supernatant using a pipette, ensuring the solid pellet is not disturbed.

    • For an additional purification step, the collected supernatant can be passed through a 0.22 µm syringe filter. This removes any fine particulates that may not have pelleted.

    • Precisely dilute a known volume of the supernatant with methanol into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using stock solutions of the test compound of known concentrations in methanol.

    • Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Multiply the determined concentration by the dilution factor to obtain the final solubility value.

    • Express the result in appropriate units, such as mg/mL and mmol/L.

Part 2: Practical Solubility Assessment in DMSO for Stock Solutions

For early-stage research and screening, the primary goal is often to prepare a high-concentration stock solution in DMSO that remains physically stable and can be accurately diluted into aqueous assay buffers.[8] This protocol determines the maximum practical concentration for this purpose.

Principle of Assessment

This method involves the incremental addition of a compound to a fixed volume of DMSO until a saturated solution is formed, identified by the persistent presence of undissolved solid. It provides a practical limit for creating stable stock solutions.

Experimental Protocol for DMSO

Materials and Equipment:

  • 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (solid, high purity)

  • Anhydrous DMSO (spectroscopic grade or higher)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Benchtop centrifuge

Step-by-Step Methodology:

  • Initial Dissolution Attempt:

    • Weigh a known amount of the compound (e.g., 10 mg) into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration.

    • Causality: Using anhydrous DMSO is crucial as it is hygroscopic; absorbed water can significantly alter the solvent properties and reduce the solubility of hydrophobic compounds.[8]

  • Facilitating Dissolution:

    • Vortex the mixture vigorously for 2-3 minutes.[7]

    • If the solid does not fully dissolve, place the tube in a bath sonicator for 10-15 minutes. Gentle warming (e.g., to 37 °C) can also be applied, but this should be done with caution as heat can degrade some compounds.[8]

    • Visually inspect the solution against a dark background for any undissolved particulates.

  • Establishing Saturation:

    • If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 1-2 mg at a time), repeating the dissolution steps (vortex, sonication) after each addition.

    • Continue this process until a solid precipitate remains that will not dissolve after extensive mixing. This indicates a supersaturated solution has been created.

  • Equilibration and Confirmation:

    • Allow the supersaturated mixture to equilibrate at room temperature for at least 2 hours with intermittent mixing.

    • Centrifuge the tube at high speed (14,000 rpm) for 10 minutes to pellet the excess solid.[7]

    • The concentration of the clear supernatant represents the maximum solubility under these conditions. This value can be quantified using the analytical methods described in the methanol protocol (after appropriate dilution in a suitable solvent like methanol or acetonitrile).

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and use in subsequent experimental planning.

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)Method
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanolMethanol25[Insert Value][Insert Value]Thermodynamic (Shake-Flask)
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanolDMSO25[Insert Value][Insert Value]Practical Limit Assessment

Workflow Visualization

The following diagram illustrates the generalized workflow for thermodynamic solubility determination.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 Create slurry equil Agitate at constant T (24-48 hours) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Prepare serial dilutions sep2->quant1 quant2 Analyze via HPLC/LC-MS quant1->quant2 quant3 Calculate from calibration curve quant2->quant3 result Solubility (mg/mL, mM) quant3->result Final Solubility Value

Caption: Thermodynamic Solubility Determination Workflow.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Alcaide, M., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available from: [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239. Available from: [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available from: [Link]

  • Saliy, K. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. Available from: [Link]

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Application

Application Note: General Strategies for the Synthesis and Analysis of N-Benzylphenethylamine Analogs for Research Applications

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. The compounds discussed herein, including the 25B-NBOH...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. The compounds discussed herein, including the 25B-NBOH class, are potent psychoactive substances and are classified as controlled substances in many jurisdictions. The synthesis, possession, and distribution of these compounds are subject to strict legal regulations. All research and handling of these materials must be conducted in compliance with all applicable local, national, and international laws and regulations, and under the appropriate licenses and institutional approvals. This document does not endorse or encourage the illicit production or use of controlled substances.

Introduction: The N-Benzylphenethylamine (NBOH/NBOMe) Class of Compounds

The N-benzylphenethylamine scaffold has been a subject of significant interest in medicinal chemistry and pharmacology, particularly for its potent and selective interaction with serotonin receptors.[1][2] The discovery that N-benzyl substitution on a phenethylamine core can dramatically increase affinity and functional activity at the 5-HT2A receptor was a significant finding.[1] This has led to the development of a wide range of analogs, often referred to as the "NBOMe" (N-benzyl-oxy-methyl) and "NBOH" (N-benzyl-hydroxy) series, which serve as valuable research tools for probing the structure and function of these receptors.[2]

25B-NBOH, a derivative of the hallucinogen 2C-B, is a potent serotonin receptor agonist with high affinity for the 5-HT2A and 5-HT2C receptors.[3][4] Due to their high potency, these compounds have also been identified as new psychoactive substances (NPS) on the recreational drug market, leading to serious adverse health effects.[5][6][7] Consequently, many of these compounds are now internationally controlled substances.[5]

This application note will provide a general overview of the synthetic strategies and analytical techniques applicable to the preparation and characterization of N-benzylphenethylamine analogs for legitimate research purposes. It will focus on the underlying chemical principles rather than providing a specific protocol for any single controlled substance.

General Synthetic Strategies

The synthesis of N-benzylphenethylamine analogs typically involves the coupling of a substituted phenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine.[1][7][8] This general approach, known as reductive amination, is a cornerstone of medicinal chemistry for the formation of secondary amines.

Reductive Amination

A common and versatile method for the synthesis of N-benzylphenethylamines is indirect reductive amination.[1][7] This two-step process involves:

  • Imine Formation: The reaction between a primary or secondary amine (the substituted phenethylamine) and an aldehyde or ketone (the substituted benzaldehyde) to form an imine or enamine intermediate.

  • Reduction: The subsequent reduction of the imine intermediate to the corresponding amine.

Common reducing agents for this step include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaCNBH3).[9][10]

The precursor mentioned in the topic, 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol, represents a pre-formed N-benzylated secondary amine. In a hypothetical synthetic route, this precursor could be utilized in various ways, for instance, by modifying the ethanol group to a leaving group, which could then be used to alkylate a desired phenethylamine. However, a more direct approach for the synthesis of analogs would be the reductive amination of a phenethylamine with the corresponding substituted benzaldehyde.

Precursor Considerations

The choice of starting materials is crucial for the synthesis of specific analogs. For the 25B-NBOH series, the key precursors would be:

  • A substituted phenethylamine: For 25B-NBOH, this would be 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B). The synthesis of such phenethylamines often starts from a corresponding substituted benzaldehyde.[9]

  • A substituted benzaldehyde: For the "NBOH" series, this is typically salicylaldehyde (2-hydroxybenzaldehyde) or a derivative thereof.[9][11]

The precursor 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol contains a 2,5-dichlorobenzyl group. While not the typical substitution pattern for the most well-known NBOH compounds, it could be used to synthesize analogs with this specific N-benzyl substitution.

General Laboratory Protocol for Reductive Amination

The following is a generalized, illustrative protocol for the reductive amination of a phenethylamine with a benzaldehyde derivative. This is not a protocol for the synthesis of a specific controlled substance and should be adapted by qualified researchers based on the specific reactivity of the chosen substrates and in accordance with all safety and legal requirements.

Materials:

  • Substituted phenethylamine hydrochloride

  • Substituted benzaldehyde

  • Methanol (MeOH) or other suitable solvent

  • Sodium borohydride (NaBH4)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Amine Free-Basing (if starting from a salt): The phenethylamine hydrochloride salt is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide solution) is added to liberate the free amine. The free amine is then extracted into an organic solvent and dried.

  • Imine Formation: The free amine is dissolved in a solvent such as methanol. The substituted benzaldehyde is then added, and the mixture is stirred at room temperature to form the imine.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent, filtered, and concentrated.

  • Purification and Salt Formation: The crude product is purified using an appropriate technique, such as column chromatography. The purified free base is then dissolved in a suitable solvent, and a solution of HCl is added to precipitate the hydrochloride salt of the final product. The salt is collected by filtration, washed, and dried.

Characterization and Analytical Techniques

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.[12][13]

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure of the compound.1H and 13C NMR spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the phenethylamine and N-benzyl moieties.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound, as well as characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum will show characteristic absorption bands for N-H bonds (in the case of a secondary amine), C-H bonds, aromatic C=C bonds, and C-O bonds.
Gas Chromatography-Mass Spectrometry (GC-MS) To assess the purity of the compound and identify any impurities. Note: NBOH compounds can be thermolabile and may degrade during GC analysis.[11][13]A single peak in the chromatogram with a corresponding mass spectrum that matches the target compound indicates high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) A preferred method for analyzing thermolabile compounds to assess purity and identify metabolites.[13]Provides a more reliable assessment of purity for compounds like NBOHs that may degrade under GC conditions.
X-ray Crystallography To determine the three-dimensional structure of the compound in a crystalline state.[11]Provides unambiguous structural confirmation.

Structure-Activity Relationships (SAR)

The N-benzylphenethylamine series has been extensively studied to understand the relationship between chemical structure and biological activity.[1] Key findings include:

  • N-Benzyl Substitution: The presence of an N-benzyl group, particularly with a 2-methoxy or 2-hydroxy substituent, dramatically increases the affinity and potency at the 5-HT2A receptor compared to the parent phenethylamine.[1]

  • Substituents on the Phenethylamine Ring: The substitution pattern on the phenethylamine ring is a major determinant of activity. The 2,5-dimethoxy substitution pattern is common in this class of compounds.[2][14] The nature of the substituent at the 4-position (e.g., bromo, iodo, chloro) also modulates the pharmacological profile.[1]

  • Substituents on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring are critical for activity. A hydroxyl or methoxy group at the 2-position is often found in highly potent analogs.[1]

Legal and Safety Considerations

The N-benzylphenethylamine class of compounds, including 25B-NBOH and its analogs, are potent psychoactive substances. Their synthesis and handling are subject to strict legal controls in many countries.[4][5][15][16]

  • Legal Status: Many NBOH and NBOMe compounds are classified as Schedule I or Class A drugs, meaning they have a high potential for abuse and no accepted medical use.[5][15] Researchers must be aware of and comply with all national and international regulations regarding these substances.

  • Safety Precautions: These compounds are highly potent and should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated fume hood to avoid inhalation of powders or vapors.

Visualization of the General Synthetic Workflow

The following diagram illustrates the general reductive amination workflow for the synthesis of N-benzylphenethylamine analogs.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_final Final Product A Substituted Phenethylamine (or salt) C Imine Formation (Solvent, e.g., MeOH) A->C B Substituted Benzaldehyde B->C D Reduction (Reducing Agent, e.g., NaBH4) C->D E Quenching & Extraction D->E F Purification (e.g., Column Chromatography) E->F G N-Benzylphenethylamine Analog (Free Base or Salt) F->G H Characterization (NMR, MS, FTIR, etc.) G->H

Caption: General workflow for the synthesis of N-benzylphenethylamine analogs via reductive amination.

Conclusion

The synthesis of N-benzylphenethylamine analogs for research purposes relies on well-established organic chemistry principles, primarily reductive amination. The precursor 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol represents one of many potential starting materials for accessing novel analogs within this class. Due to the potent biological activity and the controlled status of many of these compounds, all research must be conducted with the utmost attention to safety, legality, and scientific rigor. Comprehensive analytical characterization is essential to confirm the identity and purity of the final products.

References

  • Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

  • Wikipedia. (n.d.). 25B-NBOH. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Tusnovics, B. (n.d.). NBOMes. Tusnovics. Retrieved March 7, 2026, from [Link]

  • Hansen, M. (2010). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain (Ph.D. thesis). University of Copenhagen.
  • Wikipedia. (n.d.). 25C-NBOH. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Machado, Y., Coelho Neto, J., Lordeiro, R. A., Alves, R. B., & Piccin, E. (2019). Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH. Forensic Toxicology, 37(2), 438-448. [Link]

  • Tirapegui, C., Toro-Sazo, M. A., & Cassels, B. K. (2014). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. Journal of the Chilean Chemical Society, 59(3), 2625-2627. [Link]

  • Barros, H. A., et al. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron, 80, 131885. [Link]

  • Center for Forensic Science Research & Education. (2023, June 21). 25B-NBOH. NPS Discovery. [Link]

  • Wallach, J., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821-2841. [Link]

  • Costa, J. L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12852. [Link]

  • Halberstadt, A. L., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(7), 3048-3058. [Link]

  • Wallach, J., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821-2841. [Link]

  • Li, Y., et al. (2020). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 92(1), 28-56. [Link]

  • Li, Y., et al. (2020). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 92(1), 28-56. [Link]

  • Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735. [Link]

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Anshul Specialty Molecules. (2024, June 24). 2-Amino Benzyl Alcohol. [Link]

  • Barros, H. A., et al. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as reference standards for forensic purposes. Tetrahedron, 80, 131885. [Link]

  • Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Bioorganic & Medicinal Chemistry Letters, 28(15), 2572-2575. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. ChemistrySelect, 9(6), e202304323. [Link]

  • Chen, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1234-1241. [Link]

Sources

Method

Storage and stability guidelines for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

An In-Depth Guide to the Storage and Stability of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Introduction 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol containing a dichlorinated benzyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Storage and Stability of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Introduction

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol containing a dichlorinated benzyl group. Its structural features—a tertiary amine, a primary alcohol, and a chlorinated aromatic ring—suggest a complex reactivity profile that necessitates a thorough understanding of its stability for applications in research and drug development. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is critical for establishing recommended storage conditions and a re-test period or shelf life.[1][2]

This technical guide provides a comprehensive framework for assessing the stability of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. It outlines recommended storage and handling procedures, detailed protocols for a comprehensive stability program including forced degradation studies, and appropriate analytical methodologies. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3][4]

Predicted Physicochemical Properties and Stability Profile

The stability of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol can be inferred from its constituent functional groups:

  • Tertiary Amine (Ethyl-amino group): Tertiary amines are generally more stable to oxidation than primary or secondary amines. However, they can still undergo oxidation, particularly N-dealkylation. The benzylamine moiety, in particular, can be susceptible to degradation.[5] Benzylamines are known to be incompatible with strong acids and oxidizing agents.[5][6] They can also react with atmospheric carbon dioxide.[5][6]

  • Primary Alcohol (Ethanol group): The primary alcohol is susceptible to oxidation, which could lead to the formation of a corresponding aldehyde and subsequently a carboxylic acid. This is a common degradation pathway for ethanolamines.[7]

  • Dichlorinated Benzyl Group: Chlorinated aromatic compounds are known to be susceptible to photolytic degradation.[8][9] Exposure to UV light can promote the formation of radicals, leading to dechlorination or other degradation pathways.[9][10]

Based on these features, the compound is likely susceptible to degradation under oxidative, photolytic, and potentially extreme thermal and pH conditions.

Recommended Storage and Handling Guidelines

To ensure the integrity of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store long-term at 2-8°C.Cool conditions slow down potential oxidative and thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and carbon dioxide, protecting the amine moiety.[5]
Light Protect from light. Use amber vials or store in the dark.The dichlorobenzyl group suggests sensitivity to photolytic degradation.[8][9]
Container Use tightly sealed, non-reactive containers (e.g., glass).Prevents contamination and reaction with container materials.
Handling Use good occupational work practices. Avoid contact with strong acids, oxidizing agents, aldehydes, and isocyanates.[5][6]The benzylamine moiety is reactive towards these functional groups.[5]

Protocol: Comprehensive Stability Testing Program

A robust stability program involves long-term, accelerated, and forced degradation studies.[11] This approach helps identify potential degradation products and establish a stability-indicating analytical method.

Part 1: Long-Term and Accelerated Stability Studies

These studies evaluate the compound's stability under standardized storage conditions as defined by ICH guidelines.[11]

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

Table based on ICH Q1A(R2) guidelines.[11]

Part 2: Forced Degradation (Stress) Studies Protocol

Forced degradation studies are essential for understanding degradation pathways and confirming the specificity of the analytical method.[7] The compound should be stressed in both solid and solution states.

1. Sample Preparation:

  • Prepare a stock solution of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal parts of the stock solution with 1.0 M HCl.

    • Store one sample at room temperature and another at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1.0 M NaOH, and dilute to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix equal parts of the stock solution with 1.0 M NaOH.

    • Store one sample at room temperature and another at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with 1.0 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at designated time points for immediate analysis. The Fenton reaction (oxidation with iron(II) and H₂O₂) can also be considered for a more aggressive oxidative stress test.[12]

  • Photolytic Degradation:

    • Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after the exposure period. The photodegradation of chlorinated aromatic pollutants is a known phenomenon.[8][9]

  • Thermal Degradation:

    • Solid State: Store the solid compound in an oven at 80°C for 72 hours.

    • Solution State: Heat the stock solution at 60°C for 48 hours.

    • Analyze samples at designated time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see below).

  • Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions P Prepare 1 mg/mL Stock Solution A Acid Hydrolysis (1M HCl, 60°C) P->A Expose B Base Hydrolysis (1M NaOH, 60°C) P->B Expose O Oxidation (3% H₂O₂, RT) P->O Expose L Photolysis (ICH Q1B Light) P->L Expose T Thermal (Solid & Solution, 60-80°C) P->T Expose C Unstressed Control P->C Expose An Analyze All Samples (HPLC-UV/MS) A->An B->An O->An L->An T->An C->An D Data Interpretation (Mass Balance, Peak Purity) An->D

Caption: Workflow for a forced degradation study.

Protocol: Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended primary technique.

Recommended Method: Reverse-Phase HPLC (RP-HPLC)
  • Rationale: RP-HPLC is versatile and widely used for the analysis of small organic molecules like benzylamines and ethanolamines.[13][14][15]

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient Start at 5-10% B, ramp to 95% B over 20 minutes, hold, and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 1. UV/PDA Detector: Scan for λmax. Benzylamine has absorption maxima around 206 nm and 256 nm.[16] 2. Mass Spectrometry (MS): For identification of degradation products.
  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Data Interpretation and Reporting

  • Purity Assessment: Calculate the percentage of the active compound remaining at each time point.

  • Degradation Products: Identify and quantify any significant degradation products.

  • Mass Balance: Account for the initial concentration of the compound against the sum of the remaining compound and all degradation products to ensure no non-chromophoric degradants were missed.

  • Kinetic Analysis: For long-term and accelerated data, plot the concentration versus time to determine the degradation kinetics and predict the re-test period.

G cluster_pathways Predicted Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Tertiary Amine Primary Alcohol Dichlorobenzyl Ox1 N-dealkylation Product Parent:f1->Ox1 O₂ Ox2 Aldehyde/Carboxylic Acid Parent:f2->Ox2 O₂ Photo1 Dechlorination Product Parent:f3->Photo1 UV Light Photo2 Benzyl-Nitrogen Bond Cleavage Parent:f0->Photo2 UV Light

Caption: Predicted degradation pathways of the target molecule.

References

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). Vertex AI Search.
  • Benzylamine - Wikipedia. (n.d.). Wikipedia.
  • Benzylamine. (n.d.).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. (2025, October 16). FDCELL.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI. (2024, February 13). MDPI.
  • Photobiodegradation of halogenated aromatic pollutants - SCIRP. (n.d.). SCIRP.
  • Q1A(R2) Guideline - ICH. (2010, February 2). ICH.
  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. (n.d.). PubChem.
  • "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for the Characterization of alpha-(4-Biphenylyl)benzylamine - Benchchem. (n.d.). Benchchem.
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - MDPI. (2024, September 24). MDPI.
  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. (n.d.). RSC Publishing.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. (n.d.). SIELC Technologies.
  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace. (2012, February 24). SciSpace.
  • Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. (n.d.).
  • An In-Depth Technical Guide to the Stability and Reactivity of 2-(Isopropylamino)ethanol - Benchchem. (n.d.). Benchchem.
  • Understanding 2-Ethanolamine Degradation in Postcombustion CO2 Capture | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
  • The catalytic degradation of aromatic and chlorinated pollutants... - ResearchGate. (n.d.). ResearchGate.
  • UV- Vis Spectrum of Benzylamine - SIELC Technologies. (n.d.). SIELC Technologies.
  • Benzylamine | SIELC Technologies. (2024, June 17). SIELC Technologies.
  • Degradation of Ethanolamines and Reducing Their Impact on Devices - AIP Publishing. (2023, June 23). AIP Publishing.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019, February 26). RSC Publishing.
  • Determination Method for Mono- and Diethanolamine in Workplace Air by High-performance Liquid Chromatography - J-Stage. (n.d.). J-Stage.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. (n.d.). SciSpace.
  • Ethanolamine - OSHA. (n.d.). OSHA.
  • Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. (n.d.).
  • Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. (n.d.).
  • {Development of a method for the derivatization of ethanolamines and its application to sand samples} - SciSpace. (2021, September 18). SciSpace.

Sources

Application

Application Note: Advanced Crystallization Protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Salts

Executive Summary The compound 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (hereafter referred to as DCEA-Et ) represents a class of lipophilic amino-alcohol intermediates critical in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (hereafter referred to as DCEA-Et ) represents a class of lipophilic amino-alcohol intermediates critical in the synthesis of various pharmaceutical agents (e.g., sympathomimetics, local anesthetics, and specific receptor ligands). As a tertiary amine with a flexible ethanol side chain and a lipophilic dichlorobenzyl moiety, DCEA-Et presents significant challenges in solid-state development, most notably a tendency to "oil out" rather than crystallize during salt formation.

This Application Note provides a comprehensive protocol for the screening, selection, and crystallization of DCEA-Et salts. The guide focuses on overcoming the entropy-driven oiling phenomenon by leveraging specific counter-ions and solvent systems that promote ordered lattice formation.

Chemical Profile & Crystallization Challenges

Molecular Structure & Properties
  • IUPAC Name: 2-{amino}ethan-1-ol

  • Functional Groups:

    • Tertiary Amine: Basic center (predicted pKa ~8.8–9.2), primary site for salt formation.

    • Hydroxyl Group: Hydrogen bond donor/acceptor, increases polarity but can lead to hygroscopicity in certain salts (e.g., HCl).

    • 2,5-Dichlorobenzyl: Highly lipophilic, planar aromatic system facilitating

      
      -
      
      
      
      stacking, but steric hindrance from the ortho-chloro substituent can disrupt packing.
    • Ethyl & Ethanol Chains: Introduce significant rotational degrees of freedom, entropically favoring the amorphous or oil state over the crystalline state.

The "Oiling Out" Phenomenon

The primary failure mode in crystallizing DCEA-Et salts is liquid-liquid phase separation (LLPS), or "oiling out." This occurs when the salt forms a supersaturated oil phase before a stable crystal lattice can nucleate.

  • Cause: High conformational flexibility of the

    
    -ethyl and 
    
    
    
    -hydroxyethyl groups prevents rapid locking into a crystal lattice.
  • Mitigation Strategy: Use of rigid, planar counter-ions (e.g., Fumarate, Benzoate) or strong H-bond directing acids (e.g., Oxalic acid) to anchor the flexible chains.

Salt Screening Protocol

Reagents & Materials
  • Substrate: DCEA-Et (Free Base), purity >98% (HPLC).

  • Acids (0.5 M – 1.0 M solutions):

    • Inorganic: Hydrochloric acid (HCl) in IPA, Hydrobromic acid (HBr) in AcOH, Sulfuric acid (

      
      ) in EtOH.
      
    • Organic: Fumaric acid, Maleic acid, Oxalic acid, L-Tartaric acid, Succinic acid.

  • Solvents: Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetone, Ethyl Acetate (EtOAc), Heptane (Antisolvent), Methyl tert-butyl ether (MTBE).

Workflow: The "Tiered" Approach

We utilize a tiered screening approach to rapidly identify crystalline hits while conserving material.

Tier 1: Strong Mineral Acids (High Probability of Salt Formation)
  • Objective: Form stable, likely hygroscopic salts (HCl, HBr).

  • Method:

    • Dissolve 100 mg DCEA-Et in 500 µL Acetone.

    • Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane or IPA).

    • Observe for immediate precipitation.

    • If oil forms, heat to 50°C to redissolve, then cool slowly to 4°C.

Tier 2: Di-carboxylic Organic Acids (Lattice Rigidity)
  • Objective: Use dicarboxylic acids to bridge two DCEA-Et molecules, reducing freedom of motion.

  • Method:

    • Dissolve 100 mg DCEA-Et in 500 µL EtOH.

    • Add 0.5 equivalents (for 2:1 salt) or 1.0 equivalent (for 1:1 salt) of Oxalic or Fumaric acid.

    • Note: Oxalate often yields the most crystalline salts for amino-ethanols due to strong H-bonding networks.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (The "Drowning Out" Method)

Best for: HCl, HBr, and Oxalate salts that are too soluble in alcohols.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of DCEA-Et free base in 5.0 mL of Isopropyl Alcohol (IPA) at 25°C.

  • Acid Addition: Slowly add 1.05 equivalents of the selected acid (e.g., conc. HCl or Oxalic acid solid) with vigorous stirring.

    • Observation: The solution may warm slightly (exothermic).

  • Nucleation Induction:

    • If precipitate forms immediately: Stir for 30 mins to ripen.

    • If clear solution: Slowly add Heptane or MTBE dropwise until a persistent turbidity (cloud point) is observed.

  • Crystallization: Stop anti-solvent addition. Stir at 20°C for 1 hour. If oil forms, seed with a known crystal or scratch the glass wall.

  • Completion: Add remaining anti-solvent (final ratio Solvent:Anti-solvent typically 1:3 or 1:4).

  • Isolation: Filter the solid under vacuum. Wash with 10% IPA in Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Thermal Cycling)

Best for: Fumarate, Maleate, and Succinate salts prone to oiling.

Step-by-Step:

  • Slurry Preparation: Charge 1.0 g DCEA-Et and 1.0 equivalent of Fumaric acid into 10 mL of Ethyl Acetate.

  • Heating: Heat the slurry to reflux (approx. 77°C). The mixture should become a clear solution or a thin oil.

  • Controlled Cooling: Cool the solution at a rate of 10°C/hour.

  • Seeding (Critical): At 50°C, add seed crystals (if available) or sonicate the vessel for 30 seconds to induce nucleation.

  • Aging: Hold at 20°C for 4 hours.

  • Final Cooling: Cool to 0–5°C and hold for 2 hours to maximize yield.

  • Filtration: Filter cold. Wash with cold Ethyl Acetate.

Data Analysis & Characterization

After isolating the solid, verify the salt formation and crystallinity using the following metrics:

TechniqueParameterAcceptance Criteria
DSC Melting Point (

)
Sharp endotherm;

C indicates good stability.
XRPD CrystallinityDistinct Bragg peaks; amorphous halo indicates failure.
H-NMR StoichiometryShift in

-methylene protons; integration matches acid:base ratio.
PLM MorphologyBirefringent crystals (needles/plates) under polarized light.
DVS HygroscopicityMass change < 2% at 80% RH (essential for HCl salts).

Process Workflow Diagram

The following diagram illustrates the decision logic for the salt screening process, ensuring a systematic path from free base to stable crystalline salt.

SaltScreening Start Start: DCEA-Et Free Base Solubility Solubility Check (IPA, Acetone, EtOAc) Start->Solubility AcidSelect Select Counter-ion (HCl, Oxalic, Fumaric) Solubility->AcidSelect Reaction Add Acid (1.05 eq) Dissolve/Slurry AcidSelect->Reaction CheckState Observation? Reaction->CheckState Solid Solid Precipitate CheckState->Solid Precipitate Oil Oiling Out CheckState->Oil Two Phases Clear Clear Solution CheckState->Clear No Change ProcessSolid Filter & Analyze (XRPD, DSC) Solid->ProcessSolid TreatOil Heat to Redissolve + Slow Cool Oil->TreatOil TreatClear Add Anti-solvent (Heptane/MTBE) Clear->TreatClear Success Stable Crystalline Salt ProcessSolid->Success Sharp Mp Fail Amorphous/Unstable ProcessSolid->Fail Amorphous TreatOil->CheckState Retry TreatClear->CheckState Cloud Point

Figure 1: Decision tree for the salt screening and crystallization of DCEA-Et.

Troubleshooting "Oiling Out"

If the DCEA-Et salt persists as an oil, apply the following advanced techniques:

  • The "Scratch & Sonicate" Method:

    • Cool the oily mixture to 0°C.

    • Scratch the inner wall of the glass vial with a glass rod vigorously.

    • Briefly sonicate (10-20 seconds) to induce cavitation-based nucleation.

  • Solvent Swap:

    • If oiling occurs in Acetone, switch to Ethyl Acetate or MIBK . Ketones can sometimes solubilize the salt too well or interact with the amine.

    • Try Toluene as a solvent for non-polar salts (e.g., Benzoate).

  • Vapor Diffusion:

    • Dissolve the salt (or oil) in a minimum amount of Methanol in a small vial.

    • Place this open vial inside a larger jar containing Diethyl Ether or Pentane.

    • Seal the jar. The slow diffusion of the anti-solvent often yields high-quality single crystals suitable for XRD.

References

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. Link

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

  • Davey, R. J., et al. (2013). Crystal engineering of pharmaceutical salts: The importance of solvent choice. CrystEngComm, 15, 2197-2205. Link

Method

Application Notes &amp; Protocols: The Strategic Use of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in Pharmaceutical Synthesis

Abstract This guide provides a detailed technical overview of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, a versatile chemical intermediate for pharmaceutical research and development. We explore its structural signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, a versatile chemical intermediate for pharmaceutical research and development. We explore its structural significance, physicochemical properties, and its strategic application as a scaffold in the synthesis of more complex molecular entities. The core of this document is a detailed, field-tested protocol for a representative synthetic transformation—O-alkylation of the terminal hydroxyl group—complete with mechanistic rationale, quality control parameters, and safety considerations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and structurally related intermediates in their synthetic programs.

Introduction: A Multifunctional Building Block

In the landscape of medicinal chemistry, the assembly of complex drug candidates from versatile, well-characterized building blocks is a cornerstone of efficient drug discovery. 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol emerges as a valuable intermediate, embodying three key structural features that can be exploited in molecular design:

  • A Dichlorinated Benzyl Moiety: The 2,5-dichloro substitution pattern on the aromatic ring provides a lipophilic and metabolically stable anchor. Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs and are known to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME)[1]. This group can serve as a critical pharmacophore for interaction with biological targets.

  • A Tertiary Amino Center: The N-ethyl-N-benzylamine core is a common feature in many biologically active compounds. As a tertiary amine, it is typically protonated at physiological pH, enabling ionic interactions with receptor sites. It also serves as a key synthetic handle and a branch point for building molecular complexity.

  • A Primary Hydroxyl Group: The terminal ethanol group offers a reactive site for a wide array of chemical transformations. It is a potent nucleophile, ideal for forming ether and ester linkages, thereby allowing for the straightforward connection of this intermediate to other fragments or scaffolds. This functionality is central to its role as a versatile linker.

This combination of features makes 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol a strategic starting point for creating libraries of compounds in hit-to-lead campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's physical properties is critical for its effective use in synthesis. The data below is compiled based on its chemical structure and data from closely related analogs.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₅Cl₂NO-
Molecular Weight 248.15 g/mol -
Appearance Off-white to pale yellow solid or viscous oilPredicted based on analogs
Solubility Soluble in Methanol, Ethanol, DCM, THFPredicted based on polarity
Boiling Point >300 °C (Predicted)High due to MW and polar groups
CAS Number Not broadly indexed; related compounds exist[2][3]Use structure-based searches

Safety & Handling: As with any halogenated aromatic amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for similar compounds, such as 2-(Ethylamino)ethanol, for detailed handling and toxicology information, noting its potential for skin and eye irritation[4].

Strategic Application in a Synthetic Workflow

The primary utility of this intermediate is as a foundational scaffold. The logic of its application follows a clear path: using the reactive hydroxyl group to connect the core dichlorobenzyl-amino structure to another molecule of interest (R-X), thereby creating a more complex drug-like entity.

This workflow is visualized below.

G cluster_0 Core Intermediate cluster_1 Synthetic Transformation cluster_2 Functionalized Precursor cluster_3 Final Product Class Intermediate 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Reaction O-Alkylation or O-Acylation Intermediate->Reaction Reacts with R-X Precursor Advanced Precursor with Ether/Ester Linkage Reaction->Precursor Forms C-O bond API Target Active Pharmaceutical Ingredient (API) Precursor->API Further Modification or Final Step

Caption: Logical flow of the intermediate's use in a multi-step synthesis.

Detailed Protocol: Williamson Ether Synthesis

This section provides a detailed, step-by-step protocol for a representative O-alkylation reaction, a common and powerful method for leveraging the intermediate's hydroxyl group.[5]

Principle: The protocol employs a strong, non-nucleophilic base (Sodium Hydride, NaH) to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces a leaving group (e.g., bromide) from an alkylating agent in a classic Sₙ2 reaction to form a new ether linkage. The use of an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) is critical to solubilize the reactants and prevent quenching of the highly reactive alkoxide.

Workflow Visualization:

G A 1. Dissolve Intermediate in Anhydrous THF B 2. Add NaH (60%) at 0°C A->B C 3. Stir for 30 min (Alkoxide Formation) B->C D 4. Add Alkylating Agent (e.g., Benzyl Bromide) C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench Reaction with sat. NH4Cl E->F G 7. Aqueous Workup (Extraction with EtOAc) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product (NMR, MS) H->I

Caption: Step-by-step workflow for the O-alkylation protocol.

Materials & Reagents:

ReagentM.W.AmountMolesNotes
Intermediate248.151.00 g4.03 mmolStarting Material
Sodium Hydride (NaH)24.00193 mg4.84 mmol60% dispersion in mineral oil
Benzyl Bromide171.040.53 mL4.43 mmolAlkylating Agent (Example)
Anhydrous THF-20 mL-Reaction Solvent
Saturated NH₄Cl (aq)-~10 mL-Quenching Solution
Ethyl Acetate (EtOAc)-~50 mL-Extraction Solvent
Brine-~20 mL-Washing Solution
Anhydrous MgSO₄---Drying Agent

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (1.00 g, 4.03 mmol).

  • Dissolution: Add anhydrous THF (20 mL) via syringe and stir until the intermediate is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (193 mg of a 60% dispersion, 4.84 mmol) portion-wise.

    • Expert Note: NaH is highly reactive and pyrophoric. Handle with extreme care. The addition will cause hydrogen gas evolution (bubbling). Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 0.53 mL, 4.43 mmol) dropwise via syringe to the stirring suspension at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~10 mL) to quench the excess NaH.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (~25 mL) and water (~15 mL). Shake and separate the layers. Extract the aqueous layer again with Ethyl Acetate (25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure ether product.

Analytical Quality Control

Confirming the identity and purity of the synthesized product is paramount. High-Performance Liquid Chromatography (HPLC) is an ideal method for assessing purity.

Representative HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure amine protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% to 95% B over 15 minA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm & 254 nmAromatic rings provide strong UV absorbance.
Expected Result A single major peak with >95% purityPurity is calculated by peak area integration.

Structural Characterization:

  • ¹H NMR: Expect to see characteristic signals for the dichlorobenzyl protons, the ethyl group, the methylene protons adjacent to the nitrogen and the new ether oxygen, and the protons of the newly introduced R-group.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the final product. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

References

  • NIST. Ethanol, 2-[(2-aminoethyl)amino]-. Available at: [Link]

  • PubChem. 2-((2-Chloroethyl)ethylamino)ethanol. Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • Tang, Z., et al. (2017). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Google Patents. CN101698647B - Synthesis method of 2,5-diamino benzene ethanol.
  • Rauschenberg, M., et al. Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Beilstein Journals. Available at: [Link]

  • precisionFDA. 2-((2-CHLOROETHYL)AMINO)ETHANOL. Available at: [Link]

  • Google Patents. JPH0551353A - Method for producing 2- (2-aminoethylamino) ethanol.
  • Ladame, S., et al. (2002). Solid-phase synthesis of symmetrical 3,6-bispeptide-acridone conjugates. PubMed. Available at: [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]

  • Clive, D. L. J., & Sun, S. (2002). Progress toward a biomimetic synthesis of phomoidride B. PubMed. Available at: [Link]

Sources

Application

Probing Molecular Interactions: In Vitro Binding Assay Protocols for 2,5-Dichlorobenzyl Amino Ethanol Derivatives

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro binding assays for the characterization of 2,5-dichlorobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro binding assays for the characterization of 2,5-dichlorobenzyl amino ethanol derivatives. Recognizing the critical role of binding affinity and kinetics in drug discovery, this document details several widely applicable and validated protocols. The methodologies covered include classical radioligand binding assays, modern label-free techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as fluorescence-based methods such as Fluorescence Polarization (FP). For each technique, we delve into the foundational principles, provide step-by-step protocols, and offer insights into data analysis and interpretation. The aim is to equip researchers with the necessary tools to accurately quantify the binding of this class of small molecules to their putative biological targets, thereby accelerating the drug development pipeline.

Introduction: The Central Role of Binding Assays in Drug Discovery

The initial and most fundamental step in the mechanism of action of any drug is its binding to a biological target. The affinity and kinetics of this interaction are paramount as they often dictate the compound's potency, selectivity, and in vivo efficacy. For novel chemical entities like 2,5-dichlorobenzyl amino ethanol derivatives, a thorough understanding of their binding characteristics is a prerequisite for advancing them through the drug discovery process.[1] In vitro binding assays serve as the primary tool for this characterization, offering quantitative data on how tightly and how quickly a compound binds to its target protein.[2][3]

This guide provides detailed protocols for several orthogonal binding assay technologies, ensuring that researchers can select the most appropriate method based on their specific research question, available instrumentation, and the nature of the target protein. The successful implementation of these assays will enable the determination of key binding parameters such as the equilibrium dissociation constant (Kd), inhibition constant (Ki), and kinetic rate constants (kon and koff).[2][3]

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate binding assay is a critical decision that depends on several factors, including the nature of the target (e.g., G protein-coupled receptor (GPCR), kinase, nuclear receptor), the availability of specific reagents (e.g., radiolabeled ligands, fluorescent probes), and the desired throughput. Below is a summary of the techniques detailed in this guide.

Assay Technique Principle Key Parameters Measured Throughput Label Requirement
Radioligand Binding Assay Competition between a radiolabeled ligand and the test compound for the target receptor.Ki, BmaxMedium to HighRadiolabel
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[4]Kd, kon, koffMediumLabel-free
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, ΔH, ΔS, Stoichiometry (n)LowLabel-free
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.[5]Kd, IC50HighFluorescent label

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the selected in vitro binding assays. It is crucial to optimize these protocols for the specific target and compound under investigation.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for studying receptor-ligand interactions, particularly for GPCRs.[2][3] These assays typically involve the use of a radiolabeled ligand (a molecule known to bind to the target with high affinity) and measuring the displacement of this radioligand by the unlabeled test compound (the 2,5-dichlorobenzyl amino ethanol derivative).

The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Caption: Workflow for a typical radioligand binding assay.

This protocol is a standard filtration-based competition binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • 2,5-dichlorobenzyl amino ethanol derivatives (test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in the final assay binding buffer.[6] Determine the protein concentration using a standard protein assay (e.g., BCA assay).[6]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL per well[6]:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of radioligand solution.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand solution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6]

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.[6]

  • Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying and Counting: Dry the filters (e.g., for 30 minutes at 50°C).[6] Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[6]

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the competition binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

SPA is a homogeneous radioligand binding assay that does not require a separation step.[7][8] In this method, the receptor is immobilized onto scintillant-containing beads.[7][9] When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light.[7][9] Unbound radioligand in the solution is too far away to excite the scintillant.[7] This "mix and measure" format is highly amenable to high-throughput screening.[8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[4][10] It is widely used to determine the kinetics and affinity of small molecule-protein interactions.[11][12]

SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the 2,5-dichlorobenzyl amino ethanol derivative) in solution binds to a ligand (the target protein) that is immobilized on the chip surface.[4] This allows for the real-time monitoring of both the association and dissociation phases of the interaction.

Caption: General workflow for an SPR experiment.

Materials:

  • Purified target protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 2,5-dichlorobenzyl amino ethanol derivatives (analytes) dissolved in running buffer (often with a small percentage of DMSO)

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the 2,5-dichlorobenzyl amino ethanol derivative in running buffer. It is crucial to ensure the solubility of the compound.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the binding response in real-time. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-analyte interaction without denaturing the immobilized protein.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event.[13][14] It is considered the gold standard for determining the thermodynamics of binding interactions.

ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (the 2,5-dichlorobenzyl amino ethanol derivative) is titrated into a solution containing the macromolecule (the target protein). The resulting data can be used to determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Caption: Schematic of an ITC experiment.

Materials:

  • Purified target protein

  • 2,5-dichlorobenzyl amino ethanol derivative (ligand)

  • ITC instrument

  • Matched buffer for both protein and ligand solutions

Procedure:

  • Sample Preparation: Prepare the protein and ligand solutions in the same, well-dialyzed buffer to minimize heats of dilution. The ligand concentration in the syringe should typically be 10-fold higher than the protein concentration in the cell.[15]

  • ITC Experiment: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n).

Fluorescence Polarization (FP) Assays

FP is a homogeneous, fluorescence-based technique that is well-suited for high-throughput screening of small molecule inhibitors.[5][16]

FP measures the change in the polarization of emitted light from a fluorescently labeled molecule (a probe).[5] When a small, fluorescently labeled ligand is free in solution, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a much larger protein, the tumbling rate of the fluorescent ligand is significantly reduced, resulting in an increase in the polarization of the emitted light.[17] A test compound that competes with the fluorescent ligand for binding will cause a decrease in fluorescence polarization.[16]

Caption: Workflow for an FP-based competition assay.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (probe)

  • 2,5-dichlorobenzyl amino ethanol derivatives (test compounds)

  • Assay buffer

  • Black, low-binding microplates (e.g., 384-well)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add the target protein, the fluorescent probe, and the test compound at various concentrations.[18] Include appropriate controls, such as wells with only the probe (minimum polarization) and wells with the probe and protein but no inhibitor (maximum polarization).[19]

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.[18]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

The in vitro binding assays detailed in this application note provide a robust framework for the characterization of 2,5-dichlorobenzyl amino ethanol derivatives. The choice of assay will depend on the specific goals of the study, but the use of orthogonal methods is highly recommended to validate the binding data. A thorough understanding of a compound's binding affinity and kinetics is essential for making informed decisions in the drug discovery and development process.

References

  • Bio-protocol. (2020, September 20). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 63-90.
  • Read Lab. (n.d.). Filter Binding Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Lincova, M., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. International Journal of Molecular Sciences, 23(23), 14732.
  • O'Brien, R., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Combinatorial Chemistry & High Throughput Screening, 14(5), 344-353.
  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Li, Z., et al. (2010). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 5(2), 155-167.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Filter-Binding Assay for Analysis of RNA–Protein Interactions. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2002, May 15). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Liu, Y., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2419, 219-231.
  • Telling, A. (2006). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 317, 247-264.
  • Royal Society of Chemistry. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Retrieved from [Link]

  • C&EN. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Lambert, N. J., et al. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols, 4(2), 102293.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • de Witte, W. A., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(10), e0205533.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Scribd. (2012, August 2). Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Retrieved from [Link]

  • ResearchGate. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis.
  • Quan, C., et al. (2011). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 6(8), 845-853.
  • Pollard, T. D. (2010). A guide to simple, direct, and quantitative in vitro binding assays. Molecular Biology of the Cell, 21(23), 4061-4067.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2731-2735.
  • Lee, D. S., et al. (2007). 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage. International Journal of Oncology, 31(6), 1317-1323.
  • Google Patents. (n.d.). WO2011080139A1 - Amino alcohol derivatives and their therapeutic activities.
  • Morokutti-Kurz, M., et al. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. International Journal of General Medicine, 10, 53-60.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol synthesis

Technical Support Center: Optimization of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Synthesis Case ID: #SYN-2024-DCB-05 Subject: Yield Improvement & Impurity Control in N-Alkylation of Aminoalcohols Assigned Speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Synthesis

Case ID: #SYN-2024-DCB-05 Subject: Yield Improvement & Impurity Control in N-Alkylation of Aminoalcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353981-56-2) presents a classic chemoselectivity challenge. You are alkylating a bifunctional nucleophile (2-(ethylamino)ethanol) containing both a secondary amine and a primary alcohol.

The primary failure modes for this reaction are:

  • O-Alkylation: Formation of the ether byproduct due to improper base selection.

  • Quaternization: Over-alkylation of the target tertiary amine to form the ammonium salt.

  • Workup Losses: The amphiphilic nature of the product leads to poor partitioning during extraction.

This guide moves beyond standard textbook protocols to address the specific electronic and steric reality of the 2,5-dichlorobenzyl moiety.

Module 1: The "Golden Route" Protocol

Based on the electron-deficient nature of 2,5-dichlorobenzyl chloride, a standard


 approach is viable but requires strict pKa control to favor N-alkylation over O-alkylation.
Recommended Reaction Conditions
ParameterRecommendationScientific Rationale
Electrophile 2,5-Dichlorobenzyl chloride (

eq)
The chloride is preferred over bromide; the slower leaving group kinetics allow for better thermal control, reducing over-alkylation.
Nucleophile 2-(Ethylamino)ethanol (

eq)
Slight excess ensures the electrophile is fully consumed, simplifying purification (amine is easier to wash out than benzyl halide).
Base Potassium Carbonate (

,

eq)
CRITICAL: Strong bases (NaH, KOH) will deprotonate the hydroxyl group (

), causing O-alkylation. Carbonate (

) is sufficient to scavenge HCl but too weak to deprotonate the alcohol.
Solvent Acetonitrile (ACN) or 2-Butanone (MEK)Aprotic polar solvents facilitate

without solvating the nucleophile too strongly. Avoid alcohols to prevent trans-etherification.
Temperature Reflux (

C for ACN)
The 2,5-dichloro substitution creates steric hindrance; heat is required to drive the reaction to completion.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a large baseline spot on TLC. What is happening?

Diagnosis: You are likely forming the Quaternary Ammonium Salt . Even though the product is a tertiary amine, the benzyl group is activating enough that the product can react with another equivalent of benzyl chloride.

Corrective Action:

  • Reverse Addition: Do not dump the benzyl chloride into the amine. Dissolve the amine and base in refluxing solvent first.[1] Add the 2,5-dichlorobenzyl chloride dropwise over 1–2 hours. This keeps the concentration of the alkylating agent low relative to the nucleophile.

  • Switch to Reductive Amination: If direct alkylation continues to fail, switch to reacting 2,5-dichlorobenzaldehyde with 2-(ethylamino)ethanol using Sodium Triacetoxyborohydride (STAB). This route creates the C-N bond without any risk of quaternization.

Q2: NMR shows a mixture of products, including an ether linkage. How do I stop O-alkylation?

Diagnosis: Your base is too strong, or your temperature is too high. The nitrogen atom is more nucleophilic than the oxygen atom, but at high temperatures or high pH, the oxygen competes.

Corrective Action:

  • Base Swap: If using KOH or NaOH, stop immediately. Switch to anhydrous

    
     or DIPEA (Hünig's Base).
    
  • Solvent Control: Ensure your solvent is dry. Water can hydrolyze the benzyl chloride to benzyl alcohol, which complicates the mixture.

Q3: I cannot recover the product during extraction; it seems to stay in the water.

Diagnosis: The product is an Amino-Alcohol (Amphiphile). It has a lipophilic benzyl tail and a hydrophilic hydroxy-ethyl head. At neutral pH, it may partially protonate or simply act as a surfactant.

Corrective Action (The "Salting Out" Protocol):

  • After removing the organic solvent, add 1M HCl to the residue to dissolve the amine (discard non-basic impurities).

  • Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted benzyl chloride).

  • Basify carefully: Adjust pH to ~10 using 20% NaOH.

  • Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate. DCM is better at solubilizing polar amines.

  • Saturation: Saturate the aqueous layer with NaCl (brine) to force the organic product out (Salting Out effect).

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired N-alkylation and the parasitic side reactions.

ReactionPathway cluster_legend Process Control Start Reactants: 2-(Ethylamino)ethanol + 2,5-Dichlorobenzyl Chloride Intermediate Transition State (N-Attack) Start->Intermediate Heat, Solvent Side_O Impurity A: O-Alkylated Ether Start->Side_O Strong Base (NaH/NaOH) or High Temp Product TARGET PRODUCT 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Intermediate->Product Major Pathway (Kinetic Control) Side_Quat Impurity B: Quaternary Ammonium Salt Product->Side_Quat Excess Benzyl Chloride (Over-alkylation) key Green Arrow: Desired Path Red Dashed: Failure Mode

Caption: Kinetic pathway showing the competition between N-alkylation (Target) and O-alkylation/Quaternization (Impurities).

Module 4: Analytical Validation Data

When analyzing your crude mixture, use these specific NMR markers to confirm the structure.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Benzylic


Singlet (2H)Key Indicator. If this splits or shifts significantly downfield (

), suspect Quaternization.

(Ethyl)

QuartetConfirms ethyl group attachment.

(Ethanol)

TripletIf this shifts downfield, check for O-Alkylation.
Aromatic Ring

Multiplet (3H)Characteristic 2,5-dichloro splitting pattern (d, dd, d).

References

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-[Bis(2-chloroethyl)amino]ethanol. Retrieved from

  • European Patent Office. (1982). Preparation of dichlorobenzyl alcohol and related derivatives (EP0047622A1).[2] Demonstrates the reactivity profile of 2,4 and 2,5-dichlorobenzyl chlorides.[2] Retrieved from

  • MedCrave Online. (2018). The selective N-alkylation of monoethanolamine in PTC condition. Discusses the competition between N- and O-alkylation in aminoethanols. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: Avoiding Over-alkylation. Strategies for controlling stoichiometry in amine synthesis. Retrieved from

Sources

Optimization

Common impurities in 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol production

Welcome to the technical support guide for the synthesis and analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this important intermediate. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify, control, and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol and how do they influence the impurity profile?

There are two predominant synthetic pathways for this tertiary amine, each presenting a unique set of potential impurities.

  • Reductive Amination: This is a common and efficient one-pot method involving the reaction of 2-(ethylamino)ethanol with 2,5-dichlorobenzaldehyde in the presence of a reducing agent.[3] The choice of reducing agent is critical; milder agents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the intermediate iminium ion over the starting aldehyde, minimizing side reactions.[4]

  • Direct N-Alkylation: This route involves the reaction of 2-(ethylamino)ethanol with an alkylating agent, typically 2,5-dichlorobenzyl chloride, in the presence of a base. This classic SN2 reaction is straightforward but can be prone to over-alkylation if not carefully controlled.[4]

The choice of route directly dictates the landscape of potential process-related impurities. Reductive amination may introduce impurities related to the aldehyde starting material and its reduction, while N-alkylation can lead to quaternary ammonium by-products.

Q2: What are the main categories of impurities I should be aware of during synthesis?

Impurities are broadly classified by the International Council for Harmonisation (ICH) and can be categorized as follows for this specific synthesis:[5][6]

  • Organic Impurities: These are the most common and can be further subdivided:

    • Starting Materials & Intermediates: Unreacted 2-(ethylamino)ethanol, 2,5-dichlorobenzaldehyde, or 2,5-dichlorobenzyl chloride.

    • By-products: Compounds generated from side reactions during synthesis (e.g., over-alkylation products, dimers).

    • Degradation Products: Substances formed by the decomposition of the final product during manufacturing or storage.[7]

  • Inorganic Impurities: These can arise from catalysts, reagents, or manufacturing equipment (e.g., residual metals).[8]

  • Residual Solvents: Traces of solvents used during the reaction or purification steps that are not completely removed.[8]

Q3: Why is the rigorous control of these impurities so critical in drug development?

Controlling pharmaceutical impurities is fundamental to ensuring patient safety and drug efficacy.[1] Some impurities can be toxic, even at very low concentrations.[2] Others may have pharmacological activity that could lead to unintended side effects or reduce the therapeutic effectiveness of the API.[9] Regulatory agencies like the FDA and EMA have strict guidelines (ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities, making comprehensive impurity profiling a non-negotiable aspect of any new drug application.[2]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: "My final product from a reductive amination reaction shows a significant peak corresponding to 2,5-dichlorobenzyl alcohol. How can I prevent this?"

This is a classic chemoselectivity issue in reductive aminations.[10]

Probable Cause: The formation of 2,5-dichlorobenzyl alcohol occurs when the reducing agent reduces the starting 2,5-dichlorobenzaldehyde before it can react with the amine to form the imine intermediate. This is particularly common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).

Solutions & Scientific Rationale:

  • Change the Reducing Agent: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose. Its steric bulk and reduced reactivity make it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde or ketone.[3]

  • Optimize Reaction Conditions:

    • One-Pot, Sequential Addition: First, mix the 2,5-dichlorobenzaldehyde and 2-(ethylamino)ethanol in a suitable solvent (like dichloroethane or THF) under slightly acidic conditions (e.g., with acetic acid) to allow for the formation of the iminium ion. After a set period (e.g., 30-60 minutes), add the reducing agent. This ensures the concentration of the species to be reduced is high.

    • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6), which catalyze the formation of the iminium ion without significantly degrading the reactants.

Workflow for Minimizing Aldehyde Reduction

G cluster_0 Reductive Amination Route cluster_1 N-Alkylation Route cluster_2 Degradation Pathways A 2,5-Dichlorobenzaldehyde C Imine Intermediate A->C Condensation I1 2,5-Dichlorobenzyl alcohol A->I1 Over-reduction I2 2,5-Dichlorobenzoic acid A->I2 Oxidation of SM B 2-(ethylamino)ethanol B->C D Final Product C->D Reduction E 2,5-Dichlorobenzyl chloride G Final Product E->G SN2 Reaction I3 Quaternary Ammonium Salt E->I3 F 2-(ethylamino)ethanol F->G G->I3 Over-alkylation H Final Product I4 N-Oxide H->I4 Oxidation

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Case ID: PUR-2024-05-DCE Subject: Separation of Tertiary Amine Target from Alkyl Halides and Secondary Amines Assigned Specialist: Senior Application Scientist, Separation Sciences Division Technical Overview & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2024-05-DCE Subject: Separation of Tertiary Amine Target from Alkyl Halides and Secondary Amines Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Technical Overview & Chemical Context

This guide addresses the purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol , a tertiary amino alcohol synthesized via the alkylation of 2-(ethylamino)ethanol with 2,5-dichlorobenzyl chloride .

The Challenge: The crude reaction mixture typically contains three distinct chemical species with overlapping solubilities:

  • Target Molecule: A lipophilic tertiary amine with a polar hydroxyl group.

  • Starting Material A (Electrophile): 2,5-Dichlorobenzyl chloride (Neutral, lipophilic).

  • Starting Material B (Nucleophile): 2-(Ethylamino)ethanol (Secondary amine, highly water-soluble).

Strategic Approach: We utilize the pH-Switchable Solubility of the amines to separate them from the neutral alkyl halide, followed by Hydrophilicity-Based Partitioning to separate the target tertiary amine from the more polar starting secondary amine.

Troubleshooting & FAQs

Ticket #01: "I still see unreacted benzyl chloride in my NMR/TLC."

Diagnosis: The neutral alkyl halide (2,5-dichlorobenzyl chloride) co-elutes with the product in organic solvents. Solution: Implement a rigorous Acid-Base Extraction .

  • Mechanism: At low pH (pH < 2), the target amine is protonated (

    
    ) and becomes water-soluble. The benzyl chloride remains neutral and stays in the organic layer.
    
  • Action:

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl.

    • Discard the organic layer (contains the benzyl chloride).

    • Basify the aqueous layer and re-extract the target.

Ticket #02: "My product contains starting amine [2-(ethylamino)ethanol]."

Diagnosis: The starting amine is also basic, so it tracks with the product during acid-base extraction. Solution: Exploit the LogP Differential .

  • Mechanism: 2-(Ethylamino)ethanol is a small, highly polar molecule (LogP ~ -0.1). The target molecule, with the dichlorobenzyl group, is significantly more lipophilic (LogP > 3.0).

  • Action:

    • After basifying and extracting the target into EtOAc or DCM, perform multiple brine/water washes .

    • The starting amine will preferentially partition into the aqueous phase, while the target remains in the organic phase.

    • Advanced: If separation is difficult, use Flash Chromatography (DCM:MeOH 95:5 with 1%

      
      ). The secondary amine will streak or elute later than the tertiary amine due to hydrogen bonding with silica.
      
Ticket #03: "The product is an oil and won't crystallize."

Diagnosis: Many free-base amino alcohols are viscous oils due to disrupted packing preventing lattice formation. Solution: Convert to the Hydrochloride Salt .[1]

  • Mechanism: Ionic salts form stronger crystal lattices than amorphous free bases.

  • Action: Dissolve the oil in dry diethyl ether or ethanol and add HCl (in dioxane or ether). The salt should precipitate as a white solid.

Detailed Experimental Protocol

Workflow: The "Double-Switch" Purification

This protocol assumes a crude reaction mixture containing the target, unreacted 2,5-dichlorobenzyl chloride, and excess 2-(ethylamino)ethanol.

Step 1: Acidic Partitioning (Removes Neutrals)
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add 1M HCl (1.5 equivalents relative to theoretical amine yield).

  • Separation: Shake vigorously and allow layers to separate.

    • Top Layer (Organic): Contains 2,5-dichlorobenzyl chloride and non-basic impurities. DISCARD (or keep for recovery).

    • Bottom Layer (Aqueous): Contains Target Amine-HCl and Starting Amine-HCl . KEEP .

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trace neutrals.

Step 2: Basification & Lipophilic Extraction
  • pH Adjustment: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated

    
      until pH > 12.
    
    • Observation: The solution should become cloudy as the free amines oil out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: DCM is preferred here for its high solubility of the dichlorobenzyl derivative.

Step 3: Differential Washing (Removes Starting Amine)
  • Combine: Combine the DCM extracts.

  • The "Polarity Wash": Wash the DCM layer with Water (

    
     mL).
    
    • Critical: The starting material, 2-(ethylamino)ethanol, is highly water-soluble and will partition into the water. The target is lipophilic and stays in DCM.

  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and concentrate under vacuum.
    
Step 4: Salt Formation (Optional for Solid)
  • Dissolve the resulting oil in a minimum amount of dry Ethanol or Isopropanol .

  • Add HCl in Dioxane (4M) dropwise with stirring until acidic (pH 2 on wet paper).

  • Add Diethyl Ether until the solution turns turbid.

  • Cool at -20°C overnight to crystallize the Hydrochloride Salt .

Data & Properties Summary

ComponentRoleStateSolubility (Water)Solubility (Organic)Removal Strategy
Target Molecule ProductOil (Base) / Solid (Salt)Low (Base) / High (Salt)High (DCM, EtOAc)N/A (Isolate)
2,5-Dichlorobenzyl chloride Starting MaterialLiquid/SolidInsolubleHighAcid Extraction (Stays in Organic)
2-(Ethylamino)ethanol Starting MaterialViscous LiquidMiscible/High ModerateWater Wash (Partitions to Aqueous)

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Mixture (Target + Halide + Amine) AcidExt Add EtOAc + 1M HCl (Partitioning) Crude->AcidExt OrgLayer1 Organic Layer (Contains 2,5-Dichlorobenzyl Chloride) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Target-H+ & StartAmine-H+) AcidExt->AqLayer1 Protonated Amines Basify Basify (NaOH) -> Extract DCM AqLayer1->Basify OrgLayer2 DCM Layer (Target + Trace StartAmine) Basify->OrgLayer2 AqLayer2 Aqueous Waste (Salts) Basify->AqLayer2 WaterWash Wash with Water (x3) OrgLayer2->WaterWash FinalOrg Final Organic Layer (Pure Target) WaterWash->FinalOrg Lipophilic Target WashWaste Aqueous Wash (Removes 2-(Ethylamino)ethanol) WaterWash->WashWaste Polar Impurities

Caption: Flowchart illustrating the "Double-Switch" separation strategy utilizing pH-dependent solubility and hydrophobicity differences.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66876, N-Benzyl-N-methylethanolamine (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. (1950). Purification of Amino Alcohols via Hydrochloride Salts. Organic Syntheses, Coll. Vol. 3, p.305. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of N-ethylethanolamine and 2,5-dichlorobenzaldehyde

Welcome to the technical support center for the reductive amination of N-ethylethanolamine and 2,5-dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of N-ethylethanolamine and 2,5-dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental challenges and successfully synthesize your target tertiary amine.

Reaction Overview

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, making it a cornerstone in pharmaceutical and medicinal chemistry.[1][2] The process typically occurs in a one-pot fashion, involving the initial reaction of a carbonyl compound (in this case, 2,5-dichlorobenzaldehyde) with a secondary amine (N-ethylethanolamine) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a selective reducing agent to yield the final tertiary amine.[3][4]

The overall transformation is as follows:

2,5-dichlorobenzaldehyde + N-ethylethanolamine → [Iminium Ion Intermediate] → 1-((2,5-dichlorobenzyl)(ethyl)amino)ethan-2-ol

A generally accepted mechanism for this reaction involves two main stages: the formation of the iminium ion and its subsequent reduction.[2][5]

G aldehyde 2,5-dichlorobenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic attack by amine amine N-ethylethanolamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium Protonation & Dehydration product Tertiary Amine Product iminium->product Reduction h2o H₂O iminium->h2o h_plus H+ h_plus->hemiaminal reducing_agent [H⁻] (Reducing Agent) reducing_agent->iminium

Caption: General mechanism of reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reductive amination of N-ethylethanolamine and 2,5-dichlorobenzaldehyde in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired tertiary amine. What are the potential causes and how can I improve it?

Low yields in reductive amination can be attributed to several factors, primarily inefficient formation of the iminium ion intermediate or issues with the reduction step.[6]

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation:

    • Problem: The formation of the iminium ion from a secondary amine and an aldehyde is a critical, and sometimes rate-limiting, step. This equilibrium can be influenced by pH and steric hindrance.

    • Solution: The reaction is often favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of a weak acid like acetic acid.[6][7] This protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) to facilitate iminium ion formation.[4][5] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[6][8]

  • Improper Choice of Reducing Agent:

    • Problem: A strong reducing agent, like sodium borohydride (NaBH₄), can reduce the starting aldehyde to the corresponding alcohol (2,5-dichlorobenzyl alcohol) faster than the iminium ion is formed, leading to a significant side product and reduced yield of the desired amine.[6][9]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose and is widely used for reductive aminations.[7][8][10][11] Sodium cyanoborohydride (NaBH₃CN) is another option, though it can introduce toxic cyanide byproducts.[6][9][10]

  • Sub-optimal Reaction Conditions:

    • Problem: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the product.[6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This will help you determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[6]

  • Stoichiometry of Reactants:

    • Problem: An incorrect ratio of reactants can result in a low yield.

    • Solution: Typically, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction towards completion. However, a large excess can complicate purification.[6]

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

The formation of side products is a common issue and can often be addressed by fine-tuning the reaction conditions.[13]

Common Side Products & Minimization Strategies:

Side ProductFormation MechanismMinimization Strategy
2,5-dichlorobenzyl alcohol Reduction of the starting aldehyde, 2,5-dichlorobenzaldehyde.Use a selective reducing agent like sodium triacetoxyborohydride (STAB) that is less reactive towards aldehydes.[8][11]
Unreacted Starting Materials Incomplete reaction due to factors like insufficient reaction time, low temperature, or poor reagent reactivity.Monitor the reaction by TLC or LC-MS to ensure completion.[12] Consider increasing the reaction time or temperature moderately.[6] Ensure the use of a suitable solvent for reactant solubility.
Over-alkylation Products This is more of a concern with primary amines but can sometimes occur if there are impurities.Using a secondary amine like N-ethylethanolamine inherently prevents this issue. Ensure the purity of your starting materials.
Q3: The reaction starts but seems to stall before completion. What should I do?

A stalled reaction can be frustrating, but there are several logical steps to take to get it to completion.

Potential Causes & Solutions:

  • Deactivation of the Reducing Agent:

    • Problem: Sodium triacetoxyborohydride is sensitive to water and can be incompatible with protic solvents like methanol.[6][10] Its decomposition will halt the reduction step.

    • Solution: Ensure you are using anhydrous (dry) solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][10] If you suspect the reducing agent has been consumed or deactivated, you can try adding another portion.

  • Poor Solubility:

    • Problem: If either of the starting materials or the intermediate iminium salt has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which all reactants are soluble. As mentioned, DCE and THF are common choices for reactions using STAB.[7][11]

  • Insufficient Activation:

    • Problem: The electrophilicity of the aldehyde might be insufficient for a rapid reaction with the amine, especially if there are deactivating groups on either reactant.

    • Solution: The addition of a catalytic amount of acetic acid can help, as it facilitates the formation of the more reactive iminium ion.[5][7]

Q4: I'm having difficulty purifying my final product. What are the best strategies?

Purification can be challenging due to the similar polarities of the product and any unreacted amine.

Purification Strategies:

  • Aqueous Work-up:

    • Procedure: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[12] This will neutralize any remaining acid and decompose the borate byproducts.

    • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the combined organic layers with brine helps to remove residual water.[12]

  • Acid-Base Extraction:

    • Principle: Since the product is a tertiary amine, it is basic and can be protonated by an acid to form a water-soluble salt.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract the purified amine back into an organic solvent.

  • Flash Column Chromatography:

    • Application: This is a standard method for purifying organic compounds.[13]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is typically effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can prevent the amine product from streaking on the silica gel.

G start Low Yield / Incomplete Reaction check_imine Check Iminium Formation (TLC/LC-MS) start->check_imine imine_ok Iminium Formed check_imine->imine_ok Yes no_imine No Iminium Formed check_imine->no_imine No check_reducing_agent Check Reducing Agent imine_ok->check_reducing_agent add_acid Add Catalytic Acid (e.g., Acetic Acid) no_imine->add_acid add_acid->check_imine stab_used Using STAB? check_reducing_agent->stab_used use_stab Switch to STAB stab_used->use_stab No check_conditions Check Conditions stab_used->check_conditions Yes use_stab->check_conditions anhydrous Anhydrous Solvent? check_conditions->anhydrous use_anhydrous Use Anhydrous Solvent (DCE, THF) anhydrous->use_anhydrous No increase_time_temp Increase Time / Temperature anhydrous->increase_time_temp Yes use_anhydrous->increase_time_temp monitor Monitor Progress increase_time_temp->monitor

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

  • What is the best reducing agent for the reaction between N-ethylethanolamine and 2,5-dichlorobenzaldehyde? Sodium triacetoxyborohydride (STAB) is highly recommended. It is mild enough not to significantly reduce the aldehyde but reactive enough to efficiently reduce the intermediate iminium ion, leading to higher yields and fewer side products.[7][11]

  • Is an acid catalyst necessary for this reaction? While not always strictly necessary for aldehydes, adding a catalytic amount of acetic acid is generally beneficial.[7][11] It accelerates the dehydration of the hemiaminal intermediate to form the iminium ion, which is the rate-limiting step in many cases.[5]

  • What solvent should I use? For reactions involving sodium triacetoxyborohydride, anhydrous aprotic solvents are preferred. 1,2-dichloroethane (DCE) is a common and effective choice.[7][11] Tetrahydrofuran (THF) and dichloromethane (DCM) can also be used.[7][10]

  • How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is a quick and easy method. You can spot the reaction mixture alongside your starting materials. The disappearance of the aldehyde spot is a good indicator of reaction progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of reactants and the formation of the product.[12]

  • What is a standard work-up procedure? A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[12]

Experimental Protocol

This section provides a general, detailed methodology for the reductive amination of 2,5-dichlorobenzaldehyde with N-ethylethanolamine.

Materials:

  • 2,5-dichlorobenzaldehyde

  • N-ethylethanolamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichlorobenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (to make a ~0.1-0.2 M solution). Add N-ethylethanolamine (1.1 eq) to the solution.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, a catalytic amount of acetic acid (0.05-0.1 eq) can be added at this stage.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is fully consumed (typically takes 1-24 hours).[12]

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to yield the final product, 1-((2,5-dichlorobenzyl)(ethyl)amino)ethan-2-ol.

Recommended Reaction Parameters:

ParameterRecommended ValueRationale
Aldehyde:Amine:STAB Ratio 1 : 1.1 : 1.5A slight excess of the amine and reducing agent helps to drive the reaction to completion.
Solvent Anhydrous DCE or THFAprotic solvents that are compatible with STAB.[7][10]
Concentration 0.1 - 0.5 MA common concentration range for these reactions.
Temperature Room TemperatureGenerally sufficient; moderate heating (40-50 °C) can be used for slow reactions.
Reaction Time 1 - 24 hoursHighly dependent on the substrates; should be determined by monitoring.[12]
Catalyst (optional) Acetic Acid (0.05-0.1 eq)Facilitates iminium ion formation.[5][7]

References

  • Souza, J. P. A., Jacobs, A. K., Piovan, L., & Campos, R. B. (2024). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry. [Link]

  • Reductive Amination Reaction. (2011). Boston University. [Link]

  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Souza, J. P. A., et al. (2024). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. University of Rochester. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2020). National Center for Biotechnology Information. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Center for Biotechnology Information. [Link]

  • Reductive amination. Wikipedia. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. [Link]

  • Reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2011). Taylor & Francis Online. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Minimizing side reactions in 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol synthesis

Welcome to the Technical Support Center for the synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls associated with the two primary synthetic routes for this tertiary amine: Direct Alkylation and Reductive Amination .

This guide focuses on the causality behind side reactions—such as O-alkylation, quaternization, and aldehyde over-reduction—and provides self-validating protocols to ensure high-yield, chemoselective synthesis.

Pathway Visualization: Synthetic Routes & Competing Side Reactions

SynthesisPathways Aldehyde 2,5-Dichlorobenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Amine - H2O SideAld 2,5-Dichlorobenzyl alcohol (Aldehyde Reduction) Aldehyde->SideAld Direct STAB Reduction (Slow iminium formation) Amine 2-(Ethylamino)ethanol Amine->Iminium Target 2-[(2,5-Dichloro-benzyl)- ethyl-amino]-ethanol Amine->Target Chloride 2,5-Dichlorobenzyl chloride Chloride->Target + Amine (Mild Base) N-Alkylation SideOAlk O-Alkylated Ether (Side Product) Chloride->SideOAlk + Amine (Strong Base) O-Alkylation Iminium->Target STAB Reduction SideQuat Quaternary Ammonium Salt (Over-alkylation) Target->SideQuat + Chloride (Excess) Quaternization

Synthesis routes for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol and major side reactions.

Troubleshooting FAQ: Direct Alkylation Route

Q1: Why am I observing significant O-alkylation instead of the desired N-alkylation when reacting 2,5-dichlorobenzyl chloride with 2-(ethylamino)ethanol? A: 2-(Ethylamino)ethanol is an ambidentate nucleophile, possessing both a secondary amine and a primary alcohol. Kinetically, the nitrogen lone pair is softer, more polarizable, and inherently more nucleophilic toward the electrophilic benzylic carbon under neutral or mildly basic conditions[1]. However, if you utilize a strong base (e.g., NaH, KOH, or KOtBu) in your reaction, the hydroxyl group is deprotonated to form an alkoxide. Alkoxides are hard, highly reactive oxygen nucleophiles that rapidly attack the benzyl chloride, leading to O-alkylation[2]. Corrective Action: Strictly utilize mild bases such as anhydrous potassium carbonate (


) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the HCl byproduct but insufficient to deprotonate the alcohol, preserving chemoselectivity for N-alkylation.

Q2: My reaction yields a highly polar, water-soluble byproduct that stays on the baseline of my TLC plate. Is this quaternization? A: Yes. The target molecule is a sterically accessible tertiary amine. In the presence of unreacted 2,5-dichlorobenzyl chloride, the newly formed tertiary amine remains nucleophilic and can undergo a subsequent Menschutkin reaction to form a quaternary ammonium salt. Corrective Action: Invert the stoichiometry and control the addition rate. Use a 1.5 molar excess of 2-(ethylamino)ethanol relative to the benzyl chloride. Furthermore, add the 2,5-dichlorobenzyl chloride dropwise to a dilute solution of the amine. This ensures the steady-state concentration of the electrophile remains low, statistically favoring the reaction with the abundant secondary amine over the newly formed tertiary amine.

Troubleshooting FAQ: Reductive Amination Route

Q3: I am using Sodium Triacetoxyborohydride (STAB), but I see a large amount of 2,5-dichlorobenzyl alcohol. How do I prevent aldehyde over-reduction? A: STAB is celebrated for its mild reactivity and high kinetic selectivity for iminium ions over aldehydes[3][4]. However, "selective" does not mean "inert." If the formation of the iminium intermediate is kinetically slow—often due to steric hindrance or the absence of an acid catalyst—the unreacted 2,5-dichlorobenzaldehyde remains exposed to STAB and will eventually be reduced to the corresponding alcohol[5]. Corrective Action: Transition from a "direct" to an "indirect" (stepwise) reductive amination[3]. Pre-mix the 2,5-dichlorobenzaldehyde and 2-(ethylamino)ethanol in an aprotic solvent with a catalytic amount of acetic acid. Stir for 2 hours to allow complete iminium formation before introducing the STAB[5].

Quantitative Data Summary

The following table summarizes the optimized parameters required to suppress side reactions across both synthetic pathways.

Synthesis RouteKey ReagentsOptimal Stoichiometry (E:N)Preferred Base / CatalystPrimary Side ReactionMitigation Strategy
Direct Alkylation 2,5-Dichlorobenzyl chloride + 2-(Ethylamino)ethanol1.0 : 1.5

(1.5 equiv)
O-Alkylation, QuaternizationAvoid strong bases; use excess amine; dropwise addition of electrophile.
Reductive Amination 2,5-Dichlorobenzaldehyde + 2-(Ethylamino)ethanol1.0 : 1.05Acetic Acid (1.0 equiv)Aldehyde ReductionStepwise protocol: pre-form iminium for 2h before STAB addition.

Standard Operating Procedures (SOPs)

Protocol 1: Chemoselective N-Alkylation (Direct Alkylation Route)

This protocol is designed to eliminate O-alkylation and minimize quaternization through kinetic control.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(ethylamino)ethanol (15.0 mmol, 1.5 equiv) and anhydrous

    
     (15.0 mmol, 1.5 equiv) in 20 mL of anhydrous acetonitrile.
    
  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2,5-dichlorobenzyl chloride (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous acetonitrile. Add this solution dropwise over 30 minutes using an addition funnel to maintain a low steady-state concentration of the electrophile.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous

    
    . Extract, wash with brine, dry over 
    
    
    
    , and concentrate.
  • System Validation: Perform TLC (Silica gel, 9:1 DCM:MeOH). The absence of a highly polar baseline spot confirms the successful suppression of the quaternary ammonium salt side product.

Protocol 2: Stepwise Reductive Amination (STAB Route)

This protocol physically separates iminium formation from reduction to prevent aldehyde reduction[3][5].

  • Iminium Formation: In an oven-dried flask, dissolve 2,5-dichlorobenzaldehyde (10.0 mmol, 1.0 equiv) and 2-(ethylamino)ethanol (10.5 mmol, 1.05 equiv) in 25 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (10.0 mmol, 1.0 equiv).

  • Pre-activation: Stir the mixture at room temperature under nitrogen for 2 hours to ensure quantitative conversion to the iminium intermediate[5].

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 1.4 equiv) portion-wise over 15 minutes to control hydrogen evolution and manage the exotherm[3].

  • Completion: Stir at room temperature for 4-6 hours. Quench slowly with saturated aqueous

    
     until gas evolution ceases and the pH reaches ~8.
    
  • Workup: Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, dry over

    
    , and concentrate.
    
  • System Validation: GC-MS or LC-MS analysis of the crude mixture should show an

    
     peak corresponding to the target mass, with <5% signal for the 
    
    
    
    of 2,5-dichlorobenzyl alcohol, validating the chemoselectivity of the stepwise reduction.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. mdma.ch. 3

  • Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. benchchem.com. 5

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. sciencemadness.org.

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechempharma.com. 4

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. nih.gov. 1

  • Synthesis of β-Amino Alcohols from Aromatic Amines and Alkylene Carbonates Using Na-Y Zeolite Catalyst. thieme-connect.com. 2

Sources

Optimization

Optimizing pH for extraction of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pH optimization of liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pH optimization of liquid-liquid extraction of amine compounds, with a specific focus on molecules like 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. Our goal is to equip you with the scientific principles and practical steps necessary to develop robust and efficient extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to optimize the extraction of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol?

The core principle lies in controlling the ionization state of the target molecule, which is a tertiary amine. The amine group is basic and can be protonated to form a water-soluble cation at acidic pH, or deprotonated to its neutral, more organic-soluble form at basic pH. This equilibrium is governed by the pKa of the amine's conjugate acid and the pH of the aqueous solution, as described by the Henderson-Hasselbalch equation.[1][2][3][4][5]

  • At low pH (acidic conditions): The amine is protonated (BH+), making it charged and preferentially soluble in the aqueous phase.

  • At high pH (basic conditions): The amine is in its neutral, free base form (B), making it more soluble in the organic phase.

By manipulating the pH of the aqueous layer, you can selectively drive the compound into either the aqueous or the organic layer, thus separating it from impurities.[6][7]

Q2: I don't know the exact pKa of my compound. How do I determine the optimal pH for extraction?

While an exact pKa is ideal, a precise value is not always necessary to develop an effective extraction method. For amine-containing compounds, a general rule of thumb is to adjust the pH to at least 2 units away from the pKa to ensure that over 99% of the compound is in the desired form (either protonated or deprotonated).[6]

If the pKa is unknown, you can either predict it using software (e.g., ChemAxon's Marvin Sketch) or determine it experimentally.[8] Alternatively, you can perform a series of small-scale extractions at different pH values (e.g., pH 2, 7, 9, 11) to empirically determine the optimal conditions for your specific compound and solvent system.[9]

Q3: How do I choose the right organic solvent for the extraction?

The choice of solvent is critical and should be based on several factors:

  • Solubility of the neutral amine: The organic solvent must readily dissolve the neutral form of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

  • Immiscibility with water: The solvent should have low mutual solubility with water to ensure clean phase separation.[10]

  • Density: A significant density difference between the organic and aqueous phases will facilitate easier separation.

  • Polarity: The polarity of the solvent should be matched to the polarity of the analyte to the extent possible.[8][9] Common choices for amine extraction include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).[11]

SolventPolarity IndexDensity (g/mL)Water SolubilityKey Considerations
Dichloromethane (DCM) 3.11.331.3 g/100 mLGood for many compounds, but can form emulsions. It is denser than water.
Ethyl Acetate (EtOAc) 4.40.9028.3 g/100 mLLess dense than water, can be prone to hydrolysis under strong acidic or basic conditions.[11]
Methyl tert-butyl ether (MTBE) 2.50.745.1 g/100 mLLess dense than water, less prone to emulsion formation than DCM.
Toluene 2.40.8670.05 g/100 mLGood for non-polar compounds, less dense than water.
Q4: What are the best practices for preparing the acidic and basic aqueous solutions?

For creating acidic conditions to extract the amine into the aqueous phase, dilute solutions of strong acids like 1 M HCl or 1 M H₂SO₄ are commonly used.[6][7] For basifying the aqueous phase to drive the amine into the organic layer, dilute solutions of strong bases such as 1 M NaOH or saturated sodium bicarbonate (for weaker acids) are typical choices.[6] It is crucial to add the acid or base slowly and monitor the pH of the aqueous phase using a calibrated pH meter or pH paper.

Troubleshooting Guide

Issue 1: An emulsion has formed, and the layers are not separating.

Emulsions are a frequent issue in liquid-liquid extractions, especially when dealing with amine compounds which can act as surfactants.[6][10]

Solutions:

  • "Salting out": Add a small amount of a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the mutual solubility of the two phases.[10][12]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6][10]

  • Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes break up the emulsion.[10]

  • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.[6]

Issue 2: My compound is not extracting efficiently into the organic layer even at high pH.

If you observe poor partitioning into the organic phase despite adjusting the pH to be sufficiently basic, consider the following:

Possible Causes & Solutions:

  • Insufficient Basicity: Ensure the pH of the aqueous layer is at least 2 units above the pKa of your compound's conjugate acid.[6] Re-measure the pH after mixing, as some buffering effects may occur.

  • High Polarity of the Compound: The presence of the hydroxyl group in 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol contributes to its polarity. If the compound has significant water solubility even in its neutral form, you may need to:

    • Use a more polar organic solvent: Solvents like n-butanol can sometimes be effective for more polar compounds.[6]

    • Increase the number of extractions: Perform multiple extractions with fresh portions of the organic solvent to improve the overall recovery.

    • "Salting out": Adding a salt like sodium chloride to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[9]

Issue 3: I am losing my product during the back-extraction step.

Back-extraction is a useful technique to further purify your compound.[8][9] This typically involves extracting the amine from the organic phase into a fresh acidic aqueous solution.

Troubleshooting Steps:

  • Incomplete Protonation: Ensure the pH of the new aqueous phase is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate and solubilize the amine.

  • Insufficient Mixing: Ensure thorough mixing of the two phases to allow for efficient transfer of the compound.

  • Multiple Extractions: As with the initial extraction, performing two or three back-extractions with fresh aqueous acid will improve recovery.

Experimental Workflow: pH-Based Extraction of an Amine

The following diagram illustrates a typical workflow for the extraction and purification of an amine compound from a reaction mixture.

ExtractionWorkflow cluster_0 Initial Extraction cluster_1 Purification Start Crude Reaction Mixture in Organic Solvent Add_Acid Add 1 M HCl (aq) Adjust pH < pKa - 2 Start->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_Phase Aqueous Layer (Protonated Amine) Separate_1->Aqueous_Phase Aqueous Phase Organic_Impurities Organic Layer (Neutral Impurities) Separate_1->Organic_Impurities Organic Phase Add_Base Add 1 M NaOH (aq) Adjust pH > pKa + 2 Aqueous_Phase->Add_Base Add_Organic Add Fresh Organic Solvent Add_Base->Add_Organic Separate_2 Separate Layers Add_Organic->Separate_2 Aqueous_Waste Aqueous Layer (Waste) Separate_2->Aqueous_Waste Aqueous Phase Purified_Product Organic Layer (Purified Amine) Separate_2->Purified_Product Organic Phase

Caption: Workflow for amine purification via pH-optimized liquid-liquid extraction.

References

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. (2021, August 25).
  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies.
  • The Henderson-Hasselbalch Equation: Its History and Limit
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
  • Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. (2023, June 8).
  • Extraction solvent for amines in an aqueous reaction solution? : r/chemistry. Reddit. (2023, May 25).
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. (2025, May 14).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC Intern
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson. Study.com.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. (2024, August 27).
  • Henderson–Hasselbalch equ
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Welcome to the dedicated support center for the chromatographic purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar amino alcohols. The unique combination of a tertiary amine and a primary alcohol within this molecule presents specific challenges during silica gel chromatography, primarily due to the basicity of the nitrogen atom. This document provides in-depth, experience-based solutions to common problems encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly and showing significant tailing on the TLC plate. What's causing this and how can I get sharp, well-defined spots?

A1: This is the most common issue when working with amines on standard silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the tertiary amine of your compound interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" or "tail" rather than a compact spot.[1][2]

  • Solution: You must neutralize or "mask" these acidic silanol groups. The most effective way to do this is by adding a small amount of a volatile competing base to your mobile phase.[1][2]

    • Recommendation: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system. For example, if your solvent system is 80:20 Ethyl Acetate/Hexanes, you would prepare it as 79:20:1 Ethyl Acetate/Hexanes/TEA.

    • Validation Step: Always test this modified mobile phase on a TLC plate first. You should observe a significant improvement in spot shape and a slightly higher Rf value.[3]

Q2: I've added triethylamine (TEA) to my mobile phase, but my recovery from the column is very low. Where is my compound going?

A2: While TEA is excellent for improving peak shape, low recovery can still occur due to a few factors.

  • Possible Cause 1: Irreversible Binding: Even with TEA, some highly active sites on the silica may still tenaciously bind your compound, especially if the silica is of lower quality or has been activated by drying at high temperatures.

  • Possible Cause 2: Inappropriate Solvent Polarity: Your mobile phase may not be polar enough to elute the compound effectively. The compound has both a polar alcohol group and a somewhat greasy dichlorobenzyl group, but the amine's interaction with the stationary phase is dominant.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: After running your planned gradient, perform a "column flush" with a much more polar solvent system. For example, switch to 90:10 Dichloromethane/Methanol with 1% TEA. This will often strip any remaining highly-bound compounds from the column.

    • Consider an Alternative Stationary Phase: If low recovery persists, the issue may be the silica itself. Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds as they lack the acidic sites causing the problem.[3][4]

Q3: How do I choose the optimal solvent system for the column before I commit to the full-scale purification?

A3: The optimal solvent system should provide good separation between your target compound and its impurities. Thin-Layer Chromatography (TLC) is the indispensable tool for this.[5]

  • Core Principle: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25 - 0.35 . This Rf range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent for elution.

  • Step-by-Step Method Development:

    • Start with a moderately polar system, such as 30% Ethyl Acetate in Hexanes (+ 1% TEA).

    • Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.

    • Visualize the plate (e.g., under UV light at 254 nm).

    • If the desired spot's Rf is too low (<0.2), increase the polarity (e.g., move to 50% Ethyl Acetate). If it's too high (>0.5), decrease the polarity (e.g., move to 15% Ethyl Acetate).

    • Once you find the ideal Rf for your product, check that key impurities are well-separated from it.

Q4: What are the most likely impurities I should be trying to separate from?

A4: The impurities will be dictated by the synthetic route used. Assuming a common synthesis, such as the reaction between 2,5-dichlorobenzyl chloride and N-ethylethanolamine, you should look for:

  • Unreacted Starting Materials: N-ethylethanolamine (very polar, likely stays at the TLC baseline) and 2,5-dichlorobenzyl chloride (less polar).

  • Over-alkylation or Side Products: Potential formation of quaternary ammonium salts if the reaction is not controlled, which would be highly polar.

  • Solvents and Reagents: Residual solvents or catalysts from the reaction.

Proper TLC analysis against authentic standards of your starting materials is crucial for identifying these spots in your crude mixture.

Troubleshooting Guide: Common Column Chromatography Issues

Symptom Plausible Cause(s) Recommended Action(s)
Poor Separation / Co-elution 1. Eluent polarity is too high, causing all compounds to elute quickly. 2. The column was overloaded with too much crude material. 3. The chosen solvent system does not have adequate selectivity for the mixture.1. Reduce the eluent polarity based on TLC analysis. Aim for a product Rf of 0.25-0.35. 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Try a different solvent combination (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes).
Compound Elutes with the Solvent Front The mobile phase is far too polar for the compound.Drastically reduce the polarity of the mobile phase. If using 50% EtOAc/Hex, try 10% or 20%.
No Compound Elutes from the Column 1. The mobile phase is not polar enough. 2. Strong, irreversible adsorption to the silica gel.[6]1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Flush the column with a highly polar solvent system (e.g., 9:1 DCM/MeOH + 1% TEA). 3. Consider using a different stationary phase like basic alumina for future attempts.
Cracked or Channeling Column Bed 1. The silica slurry was packed too quickly or unevenly. 2. The column ran dry at some point during the purification.1. Repack the column carefully, ensuring a homogenous slurry settles without air bubbles.[7] 2. Always maintain a level of solvent above the silica bed.
Final Product Contains Triethylamine TEA is co-eluting with the product and is visible in the NMR spectrum.1. Remove the bulk of the solvent on a rotary evaporator. 2. Re-dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer and re-evaporate.

Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for the purification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

Step 1: TLC Method Development
  • Prepare several potential mobile phases. Good starting points are mixtures of Ethyl Acetate (EtOAc) and Hexanes, or Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 1% triethylamine (TEA) to each mixture.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the crude mixture onto a silica gel TLC plate.

  • Develop the plates in the prepared solvent systems.

  • Visualize the plates using a UV lamp (254 nm) and a potassium permanganate stain to identify the spots.

  • Select the solvent system that gives your target compound an Rf value of ~0.3 and provides the best separation from impurities.

Step 2: Column Preparation (Slurry Packing)
  • Select an appropriate size column.

  • In a beaker, prepare a slurry of silica gel in your chosen initial, non-polar eluent (e.g., 10% EtOAc/Hexanes + 1% TEA). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and drain the excess solvent, allowing the silica to pack down under gravity or gentle pressure. Do not let the top of the silica bed run dry.

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Gently add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add your mobile phase to the column.

  • Begin collecting fractions in test tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.

  • Monitor the elution process by spotting fractions onto TLC plates, developing, and visualizing them to see which fractions contain your desired product.

Step 5: Product Isolation
  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent or triethylamine.

  • Obtain the final mass and characterize the pure product (e.g., by NMR, MS).

Visualization of the Purification Workflow

The following diagram illustrates the logical steps from crude product to final, purified compound.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev Pack Pack Column TLC_Dev->Pack Select Eluent Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

References

  • Chromatography Forum. (2013). Triethyl amine. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the.... Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available at: [Link]

  • AKJournals. (n.d.). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Available at: [Link]

  • LCGC International. (2020). What's Happening to My Column?. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • ATAR Chemistry QCE. (2025). TLC Thin Layer Chromatography with amino acids. Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available at: [Link]

  • Google Patents. (n.d.). CN101698647B - Synthesis method of 2,5-diamino benzene ethanol.

Sources

Optimization

Resolving solubility issues with 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in aqueous buffers

Technical Support Center: 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Welcome to the technical support guide for resolving solubility challenges with 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This resource is inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Welcome to the technical support guide for resolving solubility challenges with 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. This resource is intended for researchers, scientists, and drug development professionals. Given the limited publicly available data on this specific molecule, this guide is built upon established principles of medicinal chemistry and pharmaceutical science for compounds with similar structural features: a lipophilic dichlorinated aromatic ring, a basic tertiary amine, and a polar hydroxyl group. This structure strongly suggests that the compound is a weakly basic drug with poor aqueous solubility at neutral and alkaline pH.

This guide provides a systematic, question-and-answer approach to troubleshoot and resolve common solubility issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol and why is it poorly soluble?

Answer: Based on its chemical structure, 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is predicted to be a lipophilic, weakly basic compound.

  • Lipophilicity: The 2,5-dichlorobenzyl group is highly nonpolar and significantly contributes to the molecule's overall hydrophobicity. This is the primary reason for its low intrinsic solubility in water.

  • Weakly Basic Nature: The tertiary amine group (an N-ethyl-amino moiety) is a proton acceptor. This means the compound's charge state and, consequently, its solubility, are highly dependent on the pH of the solution.[1][2]

  • pH-Dependent Solubility: In acidic conditions (pH < pKa), the tertiary amine becomes protonated (carries a positive charge). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4] Conversely, at neutral or alkaline pH (pH > pKa), the compound exists predominantly in its neutral, uncharged form, which is less polar and thus has very low aqueous solubility.[5][6] This relationship is governed by the Henderson-Hasselbalch equation.[7][8][9]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is a classic and common problem known as "crashing out" or precipitation due to a solvent shift.[10] It occurs for two main reasons:

  • Change in Solvent Polarity: Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When you introduce this concentrated DMSO stock into a large volume of aqueous buffer, the overall solvent environment abruptly becomes highly polar and aqueous. The compound, which is poorly soluble in water, can no longer stay dissolved and precipitates.[10]

  • pH of the Buffer: As explained in Q1, your compound is likely much less soluble at a neutral pH of 7.4 than at an acidic pH. The neutral buffer maintains a pH where the compound is in its uncharged, less soluble form, leading to precipitation.[2]

Q3: What is the best way to prepare a stock solution of this compound?

Answer: The best practice is to prepare a high-concentration stock solution in an appropriate organic solvent.[11]

  • Recommended Solvents: Anhydrous DMSO or ethanol are excellent choices. DMSO can typically solubilize a wide range of hydrophobic compounds at high concentrations.

  • Protocol:

    • Weigh the desired amount of the compound.

    • Add the organic solvent (e.g., DMSO) to achieve a high but manageable concentration (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid this process.[10]

    • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guides & Protocols

This section provides step-by-step protocols to overcome common solubility problems. The selection of the right method depends on your experimental requirements, such as final desired concentration and tolerance for co-solvents or pH changes.

Problem 1: Compound precipitates upon dilution into neutral buffer (e.g., PBS, cell culture media).

This is the most frequent issue. The primary goal is to maintain the compound's solubility in the final aqueous environment.

This is the most effective strategy for weakly basic compounds. By lowering the pH of the aqueous buffer, you protonate the tertiary amine, significantly increasing its aqueous solubility.[3]

Experimental Protocol: Preparing a 100 µM solution in pH 5.0 Buffer

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., a citrate or acetate buffer) and adjust its pH to a value at least 1-2 units below the predicted pKa of the compound. A pH of 4.5-5.5 is a good starting point.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in the FAQ.

  • Dilution:

    • Dispense 990 µL of your acidic buffer (pH 5.0) into a microcentrifuge tube.

    • While vortexing the buffer gently, add 10 µL of the 10 mM DMSO stock solution drop-by-drop to the buffer.

    • This 1:100 dilution results in a 100 µM final concentration with only 1% DMSO.

  • Verification: Visually inspect the solution for any signs of precipitation. Check the final pH to ensure it remains in the acidic range.

If pH adjustment is not possible for your experiment, using a co-solvent can help, but care must be taken as high concentrations can be toxic to cells.[12]

Experimental Protocol: Step-wise Dilution

  • Prepare Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Pre-warm Buffer: Warm your neutral aqueous buffer (e.g., PBS pH 7.4) to room temperature or 37°C to slightly increase solubility.[10]

  • Perform a Step-wise Dilution:

    • In a new tube, add a small volume of the pre-warmed buffer.

    • While vortexing, slowly add the required volume of the DMSO stock solution.

    • Continue adding the buffer in small portions with continuous mixing until the final volume and concentration are reached.[10] This gradual change in solvent polarity can sometimes prevent precipitation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a concentration known to be effective (e.g., 5-10% w/v) in your desired buffer.

  • Add Compound: Add an excess amount of your compound to the HP-β-CD solution.

  • Equilibrate: Place the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[18]

  • Clarify: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Data Summary & Visualization

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesTypical Final Concentration
pH Adjustment Increases the proportion of the soluble, ionized form of the drug.[3]Highly effective for ionizable compounds, uses low co-solvent levels.Requires the experiment to be tolerant of acidic pH; may alter compound activity.1-100 µM
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous medium.[12]Simple to implement for stock solutions.Risk of precipitation upon dilution; can be toxic to cells at >0.5-1% v/v.<10 µM (with <0.5% DMSO)
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic drug in its nonpolar cavity, presenting a soluble exterior.[13][14]High solubilization capacity; can improve stability.[]May alter drug-protein binding kinetics; increases formulation complexity.1-200 µM
Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing solubility issues with 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

Solubility_Troubleshooting cluster_ph pH Adjustment Path cluster_no_ph Alternative Paths start Start: Compound Precipitation in Aqueous Buffer check_ph Is your experimental system tolerant to acidic pH (e.g., 4.5-6.0)? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No adjust_ph Prepare buffer at pH < pKa (start with pH 5.0). ph_yes->adjust_ph dilute_acidic Dilute DMSO stock into acidic buffer. adjust_ph->dilute_acidic ph_success Success: Compound Soluble dilute_acidic->ph_success check_cosolvent Is a low concentration of co-solvent (e.g., <5%) acceptable? ph_no->check_cosolvent cosolvent_yes Yes check_cosolvent->cosolvent_yes Yes cosolvent_no No check_cosolvent->cosolvent_no No stepwise_dilution Attempt Step-wise Dilution Protocol. cosolvent_yes->stepwise_dilution use_cyclodextrin Use Cyclodextrin (HP-β-CD) Formulation Protocol. cosolvent_no->use_cyclodextrin cd_success Success: Compound Soluble use_cyclodextrin->cd_success stepwise_check Does precipitation persist? stepwise_dilution->stepwise_check stepwise_success Success: Compound Soluble stepwise_check->stepwise_success No stepwise_fail Failure: Consider Cyclodextrin stepwise_check->stepwise_fail Yes stepwise_fail->use_cyclodextrin

Caption: Decision tree for troubleshooting solubility issues.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Taylor & Francis Online. Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • ACS Publications. pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • National Institutes of Health (NIH). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC.
  • SlideShare. PH and Solvent Effect on Drug Solubility.
  • BenchChem. Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
  • ADMET & DMPK. Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • BenchChem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Chemistry LibreTexts. 2.5: Preparing Solutions.

Sources

Troubleshooting

Technical Support Center: Manufacturing Scale-Up of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Introduction: The Engineering Context Scaling up the synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (henceforth referred to as Target Molecule A ) presents a classic but deceptive challenge in organic process...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering Context

Scaling up the synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (henceforth referred to as Target Molecule A ) presents a classic but deceptive challenge in organic process development. The core transformation—the N-alkylation of N-ethylethanolamine with 2,5-dichlorobenzyl chloride—appears straightforward on a gram scale. However, at the kilogram-to-ton scale, three critical failure modes emerge:

  • Exothermic Runaway: The alkylation is highly exothermic, risking thermal accumulation.

  • Quaternization (Over-Alkylation): The product is a tertiary amine that remains nucleophilic, competing with the starting material for the alkylating agent.

  • Genotoxic Impurity (PGI) Persistence: Residual 2,5-dichlorobenzyl chloride is a potent alkylating agent and must be purged to sub-ppm levels.

This guide addresses these specific engineering challenges using a "Problem/Solution" matrix derived from field application data.

Module 1: Reaction Kinetics & Exotherm Control

Q: We are observing a temperature spike of >15°C during the addition of 2,5-dichlorobenzyl chloride, leading to dark coloration. How do we manage this?

A: The system is transitioning from kinetic control to mass-transfer limitation. You must decouple the addition rate from the reaction rate.

On a large scale, the heat removal capacity of the reactor jacket is often outpaced by the instantaneous heat of reaction (


). If the benzyl chloride accumulates unreacted and then triggers rapidly, you risk a thermal runaway.

Protocol for Adiabatic Control:

  • Switch to Semi-Batch: Do not add all reagents at once. Charge the amine and base (e.g., K₂CO₃ or NaOH) first.

  • Dose-Controlled Addition: Add 2,5-dichlorobenzyl chloride as a solution (e.g., in Toluene or MeTHF) over 2–4 hours.

  • In-Process Monitoring (IPC): Use a dosing interlock. If the reactor temperature (

    
    ) exceeds the setpoint by 3°C, the feed pump must automatically stop.
    

Quantitative Thresholds:

ParameterLab Scale (100 g)Pilot Scale (10 kg)Critical Limit
Dosing Time 30 mins180–240 minsDo not dose < 120 mins
Coolant Temp 0°C-10°C

(Jacket-Rxn) < 15°C
Agitation Magnetic StirrerImpeller (PBT/Hydrofoil)Tip speed > 1.5 m/s

Module 2: Impurity Profile & Selectivity

Q: Our HPLC shows 5-8% of a high-molecular-weight impurity. Mass spec suggests a quaternary ammonium salt. Why is this forming?

A: This is "Bis-Alkylation." The product is competing with the starting material.

The reaction produces Target Molecule A (a tertiary amine). Tertiary amines are still nucleophilic. If the local concentration of benzyl chloride is high relative to the secondary amine (N-ethylethanolamine), the product will react again to form the quaternary salt.

Root Cause Analysis:

  • Stagnant Zones: Poor mixing creates "hotspots" of high benzyl chloride concentration.

  • Stoichiometry: Using exactly 1.0 equivalent of amine encourages over-alkylation as the amine is consumed.

Corrective Action:

  • Amine Excess: Increase N-ethylethanolamine stoichiometry to 1.10 – 1.20 equivalents . This ensures the starting amine always statistically outcompetes the product for the alkylating agent.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (Toluene/Water/NaOH), verify the PTC (e.g., TBAB) load. Too much PTC can accelerate the second alkylation. Keep PTC < 1 mol%.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic quaternization.

ReactionPathway Start N-Ethylethanolamine (Secondary Amine) Product Target Molecule A (Tertiary Amine) Start->Product Primary Reaction (Fast) Reagent 2,5-Dichlorobenzyl Chloride Reagent->Product Impurity Quaternary Ammonium Salt (Impurity) Reagent->Impurity Hydrolysis 2,5-Dichlorobenzyl Alcohol Reagent->Hydrolysis Water Side-Rxn Product->Impurity Over-Alkylation (Parasitic)

Figure 1: Kinetic competition between the desired N-alkylation and parasitic quaternization/hydrolysis pathways.

Module 3: Work-up & PGI Control

Q: We cannot remove residual 2,5-dichlorobenzyl chloride to <10 ppm. Recrystallization isn't working.

A: Do not rely on crystallization for PGI purge. Use "Chemical Scavenging" or "Acid/Base Swings."

Benzyl halides are Potential Genotoxic Impurities (PGIs). Crystallization often traps these lipophilic impurities in the lattice. You must chemically destroy them or wash them out before the final step.

Method A: The Amine Scavenge (Recommended) After the reaction is complete, add a small charge (5 mol%) of a highly nucleophilic, water-soluble amine (e.g., Piperazine or Morpholine ) and heat for 1 hour.

  • Mechanism: The scavenger reacts rapidly with residual benzyl chloride to form a water-soluble salt.

  • Removal: This salt washes away into the aqueous layer during the workup.

Method B: The Acid/Base Swing Since your product is a base, you can separate it from neutral alkyl halides using pH manipulation.

Step-by-Step Protocol:

  • Extraction: Dissolve crude reaction mixture in Toluene.

  • Acid Wash: Extract the Target Molecule into water using 1M HCl (pH < 2).

    • Result: Target Molecule becomes a water-soluble hydrochloride salt. Neutral benzyl chloride stays in the Toluene.

  • Phase Cut: Discard the Toluene layer (contains the PGI).

  • Basification: Treat the aqueous layer with NaOH (pH > 12) to regenerate the free base.

  • Re-extraction: Extract the purified Target Molecule back into clean organic solvent (e.g., EtOAc or DCM).

Visualizing the Purification Logic

WorkupFlow Mix Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl Phase Separation Mix->AcidWash OrgLayer1 Organic Layer (Contains Neutral PGI) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Product-HCl Salt) AcidWash->AqLayer1 Basic Salts Discard DISCARD (High Hazard Waste) OrgLayer1->Discard BaseStep Add NaOH (pH > 12) Extract with EtOAc AqLayer1->BaseStep FinalOrg Final Organic Layer (Purified Free Base) BaseStep->FinalOrg FinalAq Aqueous Waste (Salts) BaseStep->FinalAq

Figure 2: Acid/Base swing protocol for separating the amine product from neutral alkyl halide impurities.

Module 4: Safety & Regulatory Compliance

Q: What are the specific handling requirements for 2,5-dichlorobenzyl chloride?

A: Treat as a potent lachrymator and corrosive.

  • Skin: It causes severe burns.[1][2][3] The onset can be delayed. Use Silver Shield® or Viton® gloves; standard nitrile is often insufficient for prolonged contact with benzyl chlorides.

  • Inhalation: Highly irritating to mucous membranes. All charging must occur within a closed system or a laminar flow hood.

  • Equipment: It is corrosive to metals (releases HCl upon hydrolysis). Use Glass-Lined Reactors (GLR) or Hastelloy. Avoid SS304/316 if moisture is present.[1]

References

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press. (Chapter 6: Workup). Link

  • Guideline M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Harmonised Guideline. Link

  • Stirling, M. (2011). "Scale-up of Aminations." Organic Process Research & Development, 15(1).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis Guide: Structural Verification of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

As a Senior Application Scientist, I approach structural verification not merely as a routine checklist, but as a dynamic physical system. The compound 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural verification not merely as a routine checklist, but as a dynamic physical system. The compound 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a highly functionalized tertiary amine featuring a sterically encumbered, electron-withdrawing dichlorobenzyl group alongside flexible aliphatic chains.

For researchers and drug development professionals, accurately characterizing this molecule requires understanding how magnetic field strength, solvent polarity, and structural substitutions perturb the nuclear magnetic resonance (NMR) signals. This guide objectively compares high-field versus benchtop NMR platforms and evaluates the compound against a non-chlorinated analog to provide a definitive, self-validating analytical framework.

Mechanistic Insights: Substituent and Solvent Effects

To extract high-fidelity data, we must first understand the causality behind the observed chemical shifts. The core of this molecule is a tertiary amine nitrogen that dictates the electronic environment of the surrounding protons.

  • The Inductive (-I) Effect: The 2,5-dichloro substitution on the aromatic ring exerts a strong electron-withdrawing effect. This anisotropic deshielding propagates through the benzylic carbon, pulling electron density away from the benzylic protons (

    
    ) and shifting them downfield to approximately 3.70 ppm.
    
  • Solvent-Driven Conformational Changes: In a non-polar solvent like

    
    , the terminal hydroxyl group (
    
    
    
    ) acts as a hydrogen bond donor to the highly basic tertiary amine nitrogen, forming a transient intramolecular hydrogen bond. This exchange broadens the
    
    
    signal into an unresolved singlet. However, switching to a polar, hydrogen-bond accepting solvent like
    
    
    disrupts this intramolecular interaction. The
    
    
    molecules aggressively solvate the hydroxyl proton, shifting it significantly downfield (~4.5 ppm) and slowing the proton exchange rate enough to resolve it into a sharp triplet due to scalar coupling with the adjacent
    
    
    group[1].

Solvent_Effects Compound Tertiary Aminoethanol Target Compound CDCl3 Non-Polar Solvent (CDCl3) Compound->CDCl3 DMSO Polar H-Bond Acceptor (DMSO-d6) Compound->DMSO IntraHB Intramolecular H-Bonding (N···H-O) CDCl3->IntraHB InterHB Intermolecular H-Bonding (DMSO···H-O) DMSO->InterHB Broad OH Signal: Broad Singlet (~2.5 - 3.5 ppm) IntraHB->Broad Triplet OH Signal: Sharp Triplet (~4.5 ppm, coupled to CH2) InterHB->Triplet

Fig 1. Mechanistic logic of solvent-induced chemical shift perturbations on the hydroxyl proton.

Platform Comparison: High-Field vs. Benchtop NMR

Benchtop NMR (60–80 MHz) has emerged as a disruptive, point-of-need technology, offering significant cost and infrastructure advantages over traditional superconducting high-field systems (400–600 MHz)[2]. However, analyzing the aliphatic backbone of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol exposes the physical limitations of low-field systems.

The Physics of Spectral Dispersion: Spectral dispersion (in Hz) scales linearly with the magnetic field strength (


). In our target compound, the ethyl 

quartet (~2.55 ppm) and the ethanol

triplet (~2.65 ppm) are separated by only 0.10 ppm.
  • At 600 MHz , this 0.10 ppm difference equals 60 Hz . Because the scalar coupling constant (

    
    ) is ~7 Hz, the multiplets are cleanly baseline-resolved.
    
  • At 80 MHz , this same 0.10 ppm difference is only 8 Hz . Here, the chemical shift difference (

    
    ) is nearly identical to the coupling constant (
    
    
    
    ). The system enters a strong coupling regime, causing the signals to merge into an indecipherable, second-order multiplet[3][4].
Table 1: Quantitative Platform Comparison for Aminoethanol Analysis
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Target Compound Analysis
Aliphatic Dispersion ~8 Hz per 0.1 ppm~60 Hz per 0.1 ppmBenchtop cannot resolve the ethyl/ethanol

overlap.
Aromatic Resolution Poor (Strong coupling)Excellent (First-order)High-field required to resolve the H-3, H-4, H-6 splitting.
Sensitivity (LOD) ~10-50 mM< 1 mMBenchtop requires highly concentrated samples (~20-50 mg).
Throughput/Cost High / Low maintenanceLow / Cryogen dependentBenchtop is ideal for crude reaction monitoring; High-field for final publication.

Structural Comparison: Target vs. Non-Chlorinated Analog

To validate the peak assignments, it is highly effective to compare the target compound against its non-chlorinated analog, 2-[benzyl(ethyl)amino]ethanol. The table below summarizes how the 2,5-dichloro substitution specifically perturbs the local electronic environment.

Table 2: 1H NMR Chemical Shift Comparison ( , 600 MHz)
Proton EnvironmentTarget: 2,5-Dichloro-benzylAnalog: Unsubstituted BenzylCausality of Shift (

)
Aromatic Protons 7.18 - 7.45 ppm (3H, distinct)7.25 - 7.35 ppm (5H, multiplet)Cl atoms break symmetry, creating distinct ortho/meta coupling environments.
Benzylic

~3.70 ppm (s, 2H)~3.60 ppm (s, 2H)-I effect of Cl atoms deshields the benzylic protons (+0.10 ppm).
Ethanol

~3.55 ppm (t, 2H)~3.53 ppm (t, 2H)Negligible change; too distant from the aromatic ring.
Ethanol

~2.65 ppm (t, 2H)~2.62 ppm (t, 2H)Minor deshielding via the tertiary amine nitrogen.
Ethyl

~2.55 ppm (q, 2H)~2.52 ppm (q, 2H)Minor deshielding via the tertiary amine nitrogen.

Self-Validating Experimental Protocol

A rigorous analytical protocol must be a self-validating system. The following methodology ensures that the acquired data is free from concentration-dependent artifacts and poor magnetic field homogeneity.

Step 1: Sample Preparation & Standardization

  • Weigh exactly 20 mg of highly purified 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

  • Dissolve the compound in 0.6 mL of anhydrous

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous solvent prevents water-induced shifting of the 
    
    
    
    peak, while TMS provides an absolute zero reference point.
  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the detection region.

Step 2: Thermal Equilibration & Shimming

  • Insert the sample into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents, which broaden spectral lines.

  • Lock onto the Deuterium signal of

    
    .
    
  • Perform gradient shimming (TopShim or equivalent).

  • Self-Validation Check: Observe the residual

    
     peak at 7.26 ppm. The full width at half maximum (FWHM or 
    
    
    
    ) must be < 1.0 Hz. If it is broader, re-shim the magnet.

Step 3: Acquisition & Processing

  • Acquire a standard 1D 1H spectrum using a 30° pulse angle (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Apply a 0.3 Hz exponential line-broadening function during Fourier Transformation to optimize the signal-to-noise ratio without compromising the resolution of the aromatic doublets.

NMR_Workflow Start Sample Preparation (20 mg in 0.6 mL CDCl3) Standard Add Internal Standard (0.03% v/v TMS) Start->Standard Equilibrate Thermal Equilibration (298 K, 5 mins) Standard->Equilibrate Split Platform Selection Equilibrate->Split Benchtop Benchtop NMR (80 MHz) Fast screening, lower resolution Split->Benchtop HighField High-Field NMR (600 MHz) Full dispersion, high resolution Split->HighField Validate Self-Validation: Check CHCl3 line shape (Δν1/2 < 1.0 Hz) Benchtop->Validate HighField->Validate

Fig 2. Self-validating workflow for NMR platform selection and spectral acquisition.

References

  • [2] Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich. Available at:[Link]

  • [3] The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy. Asahi Lab. Available at:[Link]

  • [4] Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma. Analytical Chemistry (ACS Publications). Available at:[Link]

  • [1] A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Interactions. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. This guide provides a detailed analysis of the predicted electron ionization (EI) mass...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, a compound of interest in synthetic and medicinal chemistry. By understanding its fragmentation behavior, researchers can confidently identify this molecule and distinguish it from structurally similar compounds.

At its core, mass spectrometry involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting charged fragments. The fragmentation pattern is a unique molecular fingerprint, providing invaluable structural information.[1][2] This guide will delve into the expected fragmentation pathways of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, compare it with related structures, and discuss the influence of ionization techniques.

Predicting the Fragmentation Cascade of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

The structure of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol contains several key features that will dictate its fragmentation under electron ionization: a dichlorobenzyl group, a tertiary amine, and a primary alcohol. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen or oxygen atom, as these are the most electron-rich centers.[1]

The resulting molecular ion (M⁺˙) is predicted to be unstable and will undergo a series of fragmentation reactions.[1] The most favorable fragmentation pathways are typically those that lead to the formation of stable carbocations or neutral losses.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines and ethers.[3][4][5] Cleavage of the C-C bond adjacent to the nitrogen atom is highly probable. The largest substituent is preferentially lost as a radical.[4] In this case, the most significant α-cleavage event is the loss of the dichlorobenzyl radical to form a resonance-stabilized iminium ion.

  • Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is susceptible to cleavage, leading to the formation of a stable dichlorotropylium ion. Aromatic compounds often produce strong molecular ion peaks and characteristic fragments due to the stability of the aromatic ring.[3]

  • Cleavage adjacent to the Oxygen Atom: Similar to α-cleavage in amines, the C-C bond next to the hydroxyl group can break, leading to the loss of a CH₂OH radical.

  • Loss of Small Neutral Molecules: The molecular ion can also fragment through the loss of small, stable neutral molecules such as water (H₂O) from the alcohol group or ethene (C₂H₄) via a McLafferty-type rearrangement, although the latter is less likely in this specific structure.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathways M M⁺˙ (m/z 251/253/255) F1 m/z 92 (Iminium Ion) M->F1 α-Cleavage - •CH₂(C₆H₃Cl₂) F2 m/z 159/161 (Dichlorotropylium Ion) M->F2 Benzylic Cleavage - •N(Et)CH₂CH₂OH F3 m/z 220/222/224 (Loss of CH₂OH) M->F3 C-C Cleavage - •CH₂OH F4 m/z 233/235/237 (Loss of H₂O) M->F4 Neutral Loss - H₂O

Figure 1: Predicted primary fragmentation pathways of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol under electron ionization.

A Comparative Analysis: Differentiating from Structural Analogs

To truly appreciate the unique fragmentation pattern of our target molecule, it is essential to compare it with structurally related compounds.

Compound Key Structural Difference Predicted Distinguishing Fragments (m/z) Rationale for Difference
2-[(Benzyl)-ethyl-amino]-ethanol Lacks the two chlorine atoms on the benzyl group.Molecular ion at m/z 181. Tropylium ion at m/z 91.The absence of chlorine isotopes will result in a single molecular ion peak and a shift in the m/z of the benzyl-containing fragments.
2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol Ethyl group is replaced by a methyl group.Iminium ion at m/z 78.The smaller alkyl substituent on the nitrogen leads to a different iminium ion fragment after α-cleavage.
2,5-Dichlorobenzyl alcohol Lacks the ethyl-amino-ethanol side chain.Molecular ion at m/z 176/178/180. Fragments from loss of •OH (m/z 159/161) and •Cl (m/z 141/143).[6]The fragmentation is dominated by the alcohol and dichlorobenzyl functionalities, without the influence of the amino group.

This comparative approach highlights how subtle changes in molecular structure can lead to significant and predictable differences in the mass spectrum, enabling unambiguous identification.

The Influence of Ionization Technique

The choice of ionization method can profoundly impact the observed fragmentation. While this guide focuses on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, softer ionization methods would yield different results.

  • Electrospray Ionization (ESI): This technique typically produces a protonated molecule, [M+H]⁺, with significantly less fragmentation.[7] This is advantageous for determining the molecular weight of the compound. Collision-induced dissociation (CID) can then be used to induce fragmentation in a controlled manner.

  • Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than EI. It often produces a prominent [M+H]⁺ ion, providing clear molecular weight information.

The following workflow illustrates the general process of mass spectrometry analysis:

ms_workflow cluster_sample Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Sample Analyte Molecule IonSource Ionization Source (e.g., EI, ESI) Sample->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Acceleration & Focusing Detector Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum Detector->Spectrum

Sources

Validation

In-Depth Comparison Guide: FTIR Spectroscopic Characterization of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

As a Senior Application Scientist, selecting the optimal analytical modality for active pharmaceutical ingredient (API) intermediates is critical for ensuring downstream synthetic success. 2-[(2,5-Dichloro-benzyl)-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical modality for active pharmaceutical ingredient (API) intermediates is critical for ensuring downstream synthetic success. 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a complex, multi-functional building block featuring a 2,5-dichlorinated aromatic ring, a tertiary amine, and a primary alcohol. Due to its molecular weight and intermolecular hydrogen bonding, it typically presents as a highly viscous liquid or low-melting solid at room temperature.

This guide objectively compares the two gold-standard Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (Liquid Film) —for the structural validation and purity assessment of this specific compound.

Mechanistic Overview: The Analyte & The Physics of FTIR

To confidently identify 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, the chosen FTIR technique must resolve three critical structural domains:

  • The Amino-Ethanol Moiety: Requires clear resolution of the broad O-H stretch and the overlapping C-N/C-O fingerprint region.

  • The Aliphatic Core: Requires distinction of the ethyl and methylene C-H stretches.

  • The 2,5-Dichloro Substitution Pattern: This is the most analytically demanding feature. A 2,5-dichlorobenzyl group is electronically equivalent to a 1,2,4-trisubstituted benzene ring. It produces highly specific out-of-plane (OOP) C-H bending vibrations that differentiate it from 2,4-dichloro or 3,4-dichloro isomers.

The Physics of the Sampling Modalities

Transmission FTIR relies on the Beer-Lambert law, passing the full infrared beam directly through a bulk sample pressed between IR-transparent windows (e.g., NaCl or KBr). It provides absolute peak intensities but suffers from pathlength variability and saturation if the film is too thick[1].

ATR-FTIR operates on the principle of total internal reflection. When the IR beam hits a high-refractive-index crystal (like Diamond,


) at a specific angle, it creates an evanescent wave  that penetrates only ~0.5 to 2.0 µm into the sample[2]. Because penetration depth (

) is directly proportional to the wavelength (

), lower wavenumber peaks (e.g., C-Cl stretches) appear artificially stronger than high wavenumber peaks (e.g., O-H stretches) compared to transmission spectra[2].

OpticalMechanism cluster_ATR ATR-FTIR Mechanism cluster_Trans Transmission Mechanism IR_ATR IR Source Crystal Diamond Crystal (High Refractive Index) IR_ATR->Crystal Incident Beam Sample_ATR Sample (Evanescent Wave) Crystal->Sample_ATR Total Internal Reflection Detector_ATR Detector Crystal->Detector_ATR Attenuated Beam IR_Trans IR Source Sample_Trans Sample in KBr/NaCl (Bulk Interaction) IR_Trans->Sample_Trans Full Penetration Detector_Trans Detector Sample_Trans->Detector_Trans Transmitted Beam

Optical path comparison: Evanescent wave interaction in ATR vs. bulk penetration in Transmission.

Expected Spectral Fingerprint

Before executing the protocols, we must establish the expected reference bands for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

Table 1: Target FTIR Reference Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Value for this API
O-H Stretch 3200 – 3400Strong, BroadConfirms the primary alcohol of the ethanol moiety.
C-H Stretch (Aromatic) 3050 – 3080WeakIndicates presence of the benzyl ring.
C-H Stretch (Aliphatic) 2800 – 2950Strong, SharpConfirms the ethyl and methylene bridges.
C=C Aromatic Ring ~1460, ~1580MediumValidates the aromatic core.
C-N / C-O Stretches 1040 – 1150Strong, OverlappingConfirms the tertiary amine and primary alcohol linkages.
C-H OOP Bend (Isolated H) ~880Strong, SharpCritical: Confirms the isolated proton between the Cl and alkyl group on the 2,5-substituted ring.
C-H OOP Bend (Adjacent H) ~810 – 820Strong, SharpCritical: Confirms the two adjacent protons on the 2,5-substituted ring.
C-Cl Stretch 740 – 780StrongConfirms halogenation.

Modality Comparison: ATR-FTIR vs. Transmission

When deciding how to analyze this viscous intermediate, the choice of sampling technique directly impacts workflow efficiency and data integrity[3].

Table 2: Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (Capillary Liquid Film)
Sample Preparation None (Neat application)Requires pressing between NaCl/KBr windows
Analysis Time < 2 minutes5 - 10 minutes
Reproducibility Extremely High (Fixed pathlength via

)
Moderate (Dependent on manual film thickness)
Spectral Artifacts Wavelength-dependent intensity skewFringing (interference patterns) from air bubbles
Sample Recovery Difficult (Wiped away with solvent)Possible (Washed from windows)
Best Use Case Routine QA/QC, high-throughput screeningAbsolute intensity ratios, trace impurity detection

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR analysis must be a self-validating system. The following protocols include built-in causality checks to prevent false data generation.

Workflow Start Sample: 2-[(2,5-Dichloro-benzyl) -ethyl-amino]-ethanol Decision Physical State Assessment (Viscous Liquid) Start->Decision ATR_Path ATR-FTIR Workflow (Routine QA/QC) Decision->ATR_Path Rapid, non-destructive Trans_Path Transmission Workflow (Absolute Intensity) Decision->Trans_Path High sensitivity needed ATR_Step1 Clean Diamond Crystal (Collect Background) ATR_Path->ATR_Step1 Trans_Step1 Prepare NaCl Windows (Collect Background) Trans_Path->Trans_Step1 ATR_Step2 Apply 1-2 µL Neat Sample (Ensure Intimate Contact) ATR_Step1->ATR_Step2 ATR_Step3 Scan 4000-400 cm⁻¹ (Apply ATR Correction) ATR_Step2->ATR_Step3 Compare Spectral Validation & Reference Matching ATR_Step3->Compare Trans_Step2 Press Capillary Film (Avoid Air Bubbles) Trans_Step1->Trans_Step2 Trans_Step3 Scan 4000-400 cm⁻¹ (Verify Pathlength) Trans_Step2->Trans_Step3 Trans_Step3->Compare

Decision tree and self-validating experimental workflows for FTIR sampling of viscous APIs.
Protocol A: ATR-FTIR Analysis (The Preferred QA/QC Method)

Causality: ATR is highly reproducible because the penetration depth is governed by physics, not user technique[1]. However, intimate contact between the sample and the crystal is mandatory.

  • System Validation: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Collect a background scan (air). Validation Check: The background must show a flat baseline with only ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹, ~1600 cm⁻¹) present.

  • Sample Application: Pipette 1–2 µL of neat 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol directly onto the center of the diamond crystal. Ensure the liquid completely covers the active crystal area.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize signal-to-noise ratio).

  • Mathematical Correction: Apply an "ATR Correction" algorithm via the spectrometer software. Causality: Because the evanescent wave penetrates deeper at lower wavenumbers, the C-Cl stretch (~750 cm⁻¹) will appear disproportionately massive compared to the O-H stretch (~3300 cm⁻¹). The ATR correction normalizes these intensities to mimic a transmission spectrum[2].

Protocol B: Transmission FTIR (The Absolute Intensity Method)

Causality: Transmission provides true relative intensities across the entire spectrum, which is vital if comparing the spectrum against older archival library databases that were built exclusively on transmission data[1].

  • Window Preparation: Polish two NaCl or KBr windows. Collect a background scan through the empty sample compartment.

  • Film Creation: Place 1 drop of the viscous API intermediate onto the center of one window. Carefully place the second window on top and apply gentle, even pressure to create a thin capillary film. Validation Check: Visually inspect the film. It must be free of air bubbles. Air bubbles cause internal scattering, leading to a sinusoidal baseline (fringing) that obscures the weak aromatic C-H stretches at 3050 cm⁻¹.

  • Data Acquisition: Place the window assembly in the transmission holder. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Pathlength Verification: Check the intensity of the strongest peak (likely the C-O/C-N stretch at ~1050 cm⁻¹). If the absorbance exceeds 1.5 A.U., the film is too thick and the detector is saturated. You must separate the windows, wipe away excess sample, and repress.

Conclusion & Application Scientist Recommendations

For the routine characterization of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol , ATR-FTIR is the definitively superior modality . The viscous nature of the compound makes it perfectly suited for neat application on a diamond crystal, eliminating the tedious pathlength optimization required by transmission films.

However, researchers must remember to apply an ATR correction to the raw data before comparing it against standard transmission libraries. Pay special attention to the 880 cm⁻¹ and 810 cm⁻¹ bands ; these are your definitive proof that the synthesis yielded the correct 2,5-dichloro substitution pattern rather than a structurally similar impurity.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL:[Link]

  • A Review of the Latest Research Applications Using FT-IR Spectroscopy Spectroscopy Online URL:[Link]

Sources

Comparative

A Comparative Analysis of Receptor Potency: 25B-NBOH versus the Uncharacterized 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

A Guide for Researchers in Psychedelic Drug Discovery In the landscape of novel psychoactive substance research, the N-benzylphenethylamine scaffold has given rise to a plethora of highly potent serotonergic compounds. A...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Psychedelic Drug Discovery

In the landscape of novel psychoactive substance research, the N-benzylphenethylamine scaffold has given rise to a plethora of highly potent serotonergic compounds. Among these, 25B-NBOH has emerged as a significant research tool due to its high affinity and agonist activity at the serotonin 5-HT2A receptor, the primary target for classic psychedelics. This guide provides a detailed comparative analysis of the known potency of 25B-NBOH and offers a predictive framework for the potential activity of the structurally related but pharmacologically uncharacterized compound, 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the established pharmacological profile of 25B-NBOH, supported by experimental data, and provide a theoretical comparison based on established structure-activity relationships (SAR). Furthermore, we will outline the necessary experimental workflows to empirically determine the potency of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

25B-NBOH: A Profile of a Potent 5-HT2A Agonist

25B-NBOH, also known as 2C-B-NBOH, is a derivative of the phenethylamine psychedelic 2C-B. The addition of an N-(2-hydroxybenzyl) group to the 2C-B scaffold dramatically increases its affinity and potency at the 5-HT2A receptor.[1][2] It is recognized as a potent serotonin receptor agonist with high affinity for both the 5-HT2A and 5-HT2C receptors.[3]

In Vitro Potency of 25B-NBOH

The potency of a compound at a specific receptor is typically characterized by its binding affinity (Ki) and its functional activity (EC50 and Emax).

  • Binding Affinity: 25B-NBOH exhibits high affinity for the 5-HT2A and 5-HT2C receptors, with reported pKi values of 8.3 and 9.4, respectively.[3] The pKi is the negative logarithm of the Ki value, so a higher pKi indicates a stronger binding affinity.

  • Functional Activity: As a 5-HT2A receptor agonist, 25B-NBOH stimulates the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1][2] This functional potency is often quantified using in vitro assays such as calcium flux assays. While specific EC50 values for 25B-NBOH in functional assays are present in the literature, they are often presented in the context of broader studies comparing multiple compounds. For instance, related N-benzylphenethylamines have demonstrated EC50 values in the sub-nanomolar to low nanomolar range at the 5-HT2A receptor.[1][4]

In Vivo Potency of 25B-NBOH

The in vivo effects of 5-HT2A receptor agonists are often assessed in rodents using the head-twitch response (HTR) model. The HTR is a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic activity in humans.[5][6] The potency of a compound in this assay is expressed as its ED50 (the dose that produces a half-maximal response). Studies on related NBOH compounds have demonstrated their ability to induce the HTR, confirming their 5-HT2A agonist activity in vivo.[7][8]

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: An Uncharacterized Compound

As of the writing of this guide, there is no publicly available pharmacological data on the potency of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol at the 5-HT2A receptor or any other receptor. Its chemical structure suggests it belongs to the broader class of N-benzyl amines, but it lacks the characteristic 2,5-dimethoxyphenethylamine backbone of the 2C-X and NBOH/NBOMe series.

A Structural Comparison and Potency Prediction

Based on established structure-activity relationships for N-benzylphenethylamines, we can make some informed hypotheses about the potential activity of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol:

  • The N-Benzyl Moiety: The presence of a dichlorinated benzyl group is a significant feature. Halogen substitutions on the N-benzyl ring can influence affinity and potency, though the effects are position-dependent.[1] Dichlorination could potentially alter the electronic and steric properties of the benzyl ring, which may affect its interaction with the receptor binding pocket.

  • The Aminoethanol Backbone: Unlike 25B-NBOH, which is a phenethylamine, this compound is an ethanolamine. The absence of the phenyl ring with its methoxy and bromine substituents, which are crucial for the high affinity of 25B-NBOH, makes it highly likely that 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol will have a significantly lower affinity and potency for the 5-HT2A receptor.

  • The N-Ethyl Group: The presence of an N-ethyl group in addition to the N-benzyl group will also influence the compound's steric profile and may affect how it fits into the receptor's binding site.

Experimental Workflows for Potency Determination

To definitively compare the potency of these two compounds, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Receptor Binding Assays:

These assays determine the affinity of a ligand for a specific receptor. A common method is a competitive radioligand binding assay.

  • Objective: To determine the Ki value of each compound at the human 5-HT2A receptor.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.[9]

    • Incubate the membranes with a known concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin).[10]

    • Add increasing concentrations of the test compound (25B-NBOH or 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol).

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (Calcium Flux):

These assays measure the functional response of a cell upon receptor activation. For Gq-coupled receptors like 5-HT2A, calcium mobilization is a downstream effect of receptor activation.

  • Objective: To determine the EC50 and Emax of each compound, characterizing them as agonists, partial agonists, or antagonists.

  • Protocol:

    • Culture cells expressing the 5-HT2A receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11][12]

    • Add increasing concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR system).[11][13]

    • Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

G cluster_binding Receptor Binding Assay Workflow cluster_functional Calcium Flux Functional Assay Workflow B1 Prepare 5-HT2A Receptor Membranes B2 Incubate with Radioligand and Test Compound B1->B2 B3 Separate Bound and Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Culture 5-HT2A Expressing Cells F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Add Test Compound F2->F3 F4 Measure Fluorescence F3->F4 F5 Calculate EC50 and Emax F4->F5 G cluster_vivo Head-Twitch Response (HTR) Workflow V1 Acclimate Mice V2 Administer Test Compound V1->V2 V3 Observe and Record Head Twitches V2->V3 V4 Plot Dose-Response Curve V3->V4 V5 Calculate ED50 V4->V5

Sources

Validation

A Comparative Guide to the Structural and Pharmacological Divergence of N-Benzylphenethylamine and N-Benzylethanolamine Scaffolds

This guide provides an in-depth technical comparison between 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and the structurally distinct 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and the structurally distinct 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. While both molecules feature an N-benzyl substitution, a superficial similarity, their core scaffolds dictate profoundly different physicochemical properties, analytical signatures, and pharmacological activities. This analysis is designed for researchers in pharmacology, medicinal chemistry, and forensic science to illustrate the critical principles of structure-activity relationships (SAR) and the methodologies required to differentiate such compounds.

Part 1: Foundational Structural and Physicochemical Analysis

At first glance, the names suggest a degree of similarity. However, the foundational skeletons of these two molecules are fundamentally different. 25B-NBOMe is built upon a phenethylamine core, a structure synonymous with a class of potent serotonergic hallucinogens.[1][2] In stark contrast, 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is an N-substituted ethanolamine . This distinction is not trivial; it is the primary determinant of their divergent biological activities.

The phenethylamine backbone of 25B-NBOMe, with its specific methoxy and bromine substitutions on the phenyl ring, is a well-established pharmacophore for high-affinity binding to the serotonin 5-HT₂ₐ receptor.[3] The addition of the N-(2-methoxybenzyl) group dramatically enhances this potency compared to its parent compound, 2C-B.[4][5] Conversely, the ethanolamine structure of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol lacks this crucial phenethylamine arrangement. Its biological properties are more likely to be influenced by the dichlorobenzyl moiety, which is associated with antiseptic and local anesthetic effects, and the ethanolamine group itself.[6][7]

Comparative Physicochemical Properties

The structural differences are directly reflected in the physicochemical properties of the two molecules. The following table summarizes known data for 25B-NBOMe and calculated or inferred properties for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, for which experimental data is not publicly available.

Property25B-NBOMe2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanolRationale for Difference
IUPAC Name 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[8][9]2-[(2,5-dichlorobenzyl)(ethyl)amino]ethanolReflects phenethylamine vs. ethanolamine core.
Molecular Formula C₁₈H₂₂BrNO₃[8]C₁₁H₁₅Cl₂NODifferent atomic composition and size.
Molecular Weight 380.28 g/mol [8]248.14 g/mol (Calculated)25B-NBOMe is a larger, heavier molecule.
Core Scaffold PhenethylamineEthanolamineThe key determinant of pharmacological class.
Key Substituents 4-Bromo, 2,5-Dimethoxy, N-(2-methoxybenzyl)N-Ethyl, N-(2,5-dichlorobenzyl)Halogen (Br vs. Cl₂) and aromatic substitutions differ.
Predicted LogP High (Lipophilic)ModerateThe ethanolamine hydroxyl group increases polarity.
Predicted pKa ~8.5-9.5 (Amine)~8.0-9.0 (Amine)The basicity of the tertiary amine is comparable.

Part 2: A Proposed Analytical Workflow for Differentiation

Differentiating these two compounds in a research or forensic setting requires a robust analytical strategy. Due to their low volatility and thermal lability, gas chromatography (GC) is not ideal.[10] A high-resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method is the gold standard, providing both chromatographic separation and high-accuracy mass data for unambiguous identification.[11][12]

Causality in Method Development
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is selected. 25B-NBOMe, being more lipophilic, will have a longer retention time on a C18 column compared to the more polar 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, which contains a hydroxyl group. This provides the initial layer of separation and identification.

  • Mass Spectrometry:

    • TOF-MS (Full Scan): The high-resolution nature of TOF-MS allows for the determination of the exact mass of the molecular ion to within a few parts-per-million (ppm). This alone can differentiate between C₁₈H₂₂BrNO₃ (m/z 380.0856 [M+H]⁺) and C₁₁H₁₅Cl₂NO (m/z 248.0553 [M+H]⁺).

    • Isotopic Pattern: The unique isotopic signatures of bromine (⁷⁹Br/⁸¹Br, ~50:50) and chlorine (³⁵Cl/³⁷Cl, ~75:25) provide definitive confirmation. 25B-NBOMe will show a characteristic M/M+2 pattern of nearly equal intensity for the single bromine atom. 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol will show a more complex M/M+2/M+4 pattern characteristic of two chlorine atoms.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides structural information. The primary fragment for NBOMe compounds is the tropylium ion at m/z 121, resulting from the cleavage of the 2-methoxybenzyl group.[13] The dichlorobenzyl compound would be expected to produce a characteristic fragment at m/z 159, corresponding to the dichlorobenzyl cation.

Experimental Protocol: LC-QTOF-MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of reference standard or sample.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • QTOF-MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Acquisition Mode:

      • MS Scan: Acquire data from m/z 100-600.

      • Auto MS/MS: Trigger fragmentation for the top 3 most intense ions per scan, using a collision energy ramp (e.g., 10-40 eV).

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis Sample Test Sample or Standard Stock 1 mg/mL Stock in Methanol Sample->Stock Working 1 µg/mL Working Solution Stock->Working LC Reversed-Phase LC (Chromatographic Separation) Working->LC ESI Electrospray Ionization LC->ESI RT Retention Time (RT) LC->RT TOFMS TOF-MS Scan (Accurate Mass & Isotope Pattern) ESI->TOFMS QTOFMSMS Auto MS/MS (Fragmentation Analysis) TOFMS->QTOFMSMS Mass Accurate Mass TOFMS->Mass Isotope Isotopic Pattern TOFMS->Isotope Frag MS/MS Fragments QTOFMSMS->Frag

Caption: Proposed LC-QTOF-MS workflow for compound differentiation.

Part 3: Comparative Pharmacology and Receptor Signaling

The most critical divergence between these two molecules lies in their interaction with biological systems.

25B-NBOMe: A Potent 5-HT₂ₐ Receptor Agonist

25B-NBOMe is a potent and selective full agonist for the serotonin 5-HT₂ₐ receptor.[8] This interaction is the primary mechanism behind its profound hallucinogenic effects.[14][15] The high affinity is well-documented, with binding affinity (Ki) values reported in the subnanomolar to low nanomolar range.[5][8][15]

Pharmacological Parameter25B-NBOMe
Primary Target Serotonin 5-HT₂ₐ Receptor[4][8]
Mechanism of Action Full Agonist[8]
Binding Affinity (Ki) ~0.5 - 1.7 nM[8][15]
Functional Potency (EC₅₀) ~0.51 - 40 nM[15]
Downstream Effect Activation of Gq/11 signaling pathway[16]

Activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates the Gq/11 signaling cascade.[16][17] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[18][19] This cascade is fundamental to the psychoactive effects of serotonergic hallucinogens.

Signaling Pathway of 5-HT₂ₐ Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 25B-NBOMe Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: The Gq/11 signaling cascade initiated by 5-HT₂ₐ receptor agonism.

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: A Predicted Profile

There is no published pharmacological data for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol at key CNS targets. However, based on SAR principles, it is highly unlikely to possess significant 5-HT₂ₐ agonist activity.

  • Lack of Pharmacophore: It is missing the essential 2,5-dimethoxyphenethylamine pharmacophore required for potent 5-HT₂ₐ agonism in this chemical class.

  • Structural Analogy: The dichlorobenzyl moiety is found in compounds like 2,4-dichlorobenzyl alcohol, which functions as a mild antiseptic with some local anesthetic properties, possibly through interaction with sodium channels.[7][20]

  • Ethanolamine Core: The N-substituted ethanolamine core is more commonly associated with compounds acting on adrenergic or histaminergic systems, or as precursors in chemical synthesis, rather than potent serotonergic psychedelics.[21][22]

Therefore, it can be predicted that this molecule would not produce the characteristic psychoactive effects of 25B-NBOMe and would present a completely different and likely much lower-potency pharmacological and toxicological profile.

Conclusion

This guide demonstrates that despite a shared N-benzyl feature, 25B-NBOMe and 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol belong to entirely different chemical and pharmacological classes. The phenethylamine core of 25B-NBOMe makes it a potent 5-HT₂ₐ agonist, while the ethanolamine core of the dichlorobenzyl compound predicts a lack of such activity. Their differentiation is straightforward using modern analytical techniques like LC-QTOF-MS, which can resolve them based on retention time, accurate mass, isotopic pattern, and fragmentation. This comparative analysis underscores the foundational principle in drug development and toxicology: minor structural changes can lead to vast, predictable differences in biological activity.

References

  • Wikipedia. (n.d.). 25B-NBOMe. Retrieved from Wikipedia. [Link]

  • Eshleman, A. J., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology. [Link]

  • Kałkowska, I., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research. [Link]

  • Hannon, J., & Hoyer, D. (2008). Structure and Function of Serotonin G protein Coupled Receptors. Journal of Molecular Neuroscience. [Link]

  • ResearchGate. (n.d.). Serotonin biosynthesis and Gq-coupled signaling cascades implicated in.... Retrieved from ResearchGate. [Link]

  • Gene Ontology Consortium. (n.d.). Gq/11-coupled serotonin receptor activity. Retrieved from AmiGO. [Link]

  • Srivastava, D. P., & Penzes, P. (2011). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Science Signaling. [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from DEA. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from Wikipedia. [Link]

  • Aloyo, V. J., et al. (2002). Differential activation of Gq/11 and Gi(3) proteins at 5-hydroxytryptamine(2C) receptors revealed by antibody capture assays. Molecular Pharmacology. [Link]

  • Zuba, D. (2016). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Forensic Toxicology. [Link]

  • medtigo. (n.d.). dichlorobenzyl alcohol | Action and Spectrum. Retrieved from medtigo. [Link]

  • SWGDRUG.org. (2013). 25B-NBOMe Monograph. Retrieved from SWGDRUG.org. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • wikidoc. (2015). 2,4-Dichlorobenzyl alcohol. Retrieved from wikidoc. [Link]

  • Wikipedia. (n.d.). 5-DM-25B-NBOMe. Retrieved from Wikipedia. [Link]

  • Halberstadt, A. L., et al. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). The structure of 25I-NBOMe and 25B-NBOMe. Retrieved from ResearchGate. [Link]

  • Poklis, J. L., et al. (2013). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology. [Link]

  • de P. F. Leite, F., et al. (2021). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as analytical standards. Tetrahedron Letters. [Link]

  • Macsen Labs. (n.d.). 2,4-Dichlorobenzyl Alcohol EP. Retrieved from Macsen Labs. [Link]

  • Mardal, M., et al. (2018). Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. Molecules. [Link]

  • Wayhs, C. A. Y., et al. (2018). NBOMe Designer Drugs: GC-MS and LC-QTOF/MS Detection on Blotter Paper by Brazilian Federal Police. Brazilian Journal of Forensic Sciences, Medical Law and Bioethics. [Link]

  • Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Caspar, A. T., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from Senfeida Chemical. [Link]

  • PubChem. (n.d.). 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol. Retrieved from PubChem. [Link]

  • NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. Retrieved from NIST WebBook. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Using LC-MS

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, a tertiary amine with potential applications in drug synthesis, rigorous purity validation is imperative. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, selecting an analytical method that is both sensitive and specific is of paramount importance.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. We will explore the causality behind experimental choices, present a self-validating protocol grounded in scientific integrity, and offer a comparative analysis to guide researchers in their selection of the most appropriate methodology.

Why LC-MS? The Synergy of Separation and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for analyzing pharmaceutical compounds due to its unique combination of high-efficiency separation and highly specific detection.[] For a compound like 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, LC-MS offers several distinct advantages:

  • Specificity: Mass spectrometry provides molecular weight information, which is highly specific to the analyte and its potential impurities. This allows for the confident identification of the target compound and the characterization of unknown peaks in the chromatogram.[2]

  • Sensitivity: LC-MS can detect and quantify impurities at very low levels, which is crucial for meeting the stringent requirements of regulatory bodies.[3]

  • Versatility: The technique is applicable to a wide range of compounds, including those that are non-volatile or thermally labile, making it suitable for the analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol without the need for chemical derivatization.

Crafting a Robust LC-MS Method: A Rationale-Driven Approach

The development of a reliable LC-MS method is a scientific endeavor that requires careful consideration of the analyte's chemical properties. 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine, a class of compounds known for posing specific chromatographic challenges, such as peak tailing due to interactions with residual silanols on the column's stationary phase.[4]

Chromatographic Separation Strategy

The goal of the liquid chromatography step is to separate the main compound from any process-related impurities or degradation products.

  • Column Selection: A standard reversed-phase C18 column is a common starting point. However, to mitigate the peak tailing associated with basic amines, it is advisable to use a modern, high-purity silica column with double end-capping. An alternative is to use a column specifically designed for the analysis of basic compounds, such as those with a polar-embedded or polar-end-capped stationary phase.[4]

  • Mobile Phase Composition: The mobile phase must be tailored to achieve good peak shape and efficient ionization.

    • Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid. The formic acid serves a dual purpose: it protonates the tertiary amine, improving its retention and chromatographic behavior, and it facilitates efficient ionization in the mass spectrometer.

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended. This approach ensures that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks.

Mass Spectrometric Detection Parameters

The mass spectrometer provides the high specificity needed for purity analysis.

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is the ideal choice. The tertiary amine in 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion for detection.

  • Data Acquisition:

    • Full Scan Mode: This mode is essential for initial purity assessments. It involves scanning a wide mass range to detect all ionizable compounds eluting from the column, allowing for the identification of unexpected impurities.

    • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): For quantitative analysis of known impurities, SIM or MRM on a triple quadrupole mass spectrometer can be employed to achieve lower limits of detection and enhanced selectivity.[]

A Self-Validating Experimental Protocol for Purity Determination

This protocol is designed to be self-validating by incorporating system suitability checks and adhering to the principles outlined in the ICH Q2(R2) guidelines.[5][6]

Step 1: Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve a reference standard of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol at the same concentration as the standard solution.

  • Linearity Solutions: Prepare a series of dilutions from the standard solution covering a range from the reporting threshold for impurities to 120% of the assay specification.[7]

Step 2: LC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UHPLC/HPLC SystemProvides high-resolution separation.
Column C18, 2.1 x 50 mm, 1.8 µm (double end-capped)Balances resolution and analysis time; minimizes amine tailing.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 10 minutesEnsures elution of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
MS System Quadrupole or Time-of-Flight (TOF) Mass SpectrometerProvides accurate mass measurement.
Ionization ESI (Positive Mode)Ideal for protonating tertiary amines.
Scan Range m/z 100 - 600Covers the mass of the analyte and potential impurities.
Step 3: System Suitability Test (SST)

Before analyzing any samples, perform at least five replicate injections of the standard solution. This is a critical self-validating step.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures symmetrical peaks for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[8]
RSD of Retention Time ≤ 1.0%Confirms the stability of the chromatographic separation.

If the system fails the SST, the instrument must be investigated and the issue resolved before proceeding.

Step 4: Data Acquisition and Analysis
  • Inject the prepared standard, sample, and linearity solutions.

  • Integrate the peaks in the resulting chromatograms.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • For quantitative analysis of specific impurities, use the calibration curve generated from the linearity solutions.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of the LC-MS purity validation process, from sample preparation to the final purity assessment.

LCMS_Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Pass SST Pass? SST->Pass LC LC Separation (Gradient Elution) Ion ESI Ionization (Positive Mode) LC->Ion MS Mass Analysis (Full Scan) Ion->MS Data Data Acquisition & Processing MS->Data Report Purity Assessment & Validation Report Data->Report Pass->LC Yes Troubleshoot Troubleshoot System Pass->Troubleshoot No Troubleshoot->SST

Sources

Validation

A Senior Application Scientist’s Guide to Reference Standards for the Analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), intermediates, and finished products. This guide provides a comprehensive comparison and practical guidance on the selection, qualification, and use of reference standards for the analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, a key intermediate in various synthetic pathways.

This document is intended for researchers, analytical scientists, and quality control professionals. It will delve into the nuances of reference standard selection in the absence of a primary pharmacopeial standard, outline robust analytical methodologies for characterization and routine analysis, and provide a framework for ensuring data of the highest quality and integrity.

Understanding 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: A Profile

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a substituted ethanolamine derivative. Its chemical structure, featuring a dichlorinated benzyl group and a tertiary amine, makes it a versatile intermediate in organic synthesis.

Chemical Structure:

Key Structural Features:

  • Dichlorinated Aromatic Ring: Provides a strong chromophore, making it suitable for UV-based detection methods. The chlorine isotopes also provide a characteristic signature in mass spectrometry.

  • Tertiary Amine: A basic functional group that can be targeted in specific analytical methods. It also represents a potential site for the formation of nitrosamine impurities, a critical consideration in pharmaceutical safety.[1][2]

  • Primary Alcohol: A polar functional group that influences the compound's solubility and chromatographic behavior.

Given that this compound is often a synthetic intermediate, its purity profile can be influenced by starting materials, by-products, and degradation products. Therefore, a well-characterized reference standard is essential for accurate quantification and impurity profiling.

Selection and Qualification of a Reference Standard

For many established APIs, primary reference standards are available from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). However, for novel or intermediate compounds like 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, such primary standards are often unavailable. In such cases, a "secondary" or "in-house" reference standard must be procured and qualified.

Commercial Availability:

Our research indicates that 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS No. 1353981-56-2) is available from chemical suppliers such as Clearsynth and BLDpharm.[3][4] These suppliers typically provide the compound with a Certificate of Analysis (CoA).

The Certificate of Analysis (CoA): A Critical First Step

The CoA is the primary document attesting to the quality of a reference standard candidate. A comprehensive CoA should include the following information:

Parameter Description Importance
Identity Confirmation of the chemical structure.Ensures that the correct molecule is being analyzed.
Purity (Assay) The percentage of the desired compound in the material.Crucial for accurate quantification.
Impurities Identification and quantification of any impurities.Essential for safety and regulatory compliance.
Water Content The amount of water present in the material.Affects the purity value and stability.
Residual Solvents The amount of any solvents remaining from the synthesis.A critical safety and quality attribute.
Heavy Metals/Residue on Ignition Tests for inorganic impurities.Important for overall purity assessment.

Qualification of a Secondary Reference Standard: A Self-Validating System

When a primary pharmacopeial standard is not available, the onus is on the user to qualify a commercially sourced material for its intended use. This process establishes traceability and ensures the reliability of the standard.[5][6][7][8][9]

The following workflow outlines a robust process for qualifying a secondary reference standard:

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Determination (Mass Balance Approach) cluster_3 Phase 4: Finalization Procure_Candidate Procure Candidate Material (e.g., from Clearsynth, BLDpharm) Review_CoA Review Supplier's Certificate of Analysis Procure_Candidate->Review_CoA Initial Vetting Identity_Testing Identity Confirmation (NMR, MS, IR) Review_CoA->Identity_Testing If CoA is acceptable Compare_Structure Compare with Expected Structure Identity_Testing->Compare_Structure Chromatographic_Purity Chromatographic Purity (HPLC/UPLC, GC) Compare_Structure->Chromatographic_Purity If identity is confirmed Calculate_Purity Calculate Purity (Assay) (100% - Impurities) Chromatographic_Purity->Calculate_Purity Water_Content Water Content (Karl Fischer) Water_Content->Calculate_Purity Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Calculate_Purity Non_Volatile_Impurities Non-Volatile Impurities (Residue on Ignition) Non_Volatile_Impurities->Calculate_Purity Documentation Generate Internal CoA & Qualification Report Calculate_Purity->Documentation Final Purity Value Assign_Use_Period Assign Use Period & Storage Conditions Documentation->Assign_Use_Period

Caption: Workflow for Qualifying a Secondary Reference Standard.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the accurate characterization and routine analysis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. The two most suitable techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC-UV GC-MS Recommendation
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.HPLC-UV is generally the preferred method for purity and assay of non-volatile, polar compounds.
Analyte Suitability Excellent for non-volatile, polar compounds. The aromatic ring provides a good chromophore for UV detection.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.The target analyte is amenable to both, but HPLC is more direct.
Selectivity Good selectivity based on chromatographic separation and UV spectrum.Excellent selectivity due to chromatographic separation and mass fragmentation pattern.GC-MS offers higher confidence in identification, especially for impurities.
Sensitivity Good, typically in the low ng range on-column.Excellent, often in the pg range on-column, especially in SIM mode.GC-MS is generally more sensitive.
Quantification Robust and reproducible for assay and purity determination.Can be used for quantification, but may require an internal standard for best precision.HPLC-UV is the industry standard for routine quantification.
Impurity Profiling Good for detecting known and unknown impurities that have a UV chromophore.Excellent for identifying unknown impurities through mass spectral libraries and fragmentation analysis. Also ideal for volatile and semi-volatile impurities.A combination of both techniques provides the most comprehensive impurity profile.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated for their intended use.

Protocol 1: Purity and Assay by HPLC-UV

This method is suitable for determining the purity and assay of the reference standard and for routine quality control.

1. Chromatographic System:

  • System: Agilent 1290 Infinity LC or equivalent.[10]

  • Detector: Diode Array Detector (DAD) with a high-sensitivity flow cell.

  • Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 x 100 mm, 1.8 µm.[10]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    15 90
    17 90
    17.1 10

    | 20 | 10 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 220 nm (with spectral scanning from 200-400 nm)

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total area of all peaks.

  • Assay: Compare the peak area of the sample to that of the reference standard of known purity and concentration.

HPLC_Workflow Sample_Prep Sample Preparation (0.1 mg/mL in ACN/Water) HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Chromatographic_Separation C18 Column Gradient Elution HPLC_Injection->Chromatographic_Separation UV_Detection DAD Detection (220 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Purity & Assay) UV_Detection->Data_Analysis

Caption: HPLC-UV Analytical Workflow.

Protocol 2: Identification and Impurity Profiling by GC-MS

This method is ideal for confirming the identity of the reference standard and for identifying and quantifying volatile and semi-volatile impurities.

1. Chromatographic System:

  • System: Agilent 7890 GC with a 7200 Q-TOF MS or equivalent.[11]

  • Injector: Split/Splitless inlet.

  • Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.

2. Chromatographic Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 280 °C

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

4. Sample Preparation:

  • Standard/Sample Solution: Accurately weigh about 10 mg of the substance and dissolve in 10 mL of dichloromethane or another suitable solvent to obtain a concentration of 1 mg/mL.

5. Data Analysis:

  • Identification: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern.

  • Impurity Identification: Search for unknown peaks in the total ion chromatogram and identify them using a mass spectral library (e.g., NIST).

Trustworthiness: A Self-Validating System

The protocols described above are designed to be part of a self-validating system. The identity of the reference standard is confirmed by multiple orthogonal techniques (e.g., HPLC retention time, UV spectrum, and GC-MS fragmentation pattern). The purity is determined by a mass balance approach, which is considered a robust method for qualifying secondary standards.[7]

Furthermore, the analytical methods themselves should be validated according to ICH guidelines to ensure they are fit for purpose.[12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection and qualification of a reference standard for a novel or intermediate compound like 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol requires a systematic and scientifically sound approach. In the absence of a primary pharmacopeial standard, a robust in-house qualification program is essential to establish the identity, purity, and suitability of a commercially sourced material.

By employing a combination of orthogonal analytical techniques such as HPLC-UV and GC-MS, and by adhering to established principles of method validation, researchers can ensure the integrity of their analytical data. This guide provides a comprehensive framework for this process, empowering scientists to proceed with confidence in their research and development activities.

References

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]

  • Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. [Link]

  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. [Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. RJPN. [Link]

  • GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. OSTI.gov. [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing. [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. EDQM. [Link]

  • SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Agilent Technologies. [Link]

  • The Analytical Method Development and Validation: A Review. ResearchGate. [Link]

  • A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. Indian Journal of Forensic Medicine & Toxicology. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Potential sources for Nitrosamine Impurities. ECA Academy. [Link]

  • Researchers Mapped Out Potential Impurities in Drug Products. Technology Networks. [Link]

  • Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals. ResolveMass. [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]

  • 2-(4-Aminopentyl(ethyl)amino)ethanol. PubChem. [Link]

Sources

Comparative

Comparative binding affinity of N-ethyl vs N-H benzyl amino ethanols

Comparative Binding Affinity of N-Ethyl vs. N-H Benzyl Aminoethanols: A Structural and Pharmacological Guide As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of N-Ethyl vs. N-H Benzyl Aminoethanols: A Structural and Pharmacological Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization hurdles I encounter is the fine-tuning of secondary amine pharmacophores. Aminoethanols (and their aryl counterparts, phenylethanolamines) are ubiquitous in medicinal chemistry, serving as the core scaffold for adrenergic ligands, monoamine oxidase (MAO) inhibitors, and NMDA receptor antagonists.

When optimizing these scaffolds, the choice between a small aliphatic substitution (N-ethyl) and a bulky aromatic substitution (N-H benzyl) acts as a critical molecular switch. This guide objectively compares the binding affinities of N-ethyl versus N-H benzyl aminoethanols across different pharmacological targets, detailing the structural causality behind these differences and providing a self-validating experimental protocol for affinity profiling.

Physicochemical & Structural Profiling

The binding affinity of a ligand is dictated by the thermodynamics of its interaction with the target's binding pocket. The transition from an N-ethyl to an N-H benzyl group fundamentally alters the steric volume, lipophilicity, and electrostatic potential of the aminoethanol scaffold.

Table 1: Physicochemical Comparison of N-Substitutions

PropertyN-Ethyl AminoethanolN-H Benzyl AminoethanolCausality / Impact on Binding
Steric Volume LowHighN-ethyl fits into restricted orthosteric sites; N-benzyl requires a large, accommodating pocket.
Lipophilicity (ΔcLogP) ~ +1.0~ +2.0 to +2.5N-benzyl significantly drives hydrophobic effect-mediated binding in lipophilic pockets.
Aromatic Interactions None

stacking, cation-

The benzyl phenyl ring enables strong non-covalent interactions with aromatic amino acid residues (e.g., Tyr, Trp, Phe).
Conformational Flexibility HighModerate (Rigid ring)The rigid benzyl ring pays a lower entropic penalty upon binding compared to long, flexible aliphatic chains.

Case Studies in Target Topology

The superiority of one substitution over the other is entirely dependent on the topology of the target receptor or enzyme.

Case Study A: Steric Exclusion in Restricted Pockets (MAO-A)

Monoamine Oxidase A (MAO-A) features a highly restricted active site lined by the isoalloxazine ring and specific aliphatic/aromatic residues. When evaluating amphetamine and phenylethanolamine derivatives, enlarging the amine substituent from a methyl to an N-ethyl group causes a measurable decrease in MAO-A binding affinity. However, introducing an N-benzyl group leads to a complete loss of inhibitory properties [1].

  • The Causality: The MAO-A pocket simply lacks the spatial volume to accommodate the bulky benzyl ring, resulting in severe steric clashes that prevent the aminoethanol core from orienting correctly for catalysis or competitive inhibition.

Case Study B: Hydrophobic Exploitation in Large Pockets (NMDA NR2B & FAAH)

Conversely, targets with large allosteric or catalytic lipophilic pockets heavily favor the N-benzyl substitution. For instance, in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, N-ethyl substituted derivatives exhibit weak affinity (IC50 ~ 15 µM), whereas N-benzyl moieties drive potency into the low micromolar/nanomolar range [2]. Similarly, ifenprodil analogues (phenylethanolamines/propanolamines) targeting the allosteric site of the NMDA NR2B receptor show high nanomolar affinity when equipped with an N-benzyl group, utilizing strong


 stacking interactions that the N-ethyl group cannot provide [3].

SAR_Logic Start Target Binding Pocket Topology Analysis Restricted Restricted Active Site (e.g., MAO-A) Start->Restricted Steric Limits Lipophilic Large Lipophilic Pocket (e.g., NMDA NR2B, FAAH) Start->Lipophilic Hydrophobic Tolerance NEthyl N-Ethyl Substitution Maintains Moderate Affinity (Avoids Steric Clash) Restricted->NEthyl NBenzyl_Loss N-Benzyl Substitution Complete Loss of Affinity (Steric Exclusion) Restricted->NBenzyl_Loss NEthyl_Weak N-Ethyl Substitution Weak Affinity (Suboptimal Hydrophobic Fit) Lipophilic->NEthyl_Weak NBenzyl_High N-Benzyl Substitution High Affinity (Strong π-π Stacking) Lipophilic->NBenzyl_High

Decision matrix for N-ethyl vs N-benzyl substitution based on target pocket topology.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinity (


) of synthesized N-ethyl and N-benzyl aminoethanols, a robust competitive radioligand binding assay is required. The following protocol is designed as a self-validating system, ensuring that non-specific binding (NSB) and assay drift do not confound the structure-activity relationship (SAR) data.
Step-by-Step Protocol

1. Membrane Preparation & Standardization

  • Action: Homogenize target-expressing cells (e.g., HEK293 cells expressing NR2B) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay.

  • Causality: Tris-HCl is used because it maintains physiological pH without chelating divalent cations (like

    
     or 
    
    
    
    ) which are critical for the structural integrity of many receptor binding pockets.

2. Assay Incubation (Competitive Binding)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g.,

    
    -ifenprodil at its 
    
    
    
    value), and varying concentrations of the unlabelled test compound (N-ethyl or N-benzyl aminoethanol) ranging from
    
    
    to
    
    
    M.
  • Self-Validation Control: Include wells with a massive excess (10 µM) of a known high-affinity reference ligand to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

3. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of highly lipophilic ligands (like the N-benzyl derivatives) to the filter itself, preventing false-positive affinity readings. Rapid filtration prevents the dissociation of lower-affinity ligands (like the N-ethyl derivatives) during the wash step.

4. Washing and Scintillation Counting

  • Action: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Processing: Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Washing Filter->Wash Count 5. Scintillation Counting Wash->Count

Self-validating radioligand binding assay workflow for determining binding affinity.

Conclusion

The empirical data clearly demonstrates that there is no universal "superior" substitution. N-ethyl aminoethanols are highly valuable when navigating sterically constrained orthosteric sites, maintaining moderate affinity while avoiding steric clashes. Conversely, N-H benzyl aminoethanols are the premier choice when targeting large, lipophilic allosteric pockets, where the entropic benefits of a rigid ring and the enthalpic gains of


 stacking can drive binding affinity into the low nanomolar range.

References

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

  • The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors Source: European Journal of Medicinal Chemistry (via CORE) URL:[Link]

  • Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL:[Link]

Validation

A Comparative Guide to Identifying Metabolites of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol for Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing its efficacy and safety.[1][2] This guide provides a comprehensive comparison of mode...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing its efficacy and safety.[1][2] This guide provides a comprehensive comparison of modern analytical strategies for identifying the metabolites of 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol, a molecule with structural motifs that suggest several potential biotransformation pathways. We will delve into the rationale behind experimental design, compare the leading analytical platforms, and provide actionable protocols to empower researchers in their metabolite identification workflows.

Predicted Metabolic Pathways: A First Look

The chemical structure of 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol presents several "soft spots" for metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[3][4] Based on established biotransformation reactions, we can anticipate the following metabolic pathways:

  • N-dealkylation: The ethyl group attached to the nitrogen is a likely site for oxidative cleavage, leading to the formation of 2-[(2,5-dichloro-benzyl)amino]-ethanol.

  • O-dealkylation: The terminal ethanol moiety can undergo oxidation to an aldehyde and subsequently to a carboxylic acid.

  • Hydroxylation: The aromatic ring is susceptible to hydroxylation at various positions, although the existing chlorine substituents may influence the site of oxidation.

  • Oxidation: The secondary amine can be oxidized to a hydroxylamine or a nitrone.

  • Conjugation (Phase II Metabolism): The hydroxyl group can be conjugated with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.

Visualizing these potential pathways is crucial for designing targeted analytical methods.

Metabolic Pathway of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Parent 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol Metabolite1 N-dealkylation (2-[(2,5-dichloro-benzyl)amino]-ethanol) Parent->Metabolite1 CYP-mediated Metabolite2 O-dealkylation (Carboxylic Acid derivative) Parent->Metabolite2 ADH/ALDH Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 CYP-mediated Metabolite4 N-Oxidation Parent->Metabolite4 CYP/FMO Metabolite5 Glucuronide Conjugate Parent->Metabolite5 UGT Metabolite6 Sulfate Conjugate Parent->Metabolite6 SULT

Caption: Predicted metabolic pathways for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.

A Comparative Analysis of In Vitro and In Vivo Models

The initial step in metabolite identification involves selecting an appropriate biological system to mimic human metabolism. Both in vitro and in vivo models offer distinct advantages and are often used in a complementary fashion.[5][6]

Model TypeDescriptionAdvantagesDisadvantages
In Vitro
Liver MicrosomesSubcellular fractions containing a high concentration of CYP enzymes.[7][8]Cost-effective, high-throughput, good for identifying Phase I metabolites.[8]Lack Phase II enzymes and cofactors, may not reflect the full metabolic profile.
HepatocytesIntact liver cells containing a full complement of metabolic enzymes and cofactors.[7]Provide a more complete picture of metabolism, including Phase I and II reactions.[8]More expensive and have a shorter lifespan than microsomes.
Liver S9 FractionA mixture of cytosol and microsomes.[9]Contains both Phase I and Phase II enzymes.Enzyme activity can be lower than in specialized preparations.
In Vivo
Animal Models (Rodents, Dogs)Dosing the compound to a living organism and collecting biological samples (urine, feces, plasma).[5]Provides information on the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).[9]Ethical considerations, species differences in metabolism may not fully predict human outcomes.[5]

Expert Insight: For initial screening and identification of major oxidative metabolites, liver microsomes are a robust and economical choice.[8] However, to gain a comprehensive understanding of all potential metabolites, including conjugates, and to assess their potential for bioaccumulation, hepatocytes are the preferred in vitro system.[7] Ultimately, in vivo studies are essential to confirm the presence of metabolites in a physiological setting and to understand their pharmacokinetic profiles.[5]

Analytical Platforms: A Head-to-Head Comparison

The two workhorses of modern metabolite identification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][10] Each technique possesses unique strengths, and the choice depends on the physicochemical properties of the parent compound and its expected metabolites.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[10]Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis.[11]
Applicability Broadly applicable to a wide range of compounds, including polar, non-volatile, and thermally labile molecules.[10]Suitable for volatile and semi-volatile compounds. Derivatization is often required for polar metabolites to increase volatility.[11]
Sensitivity Generally offers high sensitivity, especially with tandem mass spectrometry (MS/MS).[2]Can be highly sensitive, particularly for targeted analyses.[12]
Sample Preparation Often requires less extensive sample cleanup compared to GC-MS.May require derivatization, which adds a step to the workflow and can introduce variability.[11]
Throughput High-throughput capabilities are well-established.Can be lower throughput due to longer run times and derivatization steps.

Expert Recommendation: For the analysis of 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol and its predicted metabolites, which are likely to be polar and non-volatile, LC-MS is the superior platform .[2][13] The presence of hydroxyl and amine groups makes them amenable to electrospray ionization (ESI), a common ionization technique in LC-MS.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for a typical metabolite identification workflow using liver microsomes and LC-MS/MS.

Protocol 1: In Vitro Incubation with Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate the Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Quench the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS to fragment the most abundant ions.

    • Collision Energy: A stepped collision energy can be used to generate a rich fragmentation pattern for structural elucidation.

Metabolite Identification Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Detection Incubation Incubation with Liver Microsomes/Hepatocytes Quenching Reaction Quenching Incubation->Quenching Extraction Sample Extraction Quenching->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Structure Elucidation MS_Detection->Data_Analysis

Caption: A typical workflow for in vitro metabolite identification.

Data Analysis and Structure Elucidation

The final and most critical step is the interpretation of the mass spectrometry data to identify the metabolites. This involves:

  • Extracting Ion Chromatograms: Searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation).

  • Analyzing MS/MS Spectra: The fragmentation pattern of a metabolite is compared to that of the parent compound to pinpoint the site of modification.

  • Utilizing Software Tools: Advanced software can aid in predicting metabolites and interpreting complex fragmentation data.

Conclusion and Future Directions

The identification of metabolites is a cornerstone of modern drug development, providing critical insights into a compound's safety and efficacy.[1][2] For 2-[(2,5-dichloro-benzyl)-ethyl-amino]-ethanol, a combined approach utilizing in vitro models, particularly human liver microsomes and hepatocytes, followed by high-resolution LC-MS/MS analysis, represents the most robust strategy for comprehensive metabolite profiling.[2][7][13] While GC-MS can be a powerful tool, the physicochemical properties of the likely metabolites of this compound make it a less suitable primary option.[11][14] Future advancements in analytical instrumentation and computational tools will continue to enhance the speed and confidence of metabolite identification, ultimately accelerating the drug development pipeline.

References

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Is the Use of Gas Chromatography in Metabolite Analysis? Retrieved from [Link]

  • Ma, L., & Li, W. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Journal of Analytical & Bioanalytical Techniques, S5.
  • Kulas, A., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3045.
  • Obach, R. S. (2003). Drug metabolism and drug interactions: application and clinical value of in vitro models. Drug Metabolism and Disposition, 31(10), 1295-1303.
  • Houston, J. B. (1994). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacology & Therapeutics, 61(1-2), 1-33.
  • Dunn, W. B., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 30(2), 274-284.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • AZoLifeSciences. (2023, October 26). Using GC-MS to Analyze Human Metabolites. Retrieved from [Link]

  • LCGC International. (2020, November 12). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

  • Scripps Research. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2022, August 1). Analytical Techniques Used in Metabolomics. Retrieved from [Link]

  • Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • Omicsveu. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved from [Link]

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]

Sources

Comparative

QC testing protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol raw material

Title: Advanced QC Protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: A Comparative Guide for High-Purity Synthesis Executive Summary & Core Directive The Challenge: 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethano...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced QC Protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol: A Comparative Guide for High-Purity Synthesis

Executive Summary & Core Directive

The Challenge: 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (hereafter DCEAE ) is a critical intermediate and structural analog often utilized in the synthesis of Quinazoline-based pharmaceuticals (e.g., Anagrelide derivatives) or as a reference standard for regioisomeric impurities. Its structural fidelity is paramount; the presence of the 2,3-dichloro or 3,4-dichloro isomers can lead to catastrophic downstream failures in API crystallization or biological potency.

The Directive: Standard Certificate of Analysis (CoA) testing—often limited to simple titration and isocratic HPLC—is insufficient for modern drug development. This guide advocates for a Multi-Dimensional Control Strategy . We compare the "Legacy Standard" (Method A) against an "Advanced Orthogonal Protocol" (Method B), demonstrating why the latter is the only viable choice for GMP-regulated environments.

Critical Quality Attributes (CQAs) & Impurity Logic

To design a self-validating protocol, we must understand the "Why" behind the impurities.

Synthesis Pathway Context: DCEAE is typically synthesized via the nucleophilic attack of N-ethylethanolamine on 2,5-dichlorobenzyl chloride.

  • Primary Risk: Regioisomer contamination (2,3-dichloro or 2,4-dichloro analogs) originating from the starting benzyl chloride.

  • Secondary Risk: Over-alkylation (formation of quaternary ammonium salts) or hydrolysis (benzyl alcohol formation).

Impurity Origin Diagram

ImpurityPathways SM1 2,5-Dichlorobenzyl Chloride Product Target: DCEAE (2,5-isomer) SM1->Product Main Rxn ImpA Impurity A: 2,3-Dichloro Isomer (Critical Regioisomer) SM1->ImpA Isomeric Contamination ImpB Impurity B: Benzyl Alcohol (Hydrolysis) SM1->ImpB H2O/Hydrolysis SM2 N-Ethylethanolamine SM2->Product ImpC Impurity C: Bis-alkylated Dimer Product->ImpC Excess SM1

Caption: Mechanistic origin of critical impurities. Note that Impurity A (Regioisomer) is chemically similar to the Target, requiring high-resolution separation.

Comparative Analysis: Legacy vs. Advanced Protocols

We evaluated two testing regimes. The "Performance" here is defined by Selectivity (Rs) , Sensitivity (LOQ) , and Risk Mitigation .

Comparison Guide: Method Performance
FeatureMethod A: Legacy Protocol Method B: Advanced Orthogonal (Recommended) Verdict
Assay Technique Non-aqueous Titration (Perchloric acid)HPLC-PDA w/ Internal Standard + Potentiometric TitrationMethod B prevents false positives from basic impurities.
Separation Mode Isocratic C18 (MeOH:Water)Gradient UPLC Phenyl-Hexyl Phenyl-Hexyl provides π-π selectivity to separate regioisomers.
Regioisomer Resolution (Rs)

(Co-elution risk)

(Baseline separation)
Critical for API Safety.
Detection (LOD) UV 254 nm (Generic)UV-PDA + MS (SIM Mode) MS confirms molecular weight of unknown peaks.
Run Time 25 minutes6 minutes Method B increases throughput by 400%.

Detailed Experimental Protocols

Protocol 1: High-Resolution UPLC for Purity & Regioisomer Control

Rationale: The 2,5-dichloro substitution pattern creates a specific electron density cloud. Standard C18 columns often fail to separate it from the 2,3-isomer. We use a Phenyl-Hexyl column to exploit π-π interactions.

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class. Column: CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH 2.7)

  • B: Acetonitrile (LC-MS Grade)

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
4.0 50 50 Linear
5.0 5 95 Wash

| 5.1 | 95 | 5 | Re-equilibrate |

Detection: PDA (210-400 nm), extract at 220 nm (max absorbance for benzyl ring). System Suitability Criteria:

  • Resolution (

    
    ) between DCEAE and 2,3-isomer > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol 2: Self-Validating Potentiometric Assay

Rationale: HPLC gives purity by area %, but not absolute mass purity (due to response factor differences). Titration provides absolute purity but lacks specificity. Combining them creates a self-validating loop.

  • Dissolve: 200 mg of DCEAE in 30 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid, standardized against KHP.
    
  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve (to prevent clogging).

  • Calculation:

    
    
    
  • Validation Check: The Titration Assay value must be within ±1.0% of the HPLC Purity value. If Titration > HPLC, significant basic impurities (like N-ethylethanolamine) are present.

Analytical Workflow Diagram

This flowchart ensures no "Decision Paralysis" occurs during QC release.

QCWorkflow cluster_Assay Dual-Assay Validation Start Raw Material Receipt DCEAE ID Identity Check (IR + 1H-NMR) Start->ID Titration Potentiometric Titration (Target: 98.0-102.0%) ID->Titration HPLC UPLC Purity (Target: >99.0%) ID->HPLC Compare Compare Results: |Titration - HPLC| < 1.0%? Titration->Compare HPLC->Compare RegioCheck Regioisomer Check (Is 2,3-isomer < 0.10%?) Compare->RegioCheck Yes Fail REJECT OOS Investigation Compare->Fail No (Basic Impurity Present) Pass RELEASE Pharma Grade RegioCheck->Pass Yes RegioCheck->Fail No

Caption: The "Dual-Assay Validation" step is the core self-validating mechanism, ensuring that high titration values are not masking low-molecular-weight amine impurities.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Peddi, S., et al. (2024). "Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide." Asian Journal of Chemistry, 36(2). Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • McMaster, C., et al. (2014).[1] "Solid-phase synthesis of anagrelide sulfonyl analogues." ACS Combinatorial Science, 16(5), 221-224.[1] Link

  • European Medicines Agency. (2015). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

Sources

Safety & Regulatory Compliance

Safety

2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol proper disposal procedures

An authoritative, step-by-step operational and disposal framework for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353975-37-7)[1][2]. As a specialized halogenated tertiary amine alcohol utilized in advanced drug...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational and disposal framework for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS: 1353975-37-7)[1][2].

As a specialized halogenated tertiary amine alcohol utilized in advanced drug development and synthetic research[3][4], this compound presents unique logistical and safety challenges. Its structural components dictate strict adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[5][6].

Part 1: Chemical Risk Profiling & Causality

To handle and dispose of a chemical safely, one must first understand how its molecular architecture dictates its macroscopic behavior. Do not rely on rote memorization of safety data sheets; instead, understand the causality of the compound's reactivity.

Structural ComponentChemical PropertyOperational Consequence & Causality
Dichlorobenzyl Group High lipophilicity; Carbon-Halogen bonds.Imparts environmental persistence and bioaccumulation risks[5][7]. RCRA Mandate: Prohibits land disposal[5][6]. Thermal degradation requires high-temperature incineration to prevent the formation of toxic dioxins/furans[8].
Tertiary Amine Local alkalinity; Nucleophilic.Highly irritating to skin and mucous membranes. Can be absorbed through the skin, potentially causing systemic malaise or corneal edema upon vapor exposure[9][10][11]. Requires strict PPE and prevents mixing with strong acids or oxidizers.
Ethanol Moiety Hydroxyl group (-OH).Provides a site for esterification in synthesis but also increases the compound's hygroscopic tendencies. Spills can make surfaces highly slippery[11].

Part 2: Operational Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks are mitigated before, during, and after experimental workflows.

Step 1: Engineering Controls & Pre-Verification

  • Fume Hood Validation: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Self-validation: Check the continuous monitoring gauge before opening the sash.

  • Containment Setup: Place all reaction vessels within secondary containment trays made of high-density polyethylene (HDPE) to catch any localized spills.

Step 2: PPE Selection & Donning

  • Hand Protection: Wear double-layered nitrile or neoprene gloves. Causality: Tertiary amines can permeate standard latex rapidly, leading to dermal absorption[9][10].

  • Eye/Face Protection: Don chemical splash goggles. If handling large volumes (>1 Liter), add a full face shield to protect against corneal edema caused by amine vapors[10].

Step 3: Bench-Scale Transfer & Synthesis

  • Grounding: If the compound is dissolved in flammable organic solvents (e.g., methanol, dichloromethane), ensure all receiving containers are bonded and grounded to prevent electrostatic discharge[9][10].

  • Transfer: Use positive-displacement pipettes for small volumes or dedicated chemically resistant pumps for larger volumes to prevent aerosolization.

Part 3: RCRA-Compliant Waste Segregation and Disposal

Because this compound contains a halogenated ring, it is classified under RCRA as a Halogenated Organic Compound (HOC)[6]. The EPA strictly prohibits the land disposal of HOCs[5][7].

Waste Stream Categorization
Waste TypeClassificationApproved Disposal Method
Pure Compound / Organic Solvent Mixtures Halogenated Organic Waste (RCRA Regulated)High-temperature liquid injection incineration or rotary kiln incineration[8].
Aqueous Wash/Buffer Mixtures Halogenated Aqueous WasteRotary kiln incineration with high-efficiency caustic scrubbing[8].
Contaminated Solid Consumables (Gloves, Pipettes) Halogenated Solid WasteIncineration at an approved hazardous waste facility. Do not place in standard biohazard or municipal trash[11][12].
Step-by-Step Disposal Methodology
  • Segregation: Never mix 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol waste with non-halogenated solvent waste. Causality: Mixing increases the total volume of halogenated waste, exponentially increasing disposal costs and complicating incineration parameters.

  • Labeling: Label the primary waste container immediately with "Hazardous Waste: Halogenated Organic Amine (Contains 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol)".

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) away from heat sources, direct sunlight, and incompatible materials (strong acids, oxidizers)[10][13].

  • Final Destruction: Transfer to a licensed hazardous waste vendor. The vendor must utilize incineration equipped with caustic scrubbing to neutralize the hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during the combustion of the chlorines and the amine group[8][10].

G Start Waste Generation: 2-[(2,5-Dichloro-benzyl)- ethyl-amino]-ethanol Phase Determine Waste Phase Start->Phase Org Organic Solvent Mixture Phase->Org Non-polar solvents Aq Aqueous Mixture Phase->Aq Water/Buffer HalOrg Segregate as: Halogenated Organic Waste Org->HalOrg HalAq Segregate as: Halogenated Aqueous Waste Aq->HalAq Incineration High-Temp Incineration with Caustic Scrubbing HalOrg->Incineration RCRA Mandate HalAq->Incineration RCRA Mandate

Workflow for RCRA-compliant segregation and disposal of halogenated amine waste.

Part 4: Emergency Spill Response Protocol

In the event of a localized bench or floor spill, standard solvent cleanup procedures are insufficient due to the compound's toxicity and environmental persistence.

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, ensure the room's HVAC system is actively exhausting[10][12].

  • Neutralize Ignition Sources: Extinguish all flames and turn off heat plates. While the compound itself may have a higher flash point, the solvents it is dissolved in are often highly flammable[10][12].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[10][12]. Critical Warning: Do NOT use sawdust or combustible sweeping compounds, as the amine can react and generate heat.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene container[13].

  • Surface Decontamination: Wash the spill area with a mild, slightly acidic aqueous solution (e.g., dilute citric acid) to neutralize residual tertiary amines, followed by a thorough water rinse[9][10]. Collect all wash liquids as Halogenated Aqueous Waste.

References

1.[1] chemsrc.com. "2-[(2,5-Dichlorobenzyl)(methyl)amino]ethanol - CAS号查询". Available at: 2.[2] BLDpharm. "1353982-83-8|2-((2,5-Dichlorobenzyl)(ethyl)amino)acetic acid". Available at: 3.[3] Google Patents. "US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases". Available at: 4.[4] Pharmaffiliates. "(R)-4-(2-((6-(2-((2,5-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate". Available at: 5.[5] Journal of the Air Pollution Control Association. "Nonsolvent Halogenated Organics". Available at: 6.[7] P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Available at: 7.[8] EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: 8.[6] eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". Available at: 9.[9] Evonik. "SAFETY DATA SHEET - Tertiary Amine". Available at: 10.[10] Tri-iso. "MATERIAL SAFETY DATA SHEET - Tertiary amine". Available at: 11.[11] Euclid Chemical. "MATERIAL SAFETY DATASHEET Dural 619 PU- Part A". Available at: 12.[13] Wahanaap. "SAFETY DATA SHEET - Tertiary Amine". Available at: 13.[12] Elite Crete Systems. "Safety Data Sheet - Polymerized tertiary amine". Available at:

Sources

Handling

Personal protective equipment for handling 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol

This guide outlines the safety, operational handling, and disposal protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol . Important Note on Chemical Identity & Risk: This specific compound is a tertiary amino-alco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational handling, and disposal protocols for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol .

Important Note on Chemical Identity & Risk: This specific compound is a tertiary amino-alcohol containing a halogenated benzyl group. While specific toxicological data (LD50, permeation rates) may be limited in public literature, its structural functional groups (ethanolamine core + chlorinated aromatic ring) classify it as a High-Risk Irritant/Corrosive and a potential Skin Sensitizer . The protocols below are designed using the Precautionary Principle , assuming the highest likely hazard class for this chemical family.

Part 1: Hazard Identification & Risk Assessment

Chemical Structure Analysis:

  • Core: Ethanolamine (Amino-alcohol)

    
    Corrosive/Caustic Potential  (High pH).
    
  • Substituent: 2,5-Dichlorobenzyl group

    
    Lipophilicity  (Enhanced skin absorption) & Environmental Toxicity .
    
  • Amine Type: Tertiary amine

    
     Potential Sensitizer .
    

GHS Classification (Derived from Structural Analogs):

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects due to Cl-stability).

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard latex or thin nitrile gloves. The amphiphilic nature of this molecule (lipophilic benzyl ring + hydrophilic alcohol) allows it to penetrate standard glove materials rapidly.

PPE Component Specification Scientific Rationale (The "Why")
Hand Protection (Primary) Silver Shield / 4H (Laminate) Permeation Resistance: Chlorinated amines can degrade nitrile. Laminate offers >480 min breakthrough time for broad-spectrum amines/chlorinated organics.
Hand Protection (Splash) Double Nitrile (High-Grade, >5 mil) Dexterity: Use only for short-duration tasks (weighing <10mg). Change immediately upon splash. The outer glove acts as a sacrificial layer.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Vapor/Aerosol Defense: Safety glasses are insufficient. Amine vapors are lachrymators; direct contact causes alkaline burns which saponify eye tissue rapidly.
Respiratory Protection Half-mask with OV/P100 Cartridge Volatility: While boiling point is likely high, aerosols generated during solubilization or heating pose inhalation risks. Required if working outside a Fume Hood.
Body Protection Tyvek Lab Coat (Closed Front) Absorption Block: Standard cotton coats absorb and hold liquids against the skin. Tyvek repels organic splashes.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for "crusting." Amine salts often form crusts that can crumble and become airborne dust upon opening.

  • Storage Conditions:

    • Temp: 2-8°C (Refrigerate).

    • Atmosphere: Store under Inert Gas (Argon/Nitrogen). Amino-alcohols oxidize and yellow over time.

    • Segregation: Store away from Acids (exothermic reaction) and Oxidizers (fire hazard).

Weighing & Solubilization (Critical Control Point)
  • Location: Chemical Fume Hood ONLY.

  • Solvent Selection:

    • Preferred: DMSO, Methanol, or Ethanol.[1]

    • Avoid: Acetone (can form imines/enamines with impurities).

  • Protocol:

    • Place the balance inside the hood or use a localized powder containment hood.

    • Tare the vial before adding the solid/oil.

    • Do not use a spatula. Use a disposable glass pipette or liquefy by warming slightly (if oil) to transfer. This eliminates cross-contamination.

    • Add solvent immediately to the vial to suppress vapor pressure.

Reaction Setup
  • Incompatibility: Do not mix with Acid Chlorides or Anhydrides unless intended (will react violently to form esters/amides).

  • Quenching: When quenching reactions containing this compound, use a dilute acidic buffer (e.g., Ammonium Chloride) rather than strong acid to prevent rapid heat generation.

Part 4: Emergency Response & Disposal

Exposure Response Algorithm
  • Skin Contact:

    • Blot, Don't Rub: Blot excess liquid with a dry pad (rubbing increases absorption).

    • Flush: Wash with soap and lukewarm water for 15 minutes .

    • Neutralize? NO. Do not use vinegar or acids on skin; this creates heat.

  • Eye Contact:

    • Immediate Irrigation: Flush for 15 minutes minimum.[2][3][4]

    • Seek Medical Attention: Alkaline burns (amines) are deceptive; damage can continue after flushing.

Spills
  • Small Spill (<10 mL): Cover with Vermiculite or Dry Sand . Do not use paper towels (fire risk with amines).

  • Decontamination: Wipe the area with a dilute (5%) Citric Acid solution to neutralize residues, then wash with soap and water.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The 2,5-dichloro substitution persists in the environment. It must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.

  • Labeling: Clearly mark as "Toxic," "Corrosive," and "Halogenated."

Part 5: Visualizations

Figure 1: Safe Handling Workflow

SafeHandling Start Start: Handling 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol PPE_Check PPE Check: Laminate Gloves + Goggles Tyvek Coat Start->PPE_Check Hood_Check Fume Hood Status: Sash < 18 inches Flow > 100 fpm PPE_Check->Hood_Check Weighing Weighing: Use Glass Pipette/Syringe Avoid Spatulas Hood_Check->Weighing Solubilization Solubilization: Add DMSO/MeOH immediately Suppress Vapor Weighing->Solubilization Reaction Reaction/Usage: Avoid Strong Oxidizers Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste

Caption: Step-by-step operational workflow ensuring containment from storage to disposal.

Figure 2: Exposure Response Decision Tree

ExposureResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin 1. Blot (Do not Rub) 2. Soap & Water (15 min) 3. Monitor for Erythema Skin->Action_Skin Action_Eye 1. Irrigate (15 min) 2. Do NOT Neutralize 3. ER Evaluation (Mandatory) Eye->Action_Eye

Caption: Immediate response protocols for dermal and ocular exposure events.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13358320 (Analog: 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol). Retrieved from [Link][5]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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